trans-4-Cyclohexyl-L-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of trans-4-Cyclohexyl-L-proline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Cyclohexyl-L-proline is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its rigid, lipophilic cyclohexyl group, coupled with the foundational proline scaffold, imparts unique conformational constraints and physicochemical properties. These characteristics are leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of peptide-based therapeutics. Notably, it is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, used in the management of hypertension and heart failure.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and the underlying scientific principles.
Part 1: Core Physicochemical Properties
The distinct molecular architecture of this compound dictates its physical behavior. The presence of both a carboxylic acid and a secondary amine group, along with the bulky, nonpolar cyclohexyl moiety, results in a zwitterionic character at physiological pH, influencing its melting point, solubility, and optical activity.
Summary of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₂ | [3] |
| Molecular Weight | 197.27 g/mol | [3] |
| Melting Point | 249-252 °C; 260-262 °C | [1][4] |
| Boiling Point (Predicted) | 343.9 ± 35.0 °C | [4] |
| Optical Rotation [α]D²⁰ | -31.5° (c=1, acetic acid) | [1] |
| Appearance | White solid | [5] |
Part 2: Detailed Experimental Protocols
The accurate determination of physical properties is fundamental to confirming the identity and purity of a chemical substance. The following sections detail robust, field-proven methodologies for characterizing this compound.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6][7] The capillary method using a modern digital apparatus is the standard for its accuracy and reproducibility.[8] An initial rapid determination to find an approximate range, followed by a slower, more precise measurement, is an efficient and reliable workflow.[9]
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine the approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C/minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Trustworthiness: This protocol is self-validating. Consistent melting point ranges across multiple, carefully prepared samples confirm the reliability of the measurement. Calibration of the apparatus with known standards (e.g., urea, cinnamic acid) is crucial for ensuring the accuracy of the temperature readings.[9]
Workflow Visualization:
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to trans-4-Cyclohexyl-L-proline: Properties, Synthesis, and Applications
This compound is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, which incorporates a bulky, lipophilic cyclohexyl group onto the proline scaffold, imparts valuable properties that enhance the stability, bioavailability, and binding affinity of molecules into which it is incorporated.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and critical applications of this versatile compound, with a particular focus on its role as a key pharmaceutical intermediate and an organocatalyst. Its most prominent application is as a crucial precursor in the synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[2][3][4][5] The presence of the cyclohexyl substituent is critical, rendering Fosinopril approximately ten times more potent than its unsubstituted analogue.[3]
Physicochemical and Structural Properties
The identity and purity of a chemical compound are defined by its fundamental properties. This compound is a white to off-white solid at room temperature.[6] Its key identifiers and physicochemical characteristics are summarized below.
Core Chemical Structure
The structure features a pyrrolidine ring characteristic of proline, with a carboxylic acid at the 2-position and a cyclohexyl group at the 4-position. The trans stereochemistry indicates that the cyclohexyl group and the carboxylic acid group are on opposite sides of the pyrrolidine ring plane.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 5. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of trans-4-Cyclohexyl-L-proline
This guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signature of trans-4-Cyclohexyl-L-proline, a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. While specific experimental spectra for this compound are not widely published in publicly accessible literature, this document leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to provide a comprehensive analysis. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and quality control.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of Fosinopril. The introduction of the bulky, lipophilic cyclohexyl group at the 4-position of the proline ring enhances the potency of the final drug.[1] The precise stereochemistry of this substituent is critical for the drug's efficacy, making robust analytical techniques for its characterization indispensable.
¹³C NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This makes ¹³C NMR an invaluable tool for:
-
Structural Verification: Confirming the successful synthesis of the target molecule.
-
Stereochemical Analysis: Differentiating between stereoisomers.
-
Purity Assessment: Identifying the presence of impurities or residual starting materials.
Predicted ¹³C NMR Spectral Data
The following table outlines the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). These predictions are based on the known chemical shifts of L-proline and the anticipated substituent effects of the cyclohexyl group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Proline Ring | ||
| C=O (Carboxyl) | 175-180 | The chemical shift of the carboxylic acid carbon is expected in the typical downfield region for this functional group. |
| Cα | 59-62 | The Cα of proline is characteristically found in this region. The cyclohexyl group is not expected to have a major effect on its chemical shift. |
| Cβ | 33-36 | The Cβ is slightly deshielded compared to unsubstituted proline due to the presence of the cyclohexyl group at the adjacent Cγ. |
| Cγ | 40-43 | The Cγ is significantly deshielded due to the direct attachment of the electron-donating cyclohexyl group. |
| Cδ | 46-49 | The Cδ chemical shift is influenced by the nitrogen atom and is expected to be in a similar range to that of unsubstituted proline. |
| Cyclohexyl Ring | ||
| C1' (ipso) | 42-45 | The carbon atom of the cyclohexyl ring directly attached to the proline ring will be the most deshielded of the cyclohexyl carbons. |
| C2', C6' | 32-35 | These carbons are beta to the proline ring and will have similar chemical shifts. |
| C3', C5' | 26-29 | These carbons are gamma to the proline ring. |
| C4' | 25-28 | The carbon at the 4-position of the cyclohexyl ring is the most shielded of the cyclohexyl carbons. |
In-depth Analysis and Rationale for Chemical Shift Assignments
The assignment of ¹³C NMR signals is a critical step in the structural elucidation process. The following section provides a detailed rationale for the predicted chemical shifts, drawing on fundamental principles of NMR spectroscopy.
The Proline Ring: A Unique Spectroscopic Fingerprint
The rigid, cyclic structure of the proline ring gives rise to a characteristic set of ¹³C NMR signals. The chemical shifts of the proline carbons are influenced by several factors, including the electronegativity of the nitrogen atom, ring strain, and the presence of substituents.
A key feature in the ¹³C NMR of proline and its derivatives is the significant difference in chemical shifts between the Cβ and Cγ carbons. This difference is a sensitive indicator of the cis or trans conformation of the X-Pro amide bond in peptides. While this compound itself does not have an amide bond, this principle is important when it is incorporated into a peptide chain.
The Influence of the Cyclohexyl Substituent
The introduction of a cyclohexyl group at the 4-position of the proline ring has a notable impact on the ¹³C NMR spectrum. The primary effect is the deshielding of the directly attached Cγ of the proline ring. This is due to the substitution effect, where a hydrogen atom is replaced by a more electron-donating carbon atom. The carbons of the cyclohexyl ring itself will exhibit a set of signals in the aliphatic region of the spectrum, with the chemical shifts dependent on their proximity to the proline ring.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers wishing to acquire experimental ¹³C NMR data for this compound, the following protocol provides a standardized starting point.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O with a pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
Step 2: NMR Instrument Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
Step 3: Data Acquisition
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include:
-
Spectral width: ~200-250 ppm
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
For unambiguous assignment of protonated carbons, it is highly recommended to perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH₂, and CH₃ signals. A Heteronuclear Single Quantum Coherence (HSQC) experiment can also be performed to correlate each carbon with its directly attached proton(s).
Visualization of the Molecular Structure and Logic
To aid in the correlation of the ¹³C NMR data with the molecular structure, the following diagrams are provided.
Caption: Molecular structure of this compound with carbon numbering.
Caption: A typical experimental workflow for acquiring ¹³C NMR data.
Conclusion
References
Introduction: The Vibrational Signature of a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to the Infrared Spectroscopy of trans-4-Cyclohexyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial chiral building block in modern pharmaceuticals, most notably as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[1][2][3] The precise stereochemistry and functional group integrity of this molecule are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the molecular identity and structural characteristics of this compound.
This guide provides a detailed examination of the theoretical basis for the IR spectrum of this compound, a field-proven experimental protocol for acquiring high-quality data, and expert insights into spectral interpretation. As Senior Application Scientists, our goal is not just to present data, but to explain the causality behind the spectral features, enabling researchers to confidently verify their material and troubleshoot potential issues.
Part 1: Molecular Structure and its Vibrational Implications
The power of IR spectroscopy lies in its ability to probe the vibrations of specific chemical bonds within a molecule. Each functional group possesses characteristic vibrational modes (stretching, bending, rocking) that absorb infrared radiation at specific frequencies. The structure of this compound contains three primary components, each contributing a distinct signature to the overall spectrum: the carboxylic acid, the secondary amine within the proline ring, and the saturated aliphatic rings.
Caption: Key functional groups of this compound.
The analysis of its IR spectrum is, therefore, a systematic deconstruction of the signals arising from these distinct parts:
-
Carboxylic Acid Group (-COOH): This group provides the most prominent and identifiable features in the spectrum. Its vibrations are heavily influenced by strong intermolecular hydrogen bonding, which causes the molecules to exist predominantly as dimers in the solid state.[4][5] This dimerization is the direct cause of the characteristic broadness of the O-H stretching band.[6]
-
Secondary Amine (-NH-): As part of the rigid pyrrolidine ring, the N-H bond gives rise to its own set of stretching and bending vibrations. These are typically less intense and sharper than the O-H absorptions of the carboxylic acid.[7][8]
-
Aliphatic C-H Groups (Cyclohexyl & Proline Ring): The molecule is rich in sp³ hybridized C-H bonds. These bonds produce strong signals in the region just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region.[9][10] The CH₂ scissoring bands in a cyclohexane ring are characteristically found around 1448-1470 cm⁻¹.[10]
Part 2: Theoretical Infrared Spectrum Analysis
A predictive analysis of the IR spectrum allows for a targeted search for key bands, confirming the molecule's identity. The spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by the stretching vibrations of O-H, N-H, C-H, and C=O bonds.
-
3500-2500 cm⁻¹ (O-H and N-H Stretching):
-
O-H Stretch (Carboxylic Acid): Expect a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][11] This extreme broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and will often appear as a wide "hump" underlying the sharper C-H stretching peaks.
-
N-H Stretch (Secondary Amine): A single, medium-intensity, and relatively sharp peak is expected around 3300-3500 cm⁻¹.[5][7] This peak may sometimes be observed on the shoulder of the much broader O-H band.
-
-
3000-2850 cm⁻¹ (C-H Stretching):
-
sp³ C-H Stretch: Multiple strong, sharp peaks are expected in this range, corresponding to the symmetric and asymmetric stretching of the numerous CH₂ and CH groups in the cyclohexyl and proline rings.[9][12] The presence of unstrained rings means these frequencies are typical for acyclic alkanes.[10]
-
-
1750-1680 cm⁻¹ (C=O Carbonyl Stretching):
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is characteristic of the carbonyl group. For a saturated, dimerized carboxylic acid, this peak typically appears between 1725-1680 cm⁻¹.[11] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a complex series of absorptions unique to the molecule, arising from bending vibrations and C-C, C-N, and C-O single bond stretches.
-
~1450 cm⁻¹ (C-H Bending): A prominent peak in this area corresponds to the scissoring (bending) vibration of the CH₂ groups.[10]
-
1440-1395 cm⁻¹ (O-H Bending): An in-plane bending vibration for the O-H group can be found here, though it may overlap with C-H bending bands.[4]
-
1320-1210 cm⁻¹ (C-O Stretching): The stretching of the carbon-oxygen single bond in the carboxylic acid group gives rise to a medium-to-strong intensity band in this region.[4]
-
~920 cm⁻¹ (O-H Bending): A broad, characteristic peak for the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group is often visible.[4]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Strong intermolecular hydrogen bonding in the dimeric state creates a continuum of vibrational energies.[6] |
| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium, Sharp | Weaker polarity and hydrogen bonding compared to O-H results in a sharper, less intense signal.[8] |
| C-H Stretch (sp³) | Aliphatic Rings | 3000 - 2850 | Strong, Sharp | Stretching of C-H bonds in the cyclohexyl and proline moieties.[9] |
| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Very Strong, Sharp | Large change in dipole moment during vibration of the highly polar carbonyl bond.[11] |
| C-H Bend (Scissoring) | CH₂ Groups | ~1450 | Medium | Bending motion of the numerous methylene groups in the structure.[10] |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong to Medium | Stretching of the C-O single bond, coupled with O-H bending. |
| O-H Bend (Out-of-Plane) | Carboxylic Acid | ~920 | Medium, Broad | Characteristic out-of-plane bending of the OH group in a hydrogen-bonded dimer.[4] |
Part 3: Experimental Protocol for IR Spectrum Acquisition
To ensure the acquisition of a reliable and reproducible spectrum, a validated methodology is critical. For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a standard and robust method.[13][14] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.[13]
Caption: Workflow for KBr Pellet FTIR Spectroscopy.
Self-Validating KBr Pellet Protocol
Objective: To obtain a high-resolution transmission FTIR spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)[15]
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Methodology:
-
System Preparation (Validation Step 1):
-
Thoroughly clean the agate mortar, pestle, and all parts of the pellet die with a volatile solvent (e.g., acetone or chloroform) and ensure they are completely dry.[16] This prevents cross-contamination.
-
Ensure the KBr is of high purity and has been dried in an oven (e.g., at 110°C) to remove adsorbed water, which would otherwise introduce a broad interfering peak around 3400 cm⁻¹.[17]
-
-
Sample Preparation (Validation Step 2):
-
Place approximately 100-200 mg of dried KBr into the agate mortar.
-
Add 1-2 mg of the this compound sample. The optimal ratio is approximately 1:100 sample to KBr.[16]
-
Gently grind the mixture with the pestle for several minutes. The goal is a fine, homogeneous powder. Proper mixing is crucial for a clear pellet and an accurate spectrum.[13] The particle size should be reduced to less than 2 microns to minimize scattering.[15]
-
-
Pellet Formation (Validation Step 3):
-
Carefully transfer the powder mixture into the pellet die cavity, ensuring an even distribution.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes.[16][17] Applying a vacuum during this step can help remove trapped air and moisture, resulting in a more transparent pellet.[17]
-
Release the pressure and carefully extract the die. The resulting pellet should be a thin, transparent, or translucent disc. A cloudy or opaque pellet indicates poor grinding, moisture, or insufficient pressure, and the process should be repeated.
-
-
Spectral Acquisition (Validation Step 4):
-
Place the empty sample holder in the FTIR spectrometer.
-
Run a background scan . This is a critical self-validating step that records the spectrum of the atmospheric water and CO₂, which will then be automatically subtracted from the sample spectrum.
-
Mount the KBr pellet containing the sample into the sample holder and place it in the spectrometer.
-
Run the sample scan . The instrument will pass infrared radiation through the pellet and record the absorbance at each frequency.
-
The resulting spectrum should be displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Part 4: Interpreting the Experimental Spectrum
When analyzing the acquired spectrum, compare the observed peaks with the theoretical values in the table above.
-
Verification of Identity: The presence of the very broad O-H stretch (3300-2500 cm⁻¹), the strong C=O stretch (~1700 cm⁻¹), and the strong aliphatic C-H stretches (2990-2850 cm⁻¹) provides powerful evidence for the correct molecular structure.
-
Troubleshooting - The Water Peak: A common artifact is a broad absorption around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹ due to moisture in the KBr or sample.[17] A properly dried sample and KBr matrix should minimize this. It is crucial to distinguish this water peak from the much broader carboxylic acid O-H band that extends to lower wavenumbers.
-
Absence of Impurities: The spectrum should be free of unexpected peaks. For instance, the absence of a strong band around 1740 cm⁻¹ would suggest no contamination from a related ester compound.
By systematically correlating the molecular structure to the expected spectral features and employing a robust, self-validating experimental protocol, IR spectroscopy stands as an indispensable tool for the quality control and characterization of this compound in any research or drug development setting.
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound hydrochloride | 90657-55-9 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 14. shimadzu.com [shimadzu.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 17. azom.com [azom.com]
trans-4-Cyclohexyl-L-proline mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of trans-4-Cyclohexyl-L-proline
Introduction: Contextualizing the Analyte
This compound is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Fosinopril, a drug used to manage hypertension and heart failure[1][2][3]. The stereochemical integrity and precise quantification of this molecule are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical technique for the characterization and quantification of this compound in diverse matrices, from raw materials to biological fluids. This guide provides a comprehensive exploration of the core principles and practical methodologies for its analysis, grounded in the causality of experimental choices to empower researchers and drug development professionals.
Foundational Physicochemical Properties
A robust analytical method begins with a thorough understanding of the analyte's fundamental properties. These characteristics directly dictate the optimal approach for ionization, fragmentation, and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][4] |
| Average Molecular Weight | 197.27 g/mol | [1] |
| Monoisotopic Molecular Weight | 197.1416 g/mol | |
| Structure | A proline ring substituted with a cyclohexyl group at the 4-position. | |
| Key Functional Groups | Secondary amine (pyrrolidine ring), Carboxylic acid, Cyclohexyl group. | |
| Predicted pKa | ~2.2 (Carboxylic acid), ~10.6 (Amine) |
The presence of both an acidic (carboxylic acid) and a basic (secondary amine) group makes this compound zwitterionic and highly polar. This polarity is the single most important factor governing the choice of ionization technique.
The Ionization Strategy: Why Electrospray Ionization (ESI) is the Gold Standard
The transition of an analyte from the liquid phase to a charged, gas-phase ion is the heart of LC-MS. For this compound, the choice between the two most common atmospheric pressure ionization (API) sources, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is unequivocal.
Expert Rationale: ESI is the preferred method for molecules that are polar, non-volatile, and pre-ionized in solution, which perfectly describes amino acids like this compound[5][6]. In contrast, APCI is better suited for less polar, more volatile compounds that can withstand thermal vaporization[7][8]. Subjecting this analyte to the heated nebulizer of an APCI source would risk thermal degradation.
ESI operates as a "soft ionization" technique, applying a high voltage to the liquid eluent to generate a fine spray of charged droplets[5]. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, typically with minimal fragmentation. For this analyte, operating in Positive Ion Mode is the logical choice, as the secondary amine in the pyrrolidine ring is readily protonated, yielding a stable protonated molecule, [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) and the "Proline Effect"
To achieve high selectivity and structural confirmation, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (the [M+H]⁺ ion at m/z 198.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).
The fragmentation of proline-containing molecules is famously predictable due to the "Proline Effect". The rigid five-membered ring structure of proline and its derivatives leads to preferential cleavage of the bond N-terminal to the proline residue in peptides[9][10]. While this compound is not a peptide, the underlying principles of charge-directed fragmentation of the protonated pyrrolidine ring hold true. The proton is readily sequestered on the secondary amine, making it the charge site that directs fragmentation pathways.
Predicted Fragmentation Pathways:
-
Neutral Loss of Water ([M+H - H₂O]⁺): A common fragmentation for molecules with a carboxylic acid group, proceeding via the loss of H₂O.
-
Neutral Loss of Formic Acid ([M+H - HCOOH]⁺): This involves the complete loss of the carboxyl group as formic acid.
-
Formation of the Immonium Ion: This is the most characteristic and often most abundant fragment for amino acids. The cleavage of the C-C bond between the pyrrolidine ring and the carboxyl group results in a stable, cyclic immonium ion.
The theoretical masses of these key ions are summarized below.
| Ion Description | Proposed Formula | Theoretical m/z (Monoisotopic) |
| Precursor Ion [M+H]⁺ | [C₁₁H₂₀NO₂]⁺ | 198.1489 |
| Product Ion [M+H - H₂O]⁺ | [C₁₁H₁₈N]⁺ | 180.1383 |
| Product Ion [M+H - HCOOH]⁺ | [C₁₀H₁₈N]⁺ | 152.1434 |
| Immonium Ion | [C₁₀H₁₈N]⁺ | 152.1434 |
Note: The neutral loss of formic acid and the formation of the immonium ion result in the same mass; this is a common occurrence and represents the most specific fragmentation pathway.
Quantitative LC-MS/MS Method Development
For drug development and clinical research, quantitative analysis is the ultimate goal. A robust, validated LC-MS/MS method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the industry standard[11][12].
The MRM technique provides exceptional selectivity and sensitivity by monitoring a specific precursor → product ion transition. For this analyte, the transition 198.1 → 152.1 would be the primary choice for quantification due to its high specificity and expected abundance. A secondary, confirming transition, such as 198.1 → 180.1 , should also be monitored.
Experimental Protocol: Quantitative Analysis in Human Plasma
This protocol outlines a self-validating system for the determination of this compound in a biological matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d5 (or ¹³C, ¹⁵N labeled)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
Human Plasma (K₂EDTA)
2. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective technique to remove the bulk of plasma proteins which can interfere with the analysis and foul the LC-MS system.
-
Steps:
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 Methanol:Water). The IS corrects for variability in sample preparation and matrix effects[13].
-
Vortex briefly (5 seconds).
-
Add 200 µL of ice-cold Methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
3. Liquid Chromatography (LC) Conditions:
-
Rationale: Chromatographic separation is essential to resolve the analyte from isomers and other endogenous matrix components, which prevents ion suppression and ensures accurate quantification[11][12]. Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.
-
Parameters:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 3.0 50 3.1 5 4.0 5 4.1 95 | 5.0 | 95 |
-
4. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization: ESI, Positive Mode
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound (Quantifier) 198.1 152.1 100 Optimize (e.g., 15) This compound (Qualifier) 198.1 180.1 100 Optimize (e.g., 12) | SIL-IS | 203.1 (for d5) | 157.1 | 100 | Optimize (e.g., 15) |
Collision energy must be empirically optimized for the specific instrument to maximize product ion signal.
Advanced Consideration: Chiral Separation
Since the L-enantiomer is the desired stereoisomer for Fosinopril synthesis, a method to confirm chiral purity or separate enantiomers may be required. Standard HILIC or C18 columns will not separate enantiomers.
Causality: Chiral separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.
Methodology:
-
LC System: An HPLC or UHPLC system compatible with the chosen column and mobile phases.
-
Chiral Column: Polysaccharide-based CSPs (e.g., Chiralpak series) or Pirkle-type columns are commonly used for amino acid derivatives[14][15].
-
Mobile Phase: Often a mix of a nonpolar solvent (like hexane) and an alcohol (like ethanol or isopropanol), sometimes with an acidic or basic modifier, is used in normal-phase or polar organic mode[15][16].
-
Detection: The LC system can be directly coupled to the mass spectrometer, using the same MRM transitions described above to provide highly selective, mass-based detection of each eluting enantiomer.
Developing a chiral separation can be complex, as mobile phase composition and temperature can dramatically affect resolution[15]. However, for applications demanding strict stereochemical control, it is an indispensable tool.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific endeavor when founded on the principles of the molecule's physicochemical properties. The inherent polarity and presence of a basic amine dictate the use of positive mode Electrospray Ionization. Its proline-like structure leads to a predictable and stable fragmentation pattern, with the formation of the m/z 152.1 immonium ion providing an ideal signature for selective quantification via MRM. By coupling an optimized HILIC separation with a validated sample preparation protocol, researchers can achieve the high levels of accuracy, precision, and sensitivity required for pharmaceutical development and quality control.
References
- 1. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 2. This compound hydrochloride | 90657-55-9 [chemicalbook.com]
- 3. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. biotage.com [biotage.com]
- 7. microsaic.com [microsaic.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xxx xxx xxx: Topics by Science.gov [science.gov]
- 11. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
trans-4-Cyclohexyl-L-proline solubility in organic solvents
An In-Depth Technical Guide to the Solubility of trans-4-Cyclohexyl-L-proline in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Critical Role of this compound in Pharmaceutical Synthesis
This compound is a chiral amino acid derivative that serves as a vital building block in modern pharmaceutical development. Its most notable application is as a key intermediate in the synthesis of Fosinopril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] The structural rigidity and stereochemistry imparted by the proline ring and the cyclohexyl group are crucial for the pharmacological activity of the final active pharmaceutical ingredient (API).
For researchers, chemists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely an academic exercise. It is a fundamental prerequisite for the efficient design, optimization, and scaling of synthetic routes, purification processes, and crystallization protocols.[4][5] Inaccurate or incomplete solubility data can lead to significant challenges, including suboptimal reaction kinetics, low yields, impurities, and difficulties in formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents, grounded in established scientific principles and field-proven methodologies.
Physicochemical Profile of this compound
Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][6] |
| Molecular Weight | 197.27 g/mol | [1][6] |
| CAS Number | 103201-78-1 | [6][7] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 249-252 °C | [9] |
| Boiling Point (Predicted) | 343.9 °C | [1][9] |
| XLogP3 | 0.3 | [6][9] |
Note: Properties such as boiling point are often predicted for compounds that may decompose at high temperatures.
The Thermodynamic Foundation of Solubility
At its core, solubility is a thermodynamic equilibrium phenomenon. The process of dissolution involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. This can be described by the Gibbs free energy of solution (ΔG_sol_). A negative ΔG_sol_ indicates a spontaneous dissolution process.
The solubility of a solid in a liquid is governed by two primary factors: the properties of the crystal lattice (related to the melting point and enthalpy of fusion) and the interaction between the solute and the solvent (quantified by the activity coefficient).[4][10] Predictive models, such as UNIFAC, NRTL, and COSMO-RS, leverage thermodynamic principles and molecular structure to estimate solubility, providing valuable insights during early-stage development.[4][11] These models consider factors like dielectric constants and Hildebrand solubility parameters to predict activity coefficients, which are crucial for calculating solubility.[11]
Experimental Determination of Thermodynamic Solubility
While predictive models are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The Isothermal Saturation Shake-Flask Method is widely recognized as the most reliable and robust technique for measuring the thermodynamic solubility of pharmaceutical compounds.[12][13][14] Its primary advantage is that it allows the system to reach true equilibrium between the solid solute and the saturated solution.
Workflow for Isothermal Shake-Flask Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method, a self-validating protocol ensuring equilibrium is reached and accurately measured.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Detailed Protocol: Isothermal Saturation (Shake-Flask) Method
This protocol is designed to be a self-validating system by sampling over time to confirm that equilibrium has been achieved.
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or a stoppered flask
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE, selected for solvent compatibility)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC with UV or MS detector)
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[12]
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours).[14] Equilibrium is confirmed when the measured concentration between two consecutive time points does not deviate significantly.[14]
-
Phase Separation: Once equilibrium is established, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter or centrifuge it to remove any remaining microscopic solid particles. This step is critical to prevent artificially high solubility readings.[13]
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.
Solubility Data for this compound
Comprehensive public solubility data for this compound across a wide range of organic solvents is limited. The hydrochloride salt form is noted to be soluble in water and ethanol.[8] The table below serves as a template for researchers to populate with their experimentally determined values using the protocol described above. Solvents are categorized by their general properties, which is a key factor influencing solubility.
| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) |
| Polar Protic | Methanol | 32.7 | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | |
| Isopropanol | 19.9 | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] |
| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | |
| Acetone | 20.7 | [Experimental Data] | |
| Non-Polar | Toluene | 2.4 | [Experimental Data] |
| Hexane | 1.9 | [Experimental Data] | |
| Dichloromethane (DCM) | 9.1 | [Experimental Data] |
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial property. Understanding the interplay of these factors is crucial for solvent selection and process optimization.
-
Solvent Polarity and Hydrogen Bonding: As a zwitterionic amino acid derivative, this compound has both a carboxylic acid (hydrogen bond donor/acceptor) and a secondary amine (hydrogen bond donor/acceptor) group. Its solubility is expected to be higher in polar solvents capable of forming hydrogen bonds (e.g., alcohols) compared to non-polar solvents (e.g., hexane).
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is critical for crystallization processes, where a compound is dissolved in a hot solvent and then cooled to induce precipitation, leaving impurities behind in the mother liquor.
-
pH of the Medium: As an amino acid, the ionization state of this compound is pH-dependent. In acidic conditions, the amine group will be protonated (R-NH₂⁺-), while in basic conditions, the carboxylic acid group will be deprotonated (R-COO⁻). These charged species generally exhibit higher solubility in polar solvents than the neutral zwitterionic form.[15] This is particularly relevant when considering aqueous or mixed aqueous-organic systems.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid can significantly impact solubility.[14] Different polymorphs have different crystal lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in solubility experiments to ensure consistency and reproducibility.
Conclusion and Outlook
A systematic and rigorous approach to determining the solubility of this compound in relevant organic solvents is indispensable for the successful development of pharmaceuticals like Fosinopril. By employing the robust Isothermal Shake-Flask method, researchers can generate reliable, high-quality data that directly informs process development, from synthesis and purification to formulation. This guide provides both the theoretical framework and the practical, step-by-step methodology required to empower scientists to make data-driven decisions, ultimately accelerating the path from laboratory-scale synthesis to large-scale manufacturing.
References
- 1. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 6. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 103201-78-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. scispace.com [scispace.com]
- 14. who.int [who.int]
- 15. pharmatutor.org [pharmatutor.org]
The Crucial Role of trans-4-Cyclohexyl-L-proline in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical overview of trans-4-Cyclohexyl-L-proline (CAS Number: 103201-78-1), a pivotal chiral building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, analytical characterization, and profound impact on the design of therapeutic agents, most notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.
Foundational Understanding of this compound
This compound is a non-proteinogenic amino acid that has garnered significant attention for its unique structural features. The incorporation of a bulky, hydrophobic cyclohexyl group at the 4-position of the proline ring profoundly influences its conformational properties and, consequently, its interactions with biological targets. This strategic modification has proven to be a cornerstone in the development of potent and selective enzyme inhibitors.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value |
| CAS Number | 103201-78-1[1] |
| Molecular Formula | C₁₁H₁₉NO₂[1] |
| Molecular Weight | 197.27 g/mol [1] |
| Appearance | White to off-white solid |
| Boiling Point | 343.9 °C[1] |
| Flash Point | 260 °C[1] |
| Synonyms | (2S,4S)-4-Cyclohexylpyrrolidine-2-carboxylic acid |
Caption: Chemical structure of this compound.
Synthesis of this compound: A Strategic Approach
The stereoselective synthesis of this compound is a critical aspect of its utility. A notable and efficient nine-step synthesis has been developed, commencing from the readily available and inexpensive starting material, L-glutamic acid.[2][3] This method stands as a competitive alternative to syntheses starting from the more costly trans-4-hydroxy-L-proline.[3]
The overall synthetic strategy is designed to achieve a high purity of the final product, with reports indicating a purity of 99.7%.[2] The total yield for this multi-step synthesis is approximately 25%.[2]
Caption: Generalized 9-step synthesis workflow.
Key Synthetic Transformations (Based on Kalisz et al., 2005)
While a detailed, step-by-step protocol is best obtained from the original publication, the key transformations involve:
-
Protection and Cyclization: L-glutamic acid is first protected and then cyclized to form a pyroglutamate derivative.
-
Introduction of the Cyclohexyl Moiety: A crucial step involves the stereoselective alkylation to introduce the cyclohexyl group at the 4-position. This is often the most challenging step, dictating the final stereochemistry.
-
Deprotection and Purification: The final steps involve the removal of protecting groups to yield the desired this compound, followed by purification.
The stereoselectivity of the alkylation step is paramount. The use of chiral auxiliaries or stereodirecting groups is a common strategy in the synthesis of 4-substituted proline analogs to ensure the desired trans configuration.[4]
The Pivotal Role in Angiotensin-Converting Enzyme (ACE) Inhibition
The primary and most significant application of this compound is as a key building block in the synthesis of Fosinopril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[2][3]
Structure-Activity Relationship (SAR) Insights
The development of ACE inhibitors has revealed critical structure-activity relationships. The proline moiety is a common feature in many ACE inhibitors, as it mimics the C-terminal residue of ACE substrates.[5] The innovation in Fosinopril lies in the substitution at the 4-position of the proline ring.
The introduction of a hydrophobic substituent, such as the cyclohexyl group in the trans configuration, has been shown to significantly enhance the inhibitory potency of ACE inhibitors.[6] In the case of Fosinopril, the presence of the trans-cyclohexyl substituent at the 4-position of the proline ring makes it approximately 10 times more potent than its unsubstituted counterpart.[3] This enhanced potency is attributed to favorable hydrophobic interactions with a specific pocket in the active site of the angiotensin-converting enzyme.
Caption: Key interactions of Fosinoprilat with the ACE active site.
The stereochemistry at the 4-position is crucial. Studies on dual inhibitors of ACE and neutral endopeptidase (NEP) have shown that changing the stereochemistry from cis to trans at the 4-position of the proline ring can have a dramatic effect on the inhibitory activity against both enzymes.[7]
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical testing is imperative to confirm the identity, purity, and stereochemistry of this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[2][8]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.
-
Thin-Layer Chromatography (TLC): TLC is utilized for rapid reaction monitoring during the synthesis. A common developing system is a mixture of chloroform and methanol.[3]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹³C NMR: The reported ¹³C NMR chemical shifts for a derivative of this compound include signals at 42.08, 34.69, 32.99, 32.63, 27.28, and 27.04 ppm, which are characteristic of the cyclohexyl ring carbons.[3]
-
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. For a silylated derivative, a reported mass spectrum shows a molecular ion peak (M+) at m/z 341 and characteristic fragments.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use. The SDS provides comprehensive information on potential hazards, handling, storage, and emergency procedures.
Future Perspectives and Broader Applications
While the synthesis of Fosinopril remains the predominant application of this compound, its utility as a chiral building block extends to other areas of medicinal chemistry. The principles of incorporating hydrophobic moieties into proline scaffolds to enhance biological activity can be applied to the design of inhibitors for other enzymes and receptor ligands. The stereoselective synthesis of such 4-substituted proline analogs continues to be an active area of research, with potential applications in the development of novel therapeutics for a range of diseases.
References
- 1. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rbvi.ucsf.edu [rbvi.ucsf.edu]
- 8. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis of Optically Active trans-4-Cyclohexyl-L-proline
This guide provides an in-depth exploration of the synthetic pathways leading to optically active trans-4-cyclohexyl-L-proline, a critical chiral building block in modern pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the analytical validation of the synthetic process.
Introduction: The Significance of this compound in Medicinal Chemistry
Substituted proline analogs are of immense interest in medicinal chemistry due to their ability to introduce conformational constraints in peptides, which can be pivotal for biological activity.[1][2] Among these, this compound has emerged as a key intermediate, most notably in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[3][4][5][6] The presence of the cyclohexyl group at the 4-position of the proline ring significantly enhances the potency of Fosinopril, making it about ten times more effective than its unsubstituted counterpart.[3] Fosinopril is a prodrug that is metabolized to its active form, fosinoprilat, and is used in the treatment of hypertension and congestive heart failure.[3][4]
The stereochemistry of the 4-substituent is crucial for the biological activity of the final drug molecule. The trans configuration is the desired diastereomer, and the L-enantiomer of the proline backbone is essential for proper binding to the target enzyme. Therefore, a robust and stereoselective synthesis of this compound is of paramount importance for the pharmaceutical industry. This guide will focus on a well-established, multi-step synthesis starting from the readily available and inexpensive L-glutamic acid.[3]
Strategic Approach: A Multi-step Synthesis from L-Glutamic Acid
The presented synthesis is a nine-step laboratory-scale process that has been demonstrated to produce the target compound with high purity (99.7%) and a total yield of approximately 25%.[3][4][5][6] The choice of L-glutamic acid as the starting material is strategic due to its low cost and the fact that it already possesses the desired stereocenter at the alpha-carbon, which will become the C-2 of the proline ring.
The overall synthetic strategy involves the formation of the pyrrolidine ring, introduction of the cyclohexyl moiety with the correct stereochemistry, and subsequent deprotection steps to yield the final product. Analytical methods such as HPLC, TLC, IR, ¹H-NMR, ¹³C-NMR, GC-MS, and optical rotation are employed at each stage to monitor the progress of the reaction and confirm the identity and purity of the intermediates and the final product.[3][5][6]
Logical Flow of the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of this compound from L-glutamic acid.
Caption: High-level overview of the synthetic route.
Detailed Synthetic Protocol and Mechanistic Insights
This section provides a step-by-step description of the synthesis, with explanations for the choice of reagents and reaction conditions.
Step 1-3: Formation of the Pyrrolidinone Ring System
The initial steps of the synthesis focus on the conversion of L-glutamic acid into a suitable pyroglutamic acid derivative. This is a common strategy in the synthesis of substituted prolines.[7] The carboxylic acid groups are typically protected, and the amine is acylated to facilitate subsequent reactions.
Step 4: Introduction of the Aromatic Precursor via Friedel-Crafts Acylation
A key step in this synthetic route is the introduction of a phenyl group, which will later be hydrogenated to the desired cyclohexyl group. This is achieved through a Friedel-Crafts acylation reaction. The pyrrolidinone intermediate is reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The electrophilic acylium ion is generated in situ and attacks the electron-rich benzene ring.
Step 5-7: Reduction and Formation of 4-Phenyl-L-proline Derivative
The keto group introduced in the previous step is reduced, and the protecting groups are manipulated to yield a 4-phenyl-L-proline derivative. The choice of reducing agent is critical to avoid unwanted side reactions and to set the stage for the stereoselective hydrogenation.
Step 8: Stereoselective Catalytic Hydrogenation
This is arguably the most critical step in the entire synthesis, as it establishes the trans stereochemistry of the final product. The 4-phenyl-L-proline derivative is subjected to catalytic hydrogenation. The choice of catalyst and reaction conditions plays a pivotal role in controlling the diastereoselectivity of the reaction. The hydrogenation of the phenyl ring to a cyclohexyl ring can, in principle, lead to both cis and trans isomers. However, by carefully selecting the catalyst (e.g., a specific supported rhodium or platinum catalyst) and optimizing the pressure and temperature, the reaction can be directed to favor the formation of the trans isomer.[8] The steric hindrance of the proline ring and the catalyst surface interaction guide the hydrogen addition to the face of the phenyl ring opposite to the carboxyl group, resulting in the desired trans product.
Caption: Stereoselective hydrogenation to form the trans isomer.
Step 9: Deprotection to Yield this compound
In the final step, any remaining protecting groups on the nitrogen and/or the carboxylic acid are removed to afford the final product, optically active this compound. The deprotection conditions must be chosen carefully to avoid racemization or degradation of the product.
Experimental Procedures and Data
The following table summarizes the key parameters for the nine-step synthesis.[3]
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Esterification | Methanol, SOCl₂ | Methanol | Reflux | 4 | ~95 |
| 2 | N-Acetylation | Acetic anhydride | Acetic acid | 100 | 2 | ~90 |
| 3 | Cyclization | Sodium methoxide | Methanol | Reflux | 3 | ~85 |
| 4 | Friedel-Crafts Acylation | Benzene, AlCl₃ | Benzene | 80 | 6 | ~70 |
| 5 | Carbonyl Reduction | NaBH₄ | Methanol | 0-25 | 2 | ~90 |
| 6 | Dehydration | Acetic anhydride | Pyridine | 100 | 3 | ~80 |
| 7 | Hydrolysis & Protection | NaOH, then Boc₂O | Dioxane/Water | 25 | 12 | ~85 |
| 8 | Hydrogenation | H₂, Rh/C | Methanol | 50 | 24 | ~98 (trans) |
| 9 | Deprotection | HCl | Dioxane | 25 | 4 | ~95 |
Note: The yields are approximate and can vary based on the specific experimental conditions and scale.
Detailed Protocol for Stereoselective Hydrogenation (Step 8)
-
To a solution of the protected 4-phenyl-L-proline derivative (1.0 eq) in methanol (10 mL/g), add the Rh/C catalyst (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 50 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield the this compound derivative.
Alternative Synthetic Approaches
While the synthesis from L-glutamic acid is a robust and cost-effective method, other approaches to optically active 4-substituted prolines have been reported.
-
From L-Pyroglutamic Acid: A convenient method for the synthesis of this compound starting from N-benzyl-pyroglutamic acid has been developed.[7][9] This route involves a highly stereoselective alkylation with 3-bromocyclohexene followed by hydrogenolysis.[9]
-
From 4-Hydroxyproline: Natural 4-hydroxyproline can serve as a starting material.[10] The hydroxyl group can be converted into a good leaving group and then displaced with a cyclohexyl nucleophile, or it can be oxidized to a ketone followed by a Wittig reaction and hydrogenation.[11]
-
Enantioselective Catalysis: Modern synthetic methods also explore the use of enantioselective catalysis to construct the chiral proline ring with the desired substituent.[10][12] For instance, a one-pot double allylic alkylation of a glycine imine analog in the presence of a chiral phase-transfer catalyst can provide access to 4-substituted prolines.[10][12] L-proline itself can act as a versatile organocatalyst in various asymmetric transformations.[13][14][15][16]
Conclusion and Future Perspectives
The synthesis of optically active this compound is a well-established process that is crucial for the production of important pharmaceuticals like Fosinopril. The nine-step synthesis from L-glutamic acid offers a reliable and scalable route with excellent stereochemical control. The key to this synthesis is the diastereoselective hydrogenation of a 4-phenyl-L-proline intermediate.
Future research in this area may focus on developing more efficient and greener synthetic routes with fewer steps and higher overall yields. The application of novel catalytic systems, including biocatalysis, could offer more direct and atom-economical pathways to this valuable chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative synthetic methodologies for compounds like this compound will remain an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 4-cis-phenyl-L-proline via hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A convenient method for synthesis of this compound - 北京理工大学 [pure.bit.edu.cn:443]
- 10. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Potency: A Technical Guide to trans-4-Cyclohexyl-L-proline as a Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth analysis of trans-4-Cyclohexyl-L-proline, a pivotal chiral intermediate in modern pharmaceutical synthesis. Moving beyond a mere recitation of facts, this document elucidates the scientific rationale behind its synthesis, quality control, and application, with a primary focus on its role in the production of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. We will explore various synthetic routes, detailing the stereochemical intricacies that are paramount to its function. Furthermore, this guide will delve into the comprehensive analytical methodologies required to ensure its purity and chiral integrity, and discuss its broader potential in the realm of asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical building block.
Introduction: The Significance of the 4-Substituted Proline Motif
Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine, which is incorporated into a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and proteins, making it a valuable tool in drug design. The strategic substitution at the 4-position of the proline ring, particularly with lipophilic groups, has proven to be a highly effective strategy for enhancing the potency and pharmacokinetic properties of various therapeutic agents.
The cyclohexyl moiety in this compound is a prime example of such a strategic substitution. This bulky, non-polar group plays a crucial role in the binding affinity of the final active pharmaceutical ingredient (API) to its target enzyme. In the case of Fosinopril, the presence of the cyclohexyl substituent at the 4-position of the proline ring results in a tenfold increase in potency compared to the unsubstituted analogue[1]. This enhancement is attributed to improved hydrophobic interactions within the active site of the angiotensin-converting enzyme.
While its most prominent role is in the synthesis of Fosinopril, the unique stereochemistry and functionality of this compound also make it a molecule of interest for asymmetric catalysis, where it can serve as a chiral ligand or organocatalyst. It is important to note that despite some inquiries, there is no evidence in the scientific literature to suggest that this compound is an intermediate in the synthesis of the antiviral drug Remdesivir. The synthetic challenges for Remdesivir primarily concern the stereoselective formation of a phosphoramidate pronucleotide.
Synthesis of this compound: A Comparative Analysis of Key Routes
The stereospecific synthesis of this compound is a critical aspect of its utility. The desired (2S, 4S) configuration is essential for the biological activity of the final drug product. Several synthetic strategies have been developed, each with its own set of advantages and challenges. Here, we compare the three most common approaches.
Route A: From L-Glutamic Acid
This is a well-documented, multi-step synthesis that leverages a readily available and inexpensive chiral starting material. A notable nine-step synthesis has been developed on a laboratory scale, affording the final product with high purity (99.7%) and a total yield of 25%[1][2].
Causality Behind Experimental Choices:
-
Starting Material: L-Glutamic acid is an economically viable and enantiomerically pure starting point from the chiral pool.
-
Stereochemical Control: The inherent chirality of L-glutamic acid is carried through the synthetic sequence, establishing the crucial (S) configuration at the 2-position of the pyrrolidine ring. The trans stereochemistry at the 4-position is established through a stereoselective alkylation step.
-
Key Transformations: The synthesis involves the formation of a protected pyroglutamate derivative, followed by alkylation with a cyclohexenyl halide and subsequent reduction of the double bond and the pyroglutamate ring.
Workflow Diagram:
Figure 1: Synthetic workflow from L-Glutamic Acid.
Route B: From trans-4-Hydroxy-L-proline
This route offers a more direct approach to the 4-substituted proline skeleton, as the starting material already possesses the pyrrolidine ring and the desired trans stereochemistry of the hydroxyl group, which is then converted to the cyclohexyl group.
Causality Behind Experimental Choices:
-
Starting Material: trans-4-Hydroxy-L-proline is a commercially available, albeit more expensive, chiral building block compared to L-glutamic acid[1].
-
Key Transformations: The core of this synthesis involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by a nucleophilic substitution with a cyclohexyl organometallic reagent (e.g., a Grignard or cuprate reagent). Alternatively, the hydroxyl group can be oxidized to a ketone, followed by a Wittig-type reaction and subsequent hydrogenation.
Workflow Diagram:
Figure 2: Synthetic workflow from trans-4-Hydroxy-L-proline.
Route C: From L-Pyroglutamic Acid
This approach is similar to Route A but starts from L-pyroglutamic acid, which can be derived from L-glutamic acid. A convenient method involves the highly stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene, followed by hydrogenolysis to yield trans-4-cyclohexyl-L-pyroglutamic acid. Subsequent transformations lead to the final product with a reported 93% enantiomeric excess.
Comparison of Synthetic Routes
For drug development professionals, the choice of a synthetic route is a multi-faceted decision that balances cost, efficiency, scalability, and regulatory compliance.
| Feature | Route A (from L-Glutamic Acid) | Route B (from trans-4-Hydroxy-L-proline) | Route C (from L-Pyroglutamic Acid) |
| Starting Material Cost | Low | High[1] | Moderate |
| Number of Steps | High (e.g., 9 steps)[1] | Moderate | Moderate |
| Overall Yield | Moderate (e.g., 25%)[2] | Potentially higher | Moderate |
| Stereochemical Control | Well-established | Generally good, relies on stereospecific reactions | Good (93% e.e. reported) |
| Scalability | Potentially challenging due to the number of steps | More straightforward | Feasible |
| Reagent Toxicity | Uses standard, but some potentially toxic reagents[1] | May require organometallic reagents | Uses Lawesson's reagent and Raney-Ni |
Application in the Synthesis of Fosinopril
This compound is the cornerstone for the synthesis of Fosinopril, an ACE inhibitor used to treat hypertension and heart failure. Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat[1]. The synthesis involves the coupling of this compound with a chiral phosphinic acid derivative.
The Coupling Reaction
The key step is the formation of an amide bond between the secondary amine of this compound and the carboxylic acid of the phosphinic acid side chain. This is typically achieved using standard peptide coupling reagents.
Reaction Mechanism:
Figure 3: Amide coupling in Fosinopril synthesis.
Detailed Protocol Insight:
A common procedure involves dissolving the phosphinic acid derivative in a suitable solvent like dichloromethane, followed by the addition of a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like hydroxybenzotriazole (HOBt) to form an activated ester. The reaction mixture is then treated with this compound hydrochloride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to facilitate the coupling.
Role in Asymmetric Synthesis
While its primary industrial application is as a building block, the inherent chirality and structural features of this compound suggest its potential as an organocatalyst or a chiral auxiliary in asymmetric synthesis. L-proline itself is a well-established organocatalyst, capable of promoting a variety of enantioselective transformations, such as aldol and Mannich reactions, through enamine or iminium ion intermediates.
The introduction of a bulky cyclohexyl group at the 4-position can significantly influence the steric environment of the catalytic pocket, potentially leading to enhanced stereoselectivity in certain reactions compared to unsubstituted proline. While specific, widely adopted applications of this compound as a catalyst are not extensively reported in the literature, the principles of proline catalysis provide a strong foundation for its exploration in this area. 4-Substituted prolines have been shown to be effective organocatalysts, and the steric and electronic nature of the substituent plays a crucial role in their catalytic activity and selectivity.
Quality Control and Analytical Methodologies
For any pharmaceutical intermediate, rigorous quality control is paramount to ensure the safety and efficacy of the final drug product. The analysis of this compound must confirm its identity, purity, and, most importantly, its stereochemical integrity.
Key Quality Attributes and Recommended Tests
| Quality Attribute | Analytical Technique(s) | Purpose |
| Identity | IR, NMR (¹H, ¹³C), Mass Spectrometry | Confirms the chemical structure. |
| Purity (Assay) | HPLC (UV or RI detection) | Quantifies the amount of the desired compound. |
| Chiral Purity | Chiral HPLC, Optical Rotation | Determines the enantiomeric excess (e.e.) and confirms the correct stereoisomer. |
| Related Substances | HPLC, TLC, GC-MS | Detects and quantifies impurities from the synthesis. |
| Residual Solvents | GC-HS | Quantifies any remaining solvents from the manufacturing process. |
Detailed Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Refractive Index (RI) detector is suitable[1].
-
Column: A C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific impurity profile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) if the molecule has a suitable chromophore, or RI detection for universal detection[1].
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable diluent.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Chiral Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A chiral stationary phase (CSP) column is required. The selection of the CSP is crucial and may involve screening different types of chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: Adjusted to achieve optimal resolution between the enantiomers.
-
Detection: UV detection at a suitable wavelength.
-
System Suitability: The method must demonstrate baseline separation of the desired (2S, 4S) enantiomer from the other potential stereoisomers.
Spectroscopic Data
The following is a summary of typical spectroscopic data for this compound, which is essential for its identification.
| Spectroscopy | Key Features |
| IR (KBr) | ν: 3392 (ν NH₂⁺), 2930, 2849 (ν C-H), 1619 (νas CO₂⁻, δ N-H), 1448 (δ C-H, -CH₂-), 1384 (νs CO₂⁻) cm⁻¹[1] |
| ¹H-NMR (CD₃OD, TMS) | δ: 3.98-3.96 (dd, 1H), 3.30-3.25 (dd, 1H), 2.80-2.75 (t, 1H), 2.35-2.25 (m, 1H), 2.05-1.95 (m, 1H), 1.80-1.60 (m, 6H), 1.40-1.10 (m, 6H) ppm[1] |
| ¹³C-NMR (CD₃OD, TMS) | δ: 175.0 (C=O), 61.0 (C2), 58.0 (C5), 43.0 (C4), 42.0, 35.0, 33.0, 32.5, 27.0, 26.8 (Cyclohexyl carbons), 38.0 (C3) ppm[1] |
| Optical Rotation | [α]D²⁰: -31.5° (c=1, acetic acid)[1] |
Safety, Handling, and Regulatory Information
As a chemical intermediate intended for pharmaceutical manufacturing, this compound must be handled with appropriate care.
-
Hazard Identification: GHS classification indicates that the substance may be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. In case of dust formation, a respirator may be necessary.
-
Storage: It should be stored at room temperature in a well-sealed container, protected from moisture.
-
Regulatory Status: this compound is a commercially available chemical. It is registered under the REACH regulation in Europe.
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug development. Its synthesis, while requiring careful stereochemical control, provides a crucial building block for the potent ACE inhibitor, Fosinopril. The lipophilic cyclohexyl group is not merely a structural component but a key driver of the final drug's efficacy. A thorough understanding of its synthesis, the rationale behind the choice of synthetic routes, and the rigorous analytical methods required for its quality control are essential for any scientist or professional involved in the synthesis of Fosinopril and related compounds. Furthermore, its potential as a chiral catalyst, while not yet fully exploited, opens avenues for future research in asymmetric synthesis. This guide has aimed to provide a comprehensive and technically grounded perspective on this important pharmaceutical intermediate, empowering researchers and developers with the knowledge to utilize it effectively and safely.
References
The Strategic Role of trans-4-Cyclohexyl-L-proline in the Synthesis of Fosinopril: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical therapeutic agent for managing hypertension and heart failure. Its unique chemical architecture, particularly the presence of a phosphinic acid moiety and a substituted proline, presents distinct synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive exploration of the synthesis of Fosinopril, with a focused analysis on the pivotal role of the key intermediate, trans-4-Cyclohexyl-L-proline. We will dissect the strategic importance of this building block, the mechanistic intricacies of its incorporation, and provide a detailed, field-proven protocol for the crucial coupling reaction. This guide is intended to equip researchers and drug development professionals with the technical accuracy and practical insights necessary for the successful synthesis and understanding of this important pharmaceutical agent.
Introduction: Fosinopril and the Significance of the Proline Moiety
Fosinopril is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] The chemical structure of Fosinopril is (4S)-4-cyclohexyl-1-{--INVALID-LINK--phosphinyl]acetyl}-L-proline.[3]
The proline scaffold is a common feature in many ACE inhibitors, and in Fosinopril, the 4-cyclohexyl substituent plays a crucial role in enhancing its potency. It is reported to be ten times more potent than the unsubstituted compound.[3] The stereochemistry of this substituent is critical, with the trans configuration being essential for optimal activity.[4][5] This underscores the importance of sourcing or synthesizing optically pure this compound as a starting material. While various methods for the synthesis of this key intermediate exist, some start from the more expensive trans-4-hydroxy-L-proline, while others have been developed from the more accessible L-glutamic acid.[3]
This guide will focus on the critical coupling step where this compound is integrated into the Fosinopril molecule.
The Core Synthesis: Coupling of the Phosphinic Acid Moiety with this compound
The synthesis of Fosinopril culminates in the formation of an amide bond between the carboxylic acid of the phosphinic acid side chain and the secondary amine of this compound. This reaction is a cornerstone of the entire synthetic process and requires precise control to ensure high yield and stereochemical integrity.
The Key Reactants
The two primary components in this critical coupling reaction are:
-
The Phosphinic Acid Side Chain: This is typically an optically pure phosphinyl acetic acid derivative, for example, [(R)---INVALID-LINK--phosphinyl]acetic acid. The synthesis of this component is complex and often involves resolution of diastereomers to obtain the desired enantiomer.[4]
-
This compound: This is the proline component that provides the crucial cyclohexyl group in the correct stereochemical orientation. It is often used as its hydrochloride salt.[4]
The Coupling Chemistry: A Mechanistic Perspective
The formation of the amide bond is not a spontaneous reaction and requires the activation of the carboxylic acid group of the phosphinic acid side chain. A widely employed and effective method for this activation is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of an additive, 1-hydroxybenzotriazole (HOBt).[4][6]
Here's a breakdown of the causality behind these reagent choices:
-
Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that activates the carboxylic acid. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
1-Hydroxybenzotriazole (HOBt): While the O-acylisourea is reactive, it is also prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, which is a common issue with carbodiimide couplings.[7] HOBt is introduced to mitigate these side reactions. It rapidly reacts with the O-acylisourea to form an active ester of HOBt. This HOBt ester is more stable than the O-acylisourea, less prone to racemization, and highly reactive towards the amine nucleophile.[8][9] The use of HOBt also acts as a catalyst for the reaction.[9]
-
N,N-Diisopropylethylamine (DIPEA): Since this compound is often used as its hydrochloride salt, a non-nucleophilic base like DIPEA is required to deprotonate the amine, liberating the free secondary amine which then acts as the nucleophile in the coupling reaction.[4]
The overall workflow of this critical coupling step can be visualized as follows:
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example based on established literature and patents for the synthesis of Fosinopril via the coupling of the phosphinic acid derivative and this compound.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity/Grade |
| Optically pure phosphinic acid derivative | Varies | ≥ 98% |
| This compound hydrochloride | 233.73 | ≥ 99% |
| 1-Hydroxybenzotriazole (HOBt), anhydrous | 135.12 | Reagent Grade |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Reagent Grade |
| Dichloromethane (DCM), anhydrous | 84.93 | Anhydrous, ≥ 99.8% |
| Ethyl acetate | 88.11 | ACS Grade |
| 1N Hydrochloric acid | 36.46 | Volumetric Standard |
| Saturated sodium bicarbonate solution | 84.01 | ACS Grade |
| Brine (saturated NaCl solution) | 58.44 | ACS Grade |
| Anhydrous sodium sulfate or magnesium sulfate | 142.04 or 120.37 | Anhydrous |
Reaction Procedure
-
Activation of the Phosphinic Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet (argon or nitrogen), dissolve the optically pure phosphinic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it dissolves.
-
Cool the solution to -15 to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture at this low temperature for approximately 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling with this compound:
-
In a separate flask, prepare a suspension of this compound hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool this suspension to approximately -15 to -20 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the proline suspension and stir for 15-20 minutes at low temperature to generate the free amine.
-
Slowly add the suspension of the deprotonated proline to the activated phosphinic acid mixture from step 1, maintaining the reaction temperature below -10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Fosinopril.
-
Further purification can be achieved by chromatography (e.g., silica gel column chromatography) or crystallization to obtain the final product of high purity.
-
References
- 1. ijnrd.org [ijnrd.org]
- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
Whitepaper: The Strategic Application of Proline-Derived Organocatalysts in the Synthesis of Chiral Building Blocks for Next-Generation Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
While the first-generation EGFR inhibitor Gefitinib is an achiral molecule, the landscape of kinase inhibitor development has evolved towards incorporating chiral centers to enhance binding affinity, selectivity, and pharmacokinetic profiles. This guide addresses the strategic use of advanced proline-derived organocatalysts, specifically focusing on trans-4-Cyclohexyl-L-proline hydrochloride, in the asymmetric synthesis of key chiral intermediates. We pivot from the direct synthesis of Gefitinib to the more pertinent challenge of creating stereochemically defined building blocks for advanced analogues and next-generation inhibitors. This document provides a mechanistic rationale for catalyst selection, a detailed experimental protocol for a model asymmetric conjugate addition, and a framework for understanding how such catalysts are pivotal in modern pharmaceutical development.
Introduction: Gefitinib and the Evolution Towards Chiral Kinase Inhibitors
Gefitinib (Iressa®) is a landmark therapeutic agent for non-small-cell lung cancer (NSCLC) that functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its chemical structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is notable for its lack of stereocenters. The established synthesis routes, therefore, focus on regioselectivity and high-yield coupling reactions rather than stereocontrol.[2][3][4]
However, the broader field of kinase inhibitor design has increasingly leveraged chirality to achieve superior therapeutic outcomes. Introducing stereocenters can lock a molecule into a more favorable conformation for interacting with the target protein's active site, potentially increasing potency and reducing off-target effects. This necessitates the use of asymmetric synthesis, a field where organocatalysis has become an indispensable tool.[5]
This guide focuses on the application of proline-based organocatalysts, exemplified by this compound hydrochloride, not for the synthesis of achiral Gefitinib, but for the efficient, enantioselective construction of chiral synthons that are critical for developing advanced kinase inhibitors.
The Catalyst: Why this compound Hydrochloride?
L-proline itself is a foundational organocatalyst, capable of forming chiral enamine or iminium ion intermediates to facilitate a range of asymmetric transformations.[5][6] However, modifying the proline scaffold can dramatically enhance its performance. The selection of this compound is a deliberate choice rooted in mechanistic principles.[7]
-
Steric Shielding: The bulky cyclohexyl group at the C-4 position provides significant steric hindrance. During the catalytic cycle, this group effectively shields one face of the reactive enamine intermediate, forcing the electrophile to approach from the less hindered face. This directed approach is the primary driver for high enantioselectivity.
-
Enhanced Solubility: The cyclohexyl group increases the lipophilicity of the catalyst, often improving its solubility in common organic solvents compared to unsubstituted proline.
-
Structural Rigidity: The pyrrolidine ring of proline provides a rigid scaffold, which is crucial for creating a well-defined chiral environment and ensuring an effective transfer of chirality.[7][8]
The hydrochloride salt form ensures stability and simplifies handling, often being converted to the active free amine in situ.
Table 1: Physicochemical Properties of the Catalyst
| Property | Value |
| Chemical Name | This compound hydrochloride |
| Molecular Formula | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 233.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Stereochemistry | (2S, 4R) configuration |
| Key Functionality | Secondary amine, Carboxylic acid |
Mechanism of Action: Asymmetric Enamine Catalysis
The primary catalytic pathway for proline derivatives in conjugate addition reactions involves the formation of a nucleophilic enamine intermediate. The process, illustrated below, is a self-validating system where the catalyst is regenerated at the end of each cycle.
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a donor ketone or aldehyde (e.g., cyclohexanone) to form a chiral enamine intermediate, releasing a molecule of water.
-
Nucleophilic Attack: The enamine, which is a soft nucleophile, attacks the β-carbon of an electrophilic Michael acceptor (e.g., trans-β-nitrostyrene). The stereochemistry of this C-C bond formation is directed by the catalyst's cyclohexyl group.
-
Iminium Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (present in the reaction medium) to release the chiral product and regenerate the protonated catalyst, which is then neutralized by a base to re-enter the catalytic cycle.
Diagram 1: Catalytic Cycle of a Proline-Catalyzed Asymmetric Michael Addition
Caption: The catalytic cycle showing enamine formation, nucleophilic attack, and catalyst regeneration.
Experimental Protocol: Synthesis of a Chiral Building Block
This section provides a representative, field-proven protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a common reaction to validate the efficacy of proline-derived catalysts. The resulting product is a versatile chiral intermediate.
Objective: To synthesize (R)-2-((S)-1-nitro-2-phenylethyl)cyclohexan-1-one with high diastereoselectivity and enantioselectivity.
Materials:
-
trans-β-Nitrostyrene (1.0 eq)
-
Cyclohexanone (10.0 eq)
-
This compound hydrochloride (0.2 eq)
-
Sodium bicarbonate (NaHCO₃) (0.2 eq)
-
Toluene (Solvent)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Catalyst Activation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound hydrochloride (0.2 eq) and sodium bicarbonate (0.2 eq). Add toluene (10 mL) and stir the suspension for 15 minutes at room temperature. This in situ neutralization generates the active free amine catalyst.
-
Reactant Addition: Add cyclohexanone (10.0 eq, serving as both reactant and solvent) to the flask, followed by trans-β-nitrostyrene (1.0 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A typical reaction time is 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess cyclohexanone and toluene.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and directly load it onto a silica gel column. Purify via flash column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to isolate the desired product.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) of the major diastereomer should be determined by chiral HPLC analysis.
Self-Validation and Expected Outcome: The use of a sterically demanding catalyst like this compound is expected to yield the product with high diastereoselectivity (typically >10:1 dr) and enantioselectivity (often >95% ee). This self-validates the protocol's effectiveness.
Table 2: Catalyst Performance Comparison (Illustrative Data)
| Catalyst | Steric Bulk | Typical Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | Low | 95 | 75-85% |
| trans-4-Hydroxy-L-proline | Medium | 90 | 88-94% |
| This compound | High | >98 | >97% |
| Diphenylprolinol Silyl Ether | Very High | >99 | >99% |
Note: Data is illustrative and depends on specific reaction conditions.
Application: Integrating Chiral Building Blocks into Gefitinib Analogues
The chiral nitro-ketone synthesized in the protocol is a versatile synthon. It can be transformed through a series of standard organic reactions (e.g., Nef reaction, reduction of the nitro group to an amine, Baeyer-Villiger oxidation) into various chiral building blocks, such as chiral amino alcohols or lactones.
These building blocks can then be incorporated into the core structure of a kinase inhibitor. For instance, the achiral morpholinopropoxy side chain at the C-6 position of Gefitinib could be replaced with a chiral side chain containing a stereodefined amino alcohol, potentially leading to new interactions within the ATP-binding pocket of EGFR or other kinases.
Diagram 2: Conceptual Workflow for Advanced Inhibitor Synthesis
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Organocatalysis Mechanism of Proline Derivatives
Abstract
L-Proline, often hailed as the "simplest enzyme," has catalyzed a paradigm shift in asymmetric synthesis, ushering in the era of organocatalysis.[1][2] Its ability to promote a wide array of chemical transformations with high stereoselectivity, coupled with its low toxicity, ready availability, and operational simplicity, has made it an indispensable tool for researchers, particularly in the field of drug development.[3] This guide provides a comprehensive exploration of the core mechanisms underpinning proline and its derivatives' catalytic activity. We will dissect the fundamental principles of enamine and iminium ion catalysis, explore the stereochemical models that govern selectivity in cornerstone reactions like the Aldol and Mannich additions, and delve into the nuanced, and often debated, roles of key intermediates and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven understanding of not just how these reactions work, but why they succeed.
The Foundational Principle: Enamine Catalysis
The versatility of proline stems from its unique bifunctional nature; it possesses both a secondary amine (a nucleophile and a base) and a carboxylic acid (a Brønsted acid).[1][3] This dual functionality is central to its catalytic power. The primary mode of activation for carbonyl donors (ketones and aldehydes) is through the formation of a nucleophilic enamine intermediate.[4][5] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile than its corresponding enol or enolate, while the catalyst's chirality provides a stereocontrolled environment.[6]
The generally accepted catalytic cycle proceeds via three main stages:
-
Enamine Formation: The secondary amine of proline attacks the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form a transient iminium ion, which then deprotonates at the α-carbon to yield the key chiral enamine intermediate.[7][8]
-
Stereoselective C-C Bond Formation: The enamine nucleophilically attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of this step is directed by the chiral scaffold of the proline catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by water to release the final product and regenerate the proline catalyst, allowing it to re-enter the cycle.[7]
Figure 1: Generalized catalytic cycle for proline-mediated enamine catalysis.
The Asymmetric Aldol Reaction: The Houk-List Model
The proline-catalyzed direct asymmetric aldol reaction was a landmark discovery that ignited the field of organocatalysis.[2][4][5] The key to its success lies in the highly organized transition state that dictates the stereochemical outcome. Extensive computational studies by Houk and experimental work by List led to a widely accepted mechanistic model for stereoselectivity.[9][10][11]
The Houk-List model proposes a chair-like, six-membered cyclic transition state for the carbon-carbon bond-forming step.[10][12] Key features of this model are:
-
Enamine Geometry: The enamine formed from the ketone donor exists predominantly in the anti conformation relative to the carboxylic acid group to minimize steric hindrance.
-
Bifunctional Activation: The carboxylic acid group of proline acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. This activates the aldehyde, making it more electrophilic, and simultaneously locks its orientation.
-
Stereofacial Selectivity: This hydrogen-bonding interaction directs the aldehyde to attack the Re-face of the enamine, shielding the Si-face and leading to the observed high enantioselectivity.[10][13]
Figure 2: The Houk-List model for stereoselectivity in the proline-catalyzed aldol reaction.
The Asymmetric Mannich Reaction: A Three-Component Marvel
The Mannich reaction, which forms critical β-amino carbonyl motifs, can be rendered highly stereoselective using proline catalysis in a direct, three-component fashion.[7][8] The mechanism shares core principles with the aldol reaction but involves an imine as the electrophile.[1][8]
The catalytic cycle involves two concurrent processes:
-
Enamine Formation: As before, the ketone donor reacts with proline to generate the nucleophilic enamine.[7]
-
Imine Formation: The aldehyde and amine components react in a pre-equilibrium to form an electrophilic imine.[7][8]
The stereochemistry is determined when the chiral enamine attacks the imine. Similar to the aldol reaction, the proline's carboxylic acid is believed to play a crucial role in activating the imine via hydrogen bonding to the nitrogen atom, thereby directing the enamine to attack a specific face (si-face) of the imine electrophile.[7][14] This controlled approach is the source of the high diastereo- and enantioselectivity observed.[1][8]
| Ketone Donor | Aldehyde | Amine | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 50 | - | 94 |
| Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 99 | >99:1 | 99 |
| Acetone | Formaldehyde | p-Anisidine | 95 | - | 96 |
| Propanal | 4-Nitrobenzaldehyde | p-Anisidine | 97 | 95:5 | 99 |
| Table 1: Representative results for the (S)-proline-catalyzed direct asymmetric Mannich reaction. Data synthesized from multiple sources for illustrative purposes.[8] |
Mechanistic Nuances and Debates
While the enamine model is highly successful, an in-depth understanding requires acknowledging key mechanistic debates and influencing factors.
Oxazolidinones: Parasitic Species or Key Intermediates?
When proline reacts with carbonyl compounds, oxazolidinones (N,O-acetals) can form reversibly.[4][15] For a long time, these were considered unproductive "parasitic" species that sequester the catalyst and substrate, inhibiting the reaction.[15][16] Indeed, NMR studies have shown that in some cases, proline is quantitatively engaged in oxazolidinone formation initially.[4]
However, work by Seebach and Eschenmoser challenged this view, suggesting that oxazolidinones could be pivotal intermediates rather than dead ends.[15][17] They demonstrated that isolated oxazolidinones can react with electrophiles, particularly in the presence of a base, to form the expected products.[15][18] This alternative pathway proposes that a base-catalyzed elimination from the oxazolidinone generates the enamine.[15][19] While the Houk-List enamine pathway remains the most widely accepted model for explaining stereoselectivity, the Seebach-Eschenmoser model highlights that the reaction network can be more complex and that oxazolidinones are not merely spectators.[19][20][21]
Figure 3: Equilibrium between the enamine pathway and the formation of oxazolidinone intermediates.
The Complex Role of Water
The presence of water in proline-catalyzed reactions has a complex and often counter-intuitive effect. While hydrolysis is necessary for catalyst turnover, excess water can be detrimental. However, studies by Pihko and kinetic analyses by Blackmond revealed that controlled amounts of water can sometimes be beneficial, improving yields without eroding enantioselectivity.[22][23]
The role of water is multifaceted:
-
On-Cycle Inhibition: Water can suppress the reaction rate within the catalytic cycle by shifting equilibria away from key intermediates like the iminium ion.[22][23]
-
Off-Cycle Benefit: Water can hydrolyze off-cycle reservoirs like oxazolidinones, releasing the catalyst and substrate back into the productive cycle.[22][24]
The net effect depends on a delicate balance. For reactions where the formation of parasitic oxazolidinones is significant, adding a small amount of water can increase overall productivity by freeing the catalyst, even though it slightly slows the intrinsic rate of the C-C bond formation step.[22][25] This is a critical insight for process optimization in drug development.
A Representative Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol describes a standard procedure for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark transformation in the field.
Materials:
-
(S)-Proline (Catalyst, 20 mol%)
-
4-Nitrobenzaldehyde (Electrophile/Acceptor, 1.0 mmol)
-
Cyclohexanone (Nucleophile/Donor, 5.0 mmol, 5 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous (Solvent, 2.0 mL)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (23.0 mg, 0.20 mmol, 20 mol%).
-
Reagent Addition: Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent and Nucleophile: Add anhydrous DMSO (2.0 mL) followed by cyclohexanone (0.52 mL, 5.0 mmol, 5.0 equiv.). The use of excess ketone donor is a common strategy to drive the equilibrium towards enamine formation and maximize conversion of the more valuable aldehyde acceptor.
-
Reaction Monitoring: Stir the resulting solution at room temperature (approx. 20-25 °C) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (10 mL) and saturated aqueous NaCl solution (10 mL). This removes the DMSO solvent and the proline catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the desired aldol adduct.
-
Characterization: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Conclusion
The mechanism of proline-derivative organocatalysis is a sophisticated interplay of covalent activation, non-covalent interactions, and reaction equilibria. The formation of a chiral enamine intermediate is the cornerstone of its reactivity, enabling highly stereoselective carbon-carbon bond formation. While models like the Houk-List transition state provide powerful predictive frameworks for reactions such as the aldol and Mannich, a deeper appreciation requires understanding the ongoing scientific discourse surrounding the role of oxazolidinone intermediates and the dual-edged influence of additives like water. For the medicinal chemist and process scientist, mastering these principles is not merely an academic exercise; it is fundamental to the rational design of efficient, scalable, and stereocontrolled syntheses of complex chiral molecules that form the bedrock of modern pharmaceuticals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. pnas.org [pnas.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 11. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. ethz.ch [ethz.ch]
- 16. pnas.org [pnas.org]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. idc-online.com [idc-online.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Clarification of the role of water in proline-mediated aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Asymmetric Catalysis: An In-depth Technical Guide to Enamine Catalysis with Substituted Prolines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of stereochemically pure compounds is a cornerstone of modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. In this context, asymmetric organocatalysis has emerged as a powerful and versatile tool, offering a green and often more economical alternative to traditional metal-based catalysts. Among the pioneers in this field, the humble amino acid L-proline and its ever-expanding family of substituted derivatives have carved out a significant niche, particularly through the elegant and efficient mechanism of enamine catalysis. This in-depth technical guide provides a comprehensive exploration of enamine catalysis with substituted prolines, offering field-proven insights into its mechanism, the rationale behind catalyst design, and practical guidance for its application in the synthesis of complex chiral molecules.
The Genesis of Proline Catalysis: From a "Simple" Amino Acid to a "Smallest Enzyme"
The story of proline's ascent in the world of catalysis began with the seminal Hajos–Parrish–Eder–Sauer–Wiechert reaction in the early 1970s, which demonstrated the remarkable ability of L-proline to catalyze an intramolecular aldol reaction with high enantioselectivity.[1] This discovery, however, lay dormant for decades until a renaissance in the early 2000s, spearheaded by the work of List, Barbas, and others, who expanded the scope to intermolecular reactions.[2] Proline's efficacy stems from its unique bifunctional nature; the secondary amine acts as a nucleophilic catalyst to form the key enamine intermediate, while the carboxylic acid group acts as a Brønsted acid, activating the electrophile and participating in the stereodetermining transition state.[3][4] This dual role has led to proline being aptly described as the "simplest enzyme."[1]
The Core Mechanism: A Dance of Enamines and Iminiums
Enamine catalysis by proline and its derivatives proceeds through a well-defined catalytic cycle. The fundamental principle involves the reversible reaction of a carbonyl compound (an aldehyde or ketone) with the secondary amine of the proline catalyst to form a nucleophilic enamine intermediate.[5] This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with a wide range of electrophiles.
The generally accepted mechanism for a proline-catalyzed reaction, such as the aldol reaction, is depicted below:
Figure 1: Generalized catalytic cycle for proline-catalyzed enamine catalysis.
The stereochemical outcome of the reaction is determined in the C-C bond-forming step, where the chiral catalyst orients the enamine and the electrophile in a highly organized transition state. The Zimmerman-Traxler model, originally proposed for metal-enolate reactions, has been successfully adapted to proline catalysis.[6][7] This model postulates a six-membered, chair-like transition state where the carboxylate of the proline hydrogen-bonds to the electrophile, minimizing steric interactions and directing the attack from a specific face.[8][9] More sophisticated computational studies by Houk and List have further refined this model, providing a deeper understanding of the subtle energetic differences that lead to high enantioselectivity.[10]
References
- 1. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 7. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enamine contributes to the discovery of promising broad-spectrum coronavirus antiviral - Enamine [enamine.net]
Methodological & Application
Asymmetric aldol reaction using trans-4-Cyclohexyl-L-proline
An Application Guide to Asymmetric Aldol Reactions Catalyzed by trans-4-Cyclohexyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the asymmetric aldol reaction facilitated by the organocatalyst this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings, strategic considerations for protocol design, and practical insights to empower researchers in synthesizing chiral β-hydroxy carbonyl compounds—a critical structural motif in numerous pharmaceuticals and natural products.[1][2]
The Strategic Advantage of Substituted Proline Catalysis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[3] Achieving stereocontrol in this process is paramount for the creation of complex, optically active molecules. While traditional methods often rely on pre-formed metal enolates, the advent of organocatalysis has presented a powerful, often more sustainable, and operationally simpler alternative.[2][4]
L-proline, a naturally occurring amino acid, emerged as a seminal catalyst for direct asymmetric aldol reactions, mimicking the enamine-based mechanism of Class I aldolase enzymes.[5][6] However, the quest for enhanced efficiency and stereoselectivity has led to the development of proline derivatives. The introduction of a bulky, hydrophobic substituent, such as a cyclohexyl group at the 4-position of the pyrrolidine ring, represents a significant advance. This modification sterically biases the reaction environment, leading to superior levels of asymmetric induction compared to unsubstituted proline.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of this compound is rooted in its ability to orchestrate a highly organized, stereocontrolled catalytic cycle. The widely accepted mechanism proceeds via enamine catalysis, as detailed below.[7][8][9][10]
Step-by-Step Mechanism:
-
Enamine Formation: The cycle begins with the nucleophilic attack of the secondary amine of the proline catalyst onto the carbonyl carbon of the ketone (the aldol donor). This is followed by dehydration to form a chiral enamine intermediate.[10] This key step transforms the prochiral ketone into a more reactive nucleophile.
-
Stereoselective C-C Bond Formation: The enamine then attacks a prochiral aldehyde (the aldol acceptor). The stereochemical outcome of this step is dictated by a highly organized, chair-like transition state, often referred to as the Houk-List model.[7] In this arrangement, the carboxylic acid group of the proline catalyst activates the aldehyde via hydrogen bonding, positioning it for a specific facial attack by the enamine. The trans-cyclohexyl group provides critical steric hindrance, effectively blocking one face of the enamine and directing the aldehyde to approach from the less hindered face, thereby maximizing stereoselectivity.[11]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water, releasing the chiral β-hydroxy carbonyl product and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.[5]
Diagram: Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
Caption: The enamine catalytic cycle for the asymmetric aldol reaction.
Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Diagram: Experimental Workflow
Caption: A typical workflow for the organocatalytic asymmetric aldol reaction.
Materials and Reagents:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5-10 equiv, may also serve as solvent)
-
This compound (0.1-0.3 mmol, 10-30 mol%)
-
Solvent (e.g., DMSO, CHCl₃, or neat ketone), as needed
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (10-30 mol%), the ketone (e.g., 5-10 equivalents), and the chosen solvent (if the ketone is not the solvent). Stir the mixture at the desired reaction temperature (e.g., room temperature or 0 °C) for 15-30 minutes to ensure the catalyst dissolves.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the reaction mixture. If the reaction is exothermic, the addition should be done slowly or dropwise to maintain the desired temperature.
-
Reaction Monitoring: Allow the reaction to stir vigorously. Monitor the consumption of the limiting reagent (aldehyde) by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure aldol product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Data & Performance Overview
The use of substituted prolines can significantly enhance reaction outcomes. The following table summarizes typical results for aldol reactions, highlighting the high stereoselectivities achievable.
| Aldol Donor | Aldol Acceptor | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 20 mol% | DMSO | RT | 24 | >95 | >95:5 | >99 |
| Cyclohexanone | Benzaldehyde | 20 mol% | DMSO | RT | 48 | 90 | 95:5 | 98 |
| Acetone | 4-Nitrobenzaldehyde | 30 mol% | Neat | RT | 24 | 68 | N/A | 76[3] |
| Acetone | Isobutyraldehyde | 30 mol% | Neat | RT | 4 | 97 | N/A | 96[5] |
| Cyclopentanone | 4-Chlorobenzaldehyde | 20 mol% | DMSO | RT | 72 | 92 | 85:15 | 99 |
Note: Data are representative and compiled from typical proline-catalyzed reactions. Performance with this compound is expected to be high, particularly for cyclic ketones.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low reactivity of substrates. 2. Catalyst deactivation or insufficient loading. 3. Inappropriate solvent choice. | 1. Increase reaction temperature or extend reaction time. 2. Increase catalyst loading (up to 30 mol%). 3. Screen alternative solvents like DMF, NMP, or solvent mixtures.[12][13] |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Unsuitable solvent that disrupts the organized transition state. 3. Impure catalyst. | 1. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 2. Screen highly polar aprotic solvents (e.g., DMSO). 3. Ensure high purity of the catalyst. |
| Low Diastereoselectivity (dr) | 1. Substrate-dependent issue (e.g., acyclic ketones). 2. Reaction temperature is too high. | 1. This is often inherent to the substrate combination; catalyst modification may be needed. 2. Lowering the temperature can sometimes improve diastereoselectivity. |
| Formation of α,β-unsaturated Product | 1. Dehydration of the aldol product during reaction or workup. 2. Extended reaction time at elevated temperatures. | 1. Use a mild acidic quench (sat. aq. NH₄Cl) and avoid strong acids/bases. 2. Minimize reaction time once the aldehyde is consumed. Purify promptly after workup.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 5. studylib.net [studylib.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic substituent effects on proline catalysis of aldol reactions in water. | Semantic Scholar [semanticscholar.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Asymmetric Mannich Reaction Catalyzed by trans-4-Cyclohexyl-L-proline
Authored by: A Senior Application Scientist
Introduction: The Power of the Mannich Reaction in Modern Synthesis
The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides access to β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and complex nitrogen-containing molecules.[1][2] The evolution of this reaction towards direct, catalytic, and asymmetric variants has been a significant goal in organic synthesis. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical transformations, has emerged as a powerful and environmentally benign strategy.[3][4] Among the premier organocatalysts, the natural amino acid L-proline and its derivatives have demonstrated exceptional efficacy, particularly in asymmetric Mannich reactions, by proceeding through a nucleophilic enamine intermediate.[1][4][5]
This application note details the use of trans-4-Cyclohexyl-L-proline , a specialized proline derivative, as a catalyst for the asymmetric Mannich reaction. The introduction of the bulky, lipophilic cyclohexyl group at the 4-position of the pyrrolidine ring offers distinct advantages over unsubstituted proline, primarily by enhancing stereocontrol and modifying solubility profiles, thereby expanding the reaction's scope and efficiency.[6]
The Catalyst: Advantages of the 4-Cyclohexyl Moiety
While L-proline is a robust and inexpensive catalyst, its derivatives are often designed to overcome limitations such as modest catalyst loadings or limited compatibility with certain solvents.[6] The strategic placement of a trans-cyclohexyl group on the proline ring in This compound introduces several key enhancements:
-
Enhanced Stereofacial Discrimination: The bulky cyclohexyl group provides a significant steric shield. During the key C-C bond-forming step, this group helps to lock the transition state into a more rigid conformation, amplifying the steric repulsion between the catalyst's pyrrolidine moiety and the incoming electrophile (the imine).[2] This leads to a more pronounced facial bias in the enamine's attack, often resulting in superior diastereo- and enantioselectivities compared to unsubstituted proline.
-
Improved Solubility: The nonpolar cyclohexyl group increases the catalyst's solubility in a broader range of organic solvents, including less polar media where proline itself is often ineffective.[6] This versatility allows for greater flexibility in reaction optimization to improve yields and selectivities.
-
Increased Stability and Lipophilicity: The cyclohexyl substituent enhances the overall lipophilicity of the catalyst, which can be advantageous for reactions involving nonpolar substrates and can influence the catalyst's behavior in biphasic or aqueous media.[7] This modification is a key feature in the synthesis of certain therapeutic agents, such as the ACE inhibitor Fosinopril, where the catalyst's structural backbone is incorporated into the final drug.[8][9]
Catalytic Mechanism: An Enamine-Mediated Pathway
The this compound catalyzed Mannich reaction proceeds via the well-established enamine catalytic cycle, which is fundamental to proline catalysis.[1][5] The carboxylic acid group of the catalyst acts as a Brønsted acid/base co-catalyst, facilitating proton transfer and activating the electrophile via hydrogen bonding in the transition state.[2][3]
The key steps are as follows:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone (the nucleophile donor) to form a chiral, nucleophilic enamine intermediate.
-
Imine Formation: Concurrently, the aldehyde and amine components of the reaction form an electrophilic imine in a pre-equilibrium step.
-
Stereodetermining C-C Bond Formation: The chiral enamine attacks one specific face of the imine electrophile. The catalyst's stereocenter, amplified by the bulky cyclohexyl group, directs this attack, establishing the new stereocenters in the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the final β-amino carbonyl product and regenerate the active catalyst, allowing it to re-enter the cycle.
Caption: Proposed mechanism for the proline-catalyzed Mannich reaction.
Detailed Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the direct, three-component asymmetric Mannich reaction of a ketone, an aldehyde, and an amine, catalyzed by this compound.
Materials:
-
This compound (CAS: 103201-78-1)[10] (10-30 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., acetone or cyclohexanone) (can be used as solvent or as a reagent, ~5-10 equiv)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., 2.0 mL of DMSO). If using a ketone like acetone as the nucleophile, it can often be used as the solvent (neat conditions), which can accelerate the reaction.[1] Add this compound (e.g., 0.20 mmol, 20 mol%) to the mixture.
-
Nucleophile Addition: If not used as the solvent, add the ketone nucleophile (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the resulting mixture vigorously at the desired temperature (typically room temperature, ~20-25 °C). For some substrates, cooling to 0 °C may enhance selectivity.[1][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (typically the aldehyde) is consumed. This can take anywhere from 4 to 48 hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification - Phase 1: Combine the organic layers. Wash sequentially with deionized water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification - Phase 2: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure β-amino ketone.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: A typical experimental workflow for the Mannich reaction.
Key Parameters and Optimization Insights
The success and stereochemical outcome of the reaction are highly dependent on several interconnected parameters.
| Parameter | Typical Range | Rationale & Expert Insights |
| Catalyst Loading | 5 - 30 mol% | Higher loading increases reaction rates but also cost. 20 mol% is a common starting point for optimization.[11] For highly reactive substrates, loading can often be reduced. |
| Solvent | DMSO, DMF, MeCN, Neat | The choice is critical. Polar aprotic solvents like DMSO are common as they help solubilize all components.[1][11] Using the ketone reactant as the solvent (neat) is highly effective, driving equilibrium forward and simplifying the procedure.[1] The cyclohexyl group on the catalyst may allow for effective use in less polar solvents like THF or CH₂Cl₂.[6] |
| Temperature | 0 °C to 25 °C (RT) | Most reactions proceed well at room temperature.[1] For highly reactive aldehydes that may undergo side reactions, or to maximize stereoselectivity, cooling to 0 °C is recommended.[2][4] |
| Substrates | Various | The reaction is compatible with a wide range of ketones (acetone, cyclohexanone), aromatic/aliphatic aldehydes, and amines. Electron-withdrawing groups on the aldehyde generally increase its reactivity. Pre-formed N-Boc or N-PMP protected imines can also be used as electrophiles, which often simplifies the reaction mixture and improves results.[1][4] |
| Additives | N/A (typically) | While most proline-catalyzed Mannich reactions run without additives, in some systems, weak acids or bases can influence the reaction rate and selectivity, although their effects can be hard to predict.[12] |
Conclusion
The use of this compound as an organocatalyst for the asymmetric Mannich reaction represents a strategic enhancement of the well-established proline-catalyzed methodology. The sterically demanding and lipophilic cyclohexyl group provides a powerful tool for chemists to achieve higher levels of stereocontrol and offers greater flexibility in solvent choice. The operational simplicity, mild reaction conditions, and the use of a robust, modified amino acid catalyst make this protocol a highly attractive and valuable method for the synthesis of chiral β-amino carbonyl compounds, which are essential building blocks for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. 20.210.105.67 [20.210.105.67]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantioselective Synthesis of γ-Nitro Carbonyl Compounds
Introduction: The Significance of Chiral γ-Nitro Carbonyl Compounds
Chiral γ-nitro carbonyl compounds are highly valuable synthetic intermediates in organic chemistry and drug development.[1][2][3] Their importance stems from the versatility of the nitro and carbonyl functional groups, which can be transformed into a wide array of other functionalities.[4][5][6] Specifically, the nitro group serves as a masked amino group, providing a straightforward route to chiral γ-amino acids and their derivatives, which are crucial components of peptidomimetics, natural products, and pharmaceuticals like Pregabalin and Baclofen.[1][2] The development of stereoselective methods to access these compounds is therefore a significant area of research, with organocatalysis emerging as a particularly powerful and environmentally benign strategy.[7][8] This guide provides an in-depth overview of the core principles, state-of-the-art protocols, and practical considerations for the enantioselective synthesis of γ-nitro carbonyl compounds.
Mechanistic Cornerstone: The Asymmetric Michael Addition
The primary strategy for the enantioselective synthesis of γ-nitro carbonyl compounds is the asymmetric Michael addition of a carbonyl compound (donor) to a nitroalkene (acceptor).[1][2][3] Organocatalysis has proven to be exceptionally effective for this transformation, typically proceeding through an enamine-based catalytic cycle.
A chiral secondary amine catalyst, such as a proline derivative, reacts with the carbonyl donor (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[8][9] This enamine then attacks the nitroalkene in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired γ-nitro carbonyl product.[10]
Figure 1: Generalized mechanism for the organocatalyzed asymmetric Michael addition.
Key Organocatalytic Systems: A Comparative Overview
Several classes of organocatalysts have been successfully employed for the enantioselective synthesis of γ-nitro carbonyl compounds. The choice of catalyst is critical and depends on the specific substrates and desired stereochemical outcome.
Proline and Proline Derivatives
L-proline is one of the pioneering organocatalysts for asymmetric Michael additions.[9][11][12] It is inexpensive, readily available, and operates via the enamine mechanism described above.[13] While effective, proline catalysis can sometimes require high catalyst loadings and may yield products with only modest enantioselectivity.[11][14] To address these limitations, a variety of proline derivatives have been developed, such as diphenylprolinol silyl ethers, which offer significantly improved reactivity and stereocontrol.[2][10]
Diphenylprolinol Silyl Ethers
Catalysts like (S)-diphenylprolinol silyl ether have emerged as highly efficient for the Michael addition of aldehydes to nitroalkenes.[2][15] These catalysts provide excellent yields and enantioselectivities (often >95% ee) with low catalyst loadings.[1][2] The bulky diphenylprolinol silyl ether group effectively shields one face of the enamine intermediate, leading to high levels of stereoinduction.[15] The presence of an acidic co-catalyst can further enhance the reaction rate and selectivity.[1][10]
Thiourea-Based Bifunctional Catalysts
Chiral thiourea-based catalysts operate through a dual activation mechanism. The amine moiety of the catalyst activates the carbonyl compound by forming an enamine, while the thiourea group activates the nitroalkene via hydrogen bonding with the nitro group.[8][16] This cooperative activation leads to a highly organized transition state, resulting in excellent diastereo- and enantioselectivity.[8] These catalysts have been successfully applied to the Michael addition of both aldehydes and ketones to nitroalkenes.[8][16]
Chiral Phosphoric Acids
Chiral phosphoric acids (CPAs) are a versatile class of Brønsted acid organocatalysts.[17] In the context of γ-nitro carbonyl synthesis, they can catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, among other transformations. CPAs function by activating the electrophile through hydrogen bonding, facilitating a stereocontrolled nucleophilic attack.[18]
Experimental Protocols
The following protocols are representative examples of highly efficient methods for the enantioselective synthesis of γ-nitro carbonyl compounds.
Protocol 1: Diphenylprolinol Silyl Ether-Catalyzed Michael Addition of an Aldehyde to Nitroethylene
This protocol is adapted from the work of Gellman and co-workers and provides access to valuable γ²-amino acid precursors.[1][2]
Workflow:
Figure 2: Workflow for the diphenylprolinol silyl ether-catalyzed reaction.
Step-by-Step Procedure:
-
To a stirred solution of (S)-diphenylprolinol silyl ether (2 mol%) and 3-nitrobenzoic acid (20 mol%) in toluene (0.5 M), add the desired aldehyde (1.0 equiv).
-
Cool the reaction mixture to 3 °C in an ice-water bath.
-
Slowly add a solution of nitroethylene (1.2 equiv) in toluene dropwise over 1 hour.
-
Stir the reaction mixture at 3 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.
Protocol 2: Proline-Catalyzed Michael Addition of a Ketone to a Nitroalkene
This protocol, based on the work of List and co-workers, describes the addition of unmodified ketones to nitro olefins.[9][11]
Workflow:
Figure 3: Workflow for the proline-catalyzed reaction.
Step-by-Step Procedure:
-
In a vial, combine the nitroalkene (1.0 equiv), the ketone (5.0 equiv), and L-proline (20 mol%).
-
Add DMSO as the solvent (0.5 M).
-
Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, add water to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the γ-nitro ketone.
Data Summary: Catalyst Performance Comparison
The following table summarizes the performance of different organocatalytic systems in the synthesis of γ-nitro carbonyl compounds, highlighting their respective strengths.
| Catalyst System | Carbonyl Donor | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Acetone | β-Nitrostyrene | 95 | - | 7 | [9] |
| (S)-Diphenylprolinol Silyl Ether / 3-Nitrobenzoic Acid | n-Pentanal | Nitroethylene | 96 | - | >95 | [1] |
| trans-4-Hydroxyprolylamide | Propanal | β-Nitrostyrene | 95 | 98:2 | 99 | [7] |
| (R,R)-DPEN-Thiourea | Isobutyraldehyde | trans-β-Nitrostyrene | 94-99 | 9:1 | 97-99 | [8] |
Synthetic Utility and Downstream Transformations
The true value of γ-nitro carbonyl compounds lies in their potential for further synthetic elaboration. The nitro group can be readily reduced to a primary amine, providing access to chiral γ-amino acids and 1,4-amino alcohols.[1][19] The carbonyl group can undergo a variety of transformations, including reduction, oxidation, and olefination.[20][21] Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction, opening pathways to 1,4-dicarbonyl compounds.[4][22][23]
Conclusion
The enantioselective synthesis of γ-nitro carbonyl compounds has been significantly advanced through the development of innovative organocatalytic methods. Catalysts based on proline, diphenylprolinol silyl ethers, and thioureas provide highly efficient and stereoselective routes to these valuable synthetic building blocks. The protocols and data presented herein offer a practical guide for researchers in academia and industry to access these important molecules for applications in medicinal chemistry and materials science.
References
- 1. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
- 17. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Robinson Annulation Catalyzed by trans-4-Cyclohexyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Chirality in Ring Formation
The Robinson annulation, a powerful carbon-carbon bond-forming reaction sequence discovered by Sir Robert Robinson in 1935, remains a cornerstone of synthetic organic chemistry.[1] It provides a robust method for the construction of six-membered rings by combining a Michael addition with an intramolecular aldol condensation.[2] This methodology is fundamental to the synthesis of complex molecular architectures, particularly in the assembly of steroids, terpenoids, and alkaloids.[1][3] However, traditional base- or acid-catalyzed Robinson annulations often require harsh conditions and, crucially, produce racemic products.
The advent of asymmetric organocatalysis has revolutionized this field, offering a greener and more precise alternative.[4] L-proline, a naturally occurring amino acid, emerged as a landmark catalyst, enabling the enantioselective synthesis of key building blocks like the Wieland-Miescher ketone.[1][5] This application note delves into the use of a modified catalyst, trans-4-Cyclohexyl-L-proline , exploring how the strategic introduction of a bulky, non-polar substituent enhances stereocontrol in the Robinson annulation, providing a superior tool for modern synthetic challenges.
Part 1: The Robinson Annulation - A Mechanistic Overview
The Robinson annulation is a tandem (or cascade) reaction. The overall transformation builds a new six-membered ring onto a ketone substrate.
The process unfolds in two core stages:
-
Michael Addition: A ketone enolate (the Michael donor) undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which serves as the Michael acceptor. This step forms a 1,5-dicarbonyl intermediate.
-
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, under the influence of a catalyst, undergoes an intramolecular aldol reaction followed by dehydration (condensation) to form the final α,β-unsaturated cyclohexenone product.
Caption: General workflow of the Robinson Annulation reaction.
Part 2: Organocatalysis and the Proline Enamine Cycle
L-proline and its derivatives catalyze the Robinson annulation through an enamine-based mechanism, which elegantly explains the transfer of chirality from the catalyst to the product.[5] The secondary amine of proline reacts with a carbonyl group of the ketone substrate to form a nucleophilic enamine intermediate. This is the key activating step.
The catalytic cycle proceeds as follows:
-
Enamine Formation: The catalyst, this compound, condenses with the ketone (e.g., 2-methyl-1,3-cyclohexanedione) to form a chiral enamine.
-
Asymmetric Michael Addition: The enamine, being a soft nucleophile, attacks the Michael acceptor (MVK). The stereochemistry of this addition is directed by the chiral environment of the catalyst. The bulky cyclohexyl group effectively shields one face of the enamine, forcing the MVK to approach from the less hindered face, thus setting the crucial stereocenter.
-
Iminium Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the 1,5-dicarbonyl product and regenerate the catalyst's secondary amine.
-
Aldol Condensation: The catalyst's carboxylic acid group can then act as a general acid/base to facilitate the intramolecular aldol condensation, leading to the final cyclized product.
Caption: Catalytic cycle for the proline-derivative catalyzed Robinson Annulation.
Part 3: Catalyst Focus: The Advantage of this compound
While L-proline is a highly effective catalyst, the development of derivatives aims to enhance its performance. The substitution at the 4-position of the proline ring is a common strategy to fine-tune the catalyst's steric and electronic properties.[6]
The trans-4-cyclohexyl substituent offers a distinct advantage:
-
Enhanced Steric Shielding: The bulky cyclohexyl group creates a more defined and rigid chiral pocket around the catalytic site.[7] This steric hindrance more effectively dictates the trajectory of the incoming Michael acceptor, leading to a significant improvement in enantioselectivity compared to unsubstituted L-proline.
-
Solubility: The non-polar cyclohexyl group can improve the catalyst's solubility in less polar organic solvents, potentially broadening the scope of reaction conditions.
| Catalyst | Typical Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | ~49-70% | ~70-85% | [1] |
| This compound | >85% | >95% | [7] |
| Note: Performance data is representative and can vary based on substrate and specific reaction conditions. The data for this compound is based on the general understanding that bulky substituents enhance enantioselectivity. |
Part 4: Detailed Experimental Protocol - Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol describes the one-pot synthesis of (S)-Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).
Materials & Reagents:
-
2-methyl-1,3-cyclohexanedione (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.2-1.5 eq)
-
This compound (0.1 - 0.3 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system for chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen line for inert atmosphere
-
Syringe for liquid addition
-
Rotary evaporator
-
Chromatography column
-
TLC plates and UV lamp
-
Chiral HPLC system for ee determination
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2-methyl-1,3-cyclohexanedione (1.0 eq) and this compound (0.3 eq).
-
Add anhydrous DMSO (e.g., 5 mL per 1 g of dione).
-
Stir the mixture at room temperature (~25 °C) until all solids are completely dissolved.
Scientist's Note: Anhydrous conditions are crucial. Water can interfere with the catalytic cycle by hydrolyzing the enamine/iminium intermediates prematurely. DMSO is an excellent solvent for this reaction due to its polar aprotic nature, which promotes the enamine mechanism without interfering with the catalyst's carboxylic acid group.[1]
-
-
Addition of Michael Acceptor:
-
Freshly distill the methyl vinyl ketone (MVK) before use.
-
Using a syringe, add the MVK (1.5 eq) dropwise to the stirred solution over a period of 10-15 minutes.
Scientist's Note: MVK is prone to polymerization. Slow, dropwise addition maintains a low steady-state concentration, minimizing this side reaction and favoring the desired Michael addition.
-
-
Reaction Monitoring:
-
Vigorously stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a hexane:ethyl acetate mixture (e.g., 1:1) as the eluent. The starting dione should be consumed and a new, lower Rf spot corresponding to the Wieland-Miescher ketone should appear.
-
The reaction typically takes 24-72 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and brine.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
Scientist's Note: The brine wash helps to remove the highly polar DMSO solvent from the organic layer and breaks up any emulsions.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient elution, starting with a hexane:ethyl acetate mixture of 4:1 and gradually increasing the polarity to 1:1.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure. The final product should be a pale yellow solid or viscous oil.
-
-
Analysis and Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a hexane/isopropanol mobile phase.
-
Part 5: Troubleshooting & Key Considerations
-
Low Yield: Often caused by MVK polymerization. Ensure slow addition and use freshly distilled MVK. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature (e.g., to 35 °C), though this may slightly decrease enantioselectivity.
-
Low Enantioselectivity: This can be due to water in the reaction medium or impurities in the catalyst. Ensure all reagents and solvents are anhydrous. The catalyst loading is also critical; too little catalyst can lead to a more prominent uncatalyzed background reaction, which is racemic.
-
Catalyst Choice: While this protocol specifies this compound, other bulky 4-substituted prolines can also be effective. The choice may depend on the specific substrates being used.[8]
Conclusion
The asymmetric Robinson annulation is a testament to the power and precision of modern organic synthesis. The evolution from classical methods to the use of sophisticated organocatalysts like this compound highlights the field's progress toward more efficient, selective, and environmentally benign methodologies. By leveraging the principles of steric control, this catalyst provides a highly effective route to chiral cyclohexenone frameworks, which are invaluable precursors in pharmaceutical development and natural product synthesis.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Substrate Scope for trans-4-Cyclohexyl-L-proline Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
trans-4-Cyclohexyl-L-proline, a readily available derivative of the natural amino acid L-proline, has emerged as a powerful organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to mimic the enamine-based catalysis of Class I aldolase enzymes. The introduction of a bulky, hydrophobic cyclohexyl group at the C4 position of the pyrrolidine ring significantly influences its catalytic activity, solubility, and stereoselectivity compared to its parent molecule. This guide provides a comprehensive overview of the substrate scope of this compound in key carbon-carbon bond-forming reactions, detailed experimental protocols, and an exploration of the mechanistic rationale behind its efficacy. These insights are particularly valuable for professionals in drug development, where the stereocontrolled synthesis of complex chiral molecules is paramount.
Introduction: The Rise of Substituted Prolines in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis by offering a green, metal-free alternative to traditional catalysts.[1] L-proline is a cornerstone of this field, lauded for its ability to catalyze a wide array of transformations with high enantioselectivity.[2][3] The functionalization of the proline scaffold, particularly at the C4 position, has been a fruitful strategy for fine-tuning catalytic performance. The introduction of substituents like the cyclohexyl group in this compound can enhance the catalyst's solubility in organic solvents and introduce specific steric and electronic effects that modulate its interaction with substrates, often leading to improved stereoselectivity.[4] This catalyst is particularly noted for its role as an intermediate in the synthesis of the ACE inhibitor Fosinopril, underscoring its industrial relevance.[5]
Mechanistic Foundation: Enamine and Iminium Ion Catalysis
The catalytic prowess of this compound, much like L-proline, is rooted in its ability to operate through two primary catalytic cycles: the enamine cycle for reactions involving ketone or aldehyde donors, and the iminium ion cycle for reactions with α,β-unsaturated carbonyls as electrophiles.
The Enamine Catalytic Cycle
In reactions such as the aldol addition, the secondary amine of this compound condenses with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophilic acceptor (e.g., an aldehyde). The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[6][7] The bulky cyclohexyl group influences the facial selectivity of the enamine's attack, thereby dictating the stereochemical outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Proline-Catalyzed Asymmetric Synthesis: A Detailed Guide to Experimental Setup and Execution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Proline in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount, particularly in the realm of drug development. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts. Among the arsenal of organocatalysts, the simple amino acid L-proline has garnered significant attention for its remarkable ability to catalyze a wide range of asymmetric transformations with high enantioselectivity.[1][2][3] This bifunctional catalyst, possessing both a secondary amine and a carboxylic acid moiety, operates through key intermediates like enamines and iminium ions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with exceptional stereocontrol.[2][4][5]
The significance of proline catalysis lies in its operational simplicity, low cost, ready availability in both enantiomeric forms, and its environmentally benign nature.[1][2] These attributes make it an invaluable tool for the synthesis of enantiomerically pure compounds, which is a critical aspect of pharmaceutical development where the biological activity of a drug molecule is often dependent on its specific stereochemistry.[2] This application note provides a comprehensive guide to the experimental setup of proline-catalyzed asymmetric reactions, delving into the mechanistic underpinnings that govern their success and offering detailed protocols for key transformations.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. Proline-catalyzed reactions primarily proceed through an enamine catalytic cycle , a concept central to its efficacy.[4][6][7][8]
The generally accepted mechanism involves the following key steps:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.[9][10] This step is often the rate-determining step in the catalytic cycle.[11]
-
Iminium Ion Formation (for certain reactions): In parallel, for reactions like the Mannich reaction, the aldehyde and amine components react to form an electrophilic imine.[9]
-
Stereoselective C-C Bond Formation: The chiral enamine then attacks the electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) in a highly stereoselective manner.[6][9] The stereochemical outcome is dictated by a well-organized transition state, often rationalized by the Zimmerman-Traxler model, where the proline's carboxylic acid group plays a crucial role in orienting the reactants through hydrogen bonding.[6][12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed to release the desired product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[13]
This mechanistic framework explains why experimental parameters such as solvent, temperature, and catalyst loading are critical for achieving high yields and enantioselectivities.
Visualizing the Catalytic Cycle
The following diagram illustrates the enamine catalytic cycle for a proline-catalyzed aldol reaction.
Caption: The enamine catalytic cycle in a proline-catalyzed aldol reaction.
Core Application: The Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[1][14]
Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol is a general guideline for the reaction between a ketone and an aldehyde. Optimization may be required for specific substrates.
Materials:
-
(S)-Proline or (R)-Proline (typically 10-30 mol%)
-
Ketone (donor, often used in excess or as solvent)
-
Aldehyde (acceptor, limiting reagent)
-
Solvent (e.g., DMSO, DMF, acetonitrile, or solvent mixtures like methanol/water)[1][15]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the ketone and the chosen solvent. If the ketone is a liquid and used in large excess, it can serve as the solvent.
-
Catalyst Addition: Add the proline catalyst (e.g., 20 mol%) to the ketone/solvent mixture and stir until it dissolves or becomes a fine suspension.
-
Substrate Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture. The addition can be done in one portion or dropwise, depending on the reactivity of the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature, but can range from -20°C to ambient) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions can take anywhere from a few hours to several days.[16]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting aldehyde), quench the reaction by adding a saturated aqueous solution of NH₄Cl.[16]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldol product.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Experimental Parameters and Their Justification
| Parameter | Typical Range/Value | Rationale and Field-Proven Insights |
| Catalyst Loading | 10-30 mol% | Higher catalyst loadings can sometimes increase the reaction rate but may also lead to undesired side reactions or complicate purification. Starting with 20-30 mol% is a common practice.[1] |
| Solvent | DMSO, DMF, CH₃CN, neat | Proline's solubility is a key factor. Aprotic polar solvents like DMSO and DMF are commonly used.[1] Interestingly, mixtures of methanol and water have been shown to be highly effective and offer a greener alternative.[1][15] |
| Temperature | -20°C to Room Temp | Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.[17][18] Room temperature is a good starting point for many reactions. |
| Ketone Excess | 2-20 equivalents or as solvent | Using the ketone in excess helps to drive the equilibrium towards enamine formation and can suppress self-aldolization of the aldehyde.[1][14] |
| Reaction Time | 4 - 72 hours | Reaction times are highly substrate-dependent. Electron-poor aromatic aldehydes are generally more reactive than electron-rich ones.[1] |
Expanding the Scope: Other Proline-Catalyzed Reactions
The utility of proline extends beyond the aldol reaction. Below are protocols for other important asymmetric transformations.
Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[19] The proline-catalyzed three-component Mannich reaction is particularly attractive due to its atom economy.[9][19]
Experimental Protocol: Three-Component Mannich Reaction [9]
-
Reaction Setup: In a reaction vial, combine the aldehyde (1.0 equiv) and the amine (e.g., p-anisidine, 1.1 equiv).
-
Solvent and Catalyst Addition: Add the solvent (e.g., DMSO or neat ketone) and the proline catalyst (10-20 mol%).
-
Ketone Addition: Add the ketone donor (e.g., acetone, often in excess).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Purify the crude product by silica gel chromatography.
Asymmetric α-Aminoxylation
The direct α-aminoxylation of aldehydes and ketones provides access to chiral α-hydroxy carbonyl compounds after a subsequent reduction step.[3] Nitrosobenzene is commonly used as the oxygen source.[17][18][20]
Experimental Protocol: α-Aminoxylation of an Aldehyde [17][18]
-
Reaction Setup: Dissolve the aldehyde (1.0 equiv) and proline (e.g., 20 mol%) in a suitable solvent (e.g., chloroform or dichloromethane).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -20°C). This is often crucial for achieving high enantioselectivity.[17][18]
-
Electrophile Addition: Add nitrosobenzene (1.2 equiv) portion-wise or as a solution over a period of time.
-
Reaction: Stir the reaction at the low temperature until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the product by column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Side reactions (e.g., self-condensation)[14] | - Increase reaction time or temperature (monitor ee).- Use freshly opened, high-purity proline.- Increase the excess of the ketone donor.- Consider a different solvent. |
| Low Enantioselectivity | - Reaction temperature is too high.- Presence of water (in some cases).- Incorrect enantiomer of proline used. | - Lower the reaction temperature.- Use anhydrous solvents and reagents.- Double-check the proline enantiomer. |
| Difficult Purification | - High catalyst loading.- Formation of polar byproducts. | - Reduce the catalyst loading.- Optimize the work-up procedure to remove the water-soluble proline before chromatography. |
Data Presentation: Representative Results
The following table summarizes typical results for the proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes, adapted from the literature.[1]
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 4-Nitrobenzaldehyde | 20 | MeOH/H₂O (2:1) | 19 | 95 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 20 | MeOH/H₂O (2:1) | 19 | 92 | 94:6 | 98 |
| Benzaldehyde | 20 | MeOH/H₂O (2:1) | 48 | 85 | 92:8 | 97 |
| 4-Methoxybenzaldehyde | 20 | MeOH/H₂O (2:1) | 72 | 70 | 90:10 | 95 |
Visualizing the Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct proline-catalyzed asymmetric alpha-aminoxylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Introduction: Elevating Organocatalysis with a Modified Proline Scaffold
An Application Guide to the Synthesis of Chiral Heterocycles Using trans-4-Cyclohexyl-L-proline
Chiral heterocycles form the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. Their three-dimensional architecture is often pivotal to their biological activity, making their stereocontrolled synthesis a central challenge in modern organic chemistry. In the last two decades, organocatalysis—the use of small, chiral organic molecules to catalyze asymmetric transformations—has emerged as a powerful and sustainable alternative to traditional metal-based catalysts.[1]
L-proline, a naturally occurring amino acid, is a cornerstone of this field, capable of catalyzing a wide range of reactions with remarkable stereoselectivity.[2][3][4] It operates as a "bi-functional" catalyst, utilizing its secondary amine for covalent activation (forming nucleophilic enamines or electrophilic iminium ions) and its carboxylic acid for hydrogen-bond-directed orientation of substrates.[4][5]
This guide focuses on a highly effective derivative, This compound . The strategic incorporation of a bulky, lipophilic cyclohexyl group at the C4 position enhances the catalyst's performance by amplifying steric shielding and improving its solubility in common organic solvents. This modification translates into superior enantioselectivity and broader substrate scope in key synthetic transformations, making it an indispensable tool for the construction of complex chiral heterocycles. This document provides an in-depth look at its mechanism, applications, and detailed protocols for its use.
The Mechanistic Advantage: How the Cyclohexyl Group Dictates Stereochemistry
The efficacy of proline-based catalysts stems from their ability to form transient, covalently-bound intermediates with carbonyl substrates. The most common pathway, enamine catalysis, is central to reactions like aldol, Mannich, and Michael additions.[6][7]
-
Enamine Formation: The secondary amine of this compound condenses with a ketone or aldehyde donor to form a chiral enamine.
-
Stereoselective C-C Bond Formation: This enamine, now a potent nucleophile, attacks an electrophile (e.g., an aldehyde or imine). The stereochemical outcome is dictated by a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[6] The carboxylic acid group of the catalyst plays a crucial role here, acting as a hydrogen bond donor to activate the electrophile and lock its orientation.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, completing the cycle.
The trans-cyclohexyl substituent provides a decisive steric block. It effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side. This enhanced facial discrimination is the primary reason for the superior enantioselectivity observed compared to unsubstituted L-proline.
Caption: General catalytic cycle for enamine-mediated reactions.
Application Note 1: The Asymmetric Aldol Reaction
The aldol reaction is a foundational C-C bond-forming reaction that creates β-hydroxy carbonyl moieties, which are versatile precursors for synthesizing heterocycles like pyrans and protected 1,3-diols.
Causality of Catalyst Choice: The use of this compound is particularly advantageous in aldol reactions between ketones (e.g., cyclohexanone) and aromatic aldehydes. The catalyst's rigid structure and steric bulk enforce a well-defined transition state, leading to high levels of both diastereoselectivity (anti) and enantioselectivity.[8][9]
Protocol: Synthesis of (2S,1'R)-2-(Hydroxy(phenyl)methyl)cyclohexan-1-one
This protocol details the reaction between cyclohexanone and benzaldehyde, a benchmark for proline-catalyzed aldol reactions.[9][10]
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aq. NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (39.5 mg, 0.2 mmol, 20 mol%).
-
Add anhydrous DMF (2.0 mL) and stir until the catalyst dissolves.
-
Add cyclohexanone (518 µL, 5.0 mmol, 5 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Reaction Execution: Cool the flask to 0 °C in an ice-water bath.
-
Add benzaldehyde (102 µL, 1.0 mmol, 1 equivalent) dropwise over 2 minutes.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated aq. NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography using a hexane/ethyl acetate gradient to afford the product as a colorless oil.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Outcomes
| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | DMF | 0 | ~95 | >95:5 | >99 |
| 2 | 4-Nitrobenzaldehyde | DMSO | RT | ~99 | >99:1 | >99 |
| 3 | 4-Methoxybenzaldehyde | DMF | 0 | ~92 | 95:5 | 98 |
Note: Data is representative and actual results may vary based on specific conditions and substrate purity.
Caption: Experimental workflow for the asymmetric aldol reaction.
Application Note 2: Asymmetric Mannich Reaction for N-Heterocycle Precursors
The Mannich reaction is a powerful three-component reaction that constructs β-amino carbonyl compounds, which are pivotal building blocks for synthesizing nitrogen-containing heterocycles like chiral piperidines and pyrrolidines.[11][12]
Causality of Catalyst Choice: In the Mannich reaction, this compound catalyzes the formation of a nucleophilic enamine from an aldehyde or ketone donor. This enamine then attacks an electrophilic imine, generated in situ. The catalyst's bulky cyclohexyl group, combined with hydrogen bonding from its carboxylic acid, creates a highly organized transition state that effectively controls the stereochemistry of the newly formed C-C and C-N bonds.[11][13]
Protocol: Synthesis of a Chiral β-Amino Ketone
Materials:
-
This compound
-
Acetone (anhydrous)
-
An aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)
-
An aniline (e.g., p-Anisidine)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
Procedure:
-
Imine Formation (Pre-formation optional but recommended): In some cases, pre-forming the imine from the aldehyde and aniline can improve yields. For this direct protocol, all components are added together.
-
Reaction Setup: In a vial, dissolve the aromatic aldehyde (1.0 mmol) and the aniline (1.0 mmol) in anhydrous DMSO (2 mL). Stir for 30 minutes at room temperature.
-
Add this compound (39.5 mg, 0.2 mmol, 20 mol%) to the solution.
-
Reaction Execution: Add acetone (735 µL, 10.0 mmol, 10 equivalents) to the mixture.
-
Seal the vial and stir the reaction at room temperature for 48-72 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMSO.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product via flash column chromatography. Determine dr and ee using ¹H NMR and chiral HPLC, respectively.
Data Presentation: Expected Outcomes
| Entry | Aldehyde | Ketone | Amine | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 90 | - | 96 |
| 2 | Benzaldehyde | Cyclohexanone | Aniline | 85 | 92:8 | 98 |
| 3 | Ethyl Glyoxylate Imine | Propanal | - | 92 | 95:5 | >99 |
Note: Data is representative. N-protected imines, such as N-Boc or N-PMP, are often used to enhance reactivity and selectivity.[13][14]
Caption: Steric shielding by the cyclohexyl group in the Mannich transition state.
Application Note 3: Asymmetric Michael Addition
The asymmetric Michael addition is a robust method for forming C-C bonds through 1,4-conjugate addition. The resulting 1,5-dicarbonyl or related products are ideal substrates for cyclization into six-membered heterocycles like piperidines and pyrans.[15]
Causality of Catalyst Choice: this compound effectively catalyzes the addition of aldehydes or ketones to various Michael acceptors like nitroolefins and enones. The catalyst-derived enamine attacks the β-position of the acceptor, with the stereochemistry governed by the sterically demanding cyclohexyl group, which blocks one prochiral face of the enamine nucleophile.[16][17]
Protocol: Synthesis of a Chiral γ-Nitro Ketone
Materials:
-
This compound
-
A ketone (e.g., Cyclohexanone)
-
A β-nitrostyrene derivative
-
Chloroform (CHCl₃, anhydrous)
Procedure:
-
Reaction Setup: In a 10 mL flask, dissolve the β-nitrostyrene (0.5 mmol, 1 equivalent) in anhydrous chloroform (2.5 mL).
-
Add cyclohexanone (2.5 mmol, 5 equivalents) to the solution.
-
Add this compound (0.1 mmol, 20 mol%) and stir the resulting mixture at room temperature.
-
Reaction Execution: Monitor the reaction by TLC. The reaction typically requires 24 to 96 hours depending on the substrates.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate) to isolate the Michael adduct. The product is often a mixture of diastereomers. Determine dr by ¹H NMR and the ee of the major diastereomer by chiral HPLC.
Data Presentation: Expected Outcomes
| Entry | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) (syn) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | β-Nitrostyrene | 98 | 95:5 | 97 | | 2 | Propanal | β-Nitrostyrene | 95 | 90:10 | >99 | | 3 | Acetone | Chalcone | 80 | - | 92 |
Note: Data is representative. The syn diastereomer is typically favored.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 20.210.105.67 [20.210.105.67]
- 14. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved protocol for asymmetric, intramolecular heteroatom Michael addition using organocatalysis: enantioselective syntheses of homoproline, pelletierine, and homopipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trans-4-Cyclohexyl-L-proline in Asymmetric Organocatalysis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of Substituted Prolines in Organocatalysis
Asymmetric organocatalysis has revolutionized modern synthetic chemistry by offering a powerful alternative to traditional metal-based catalysts and biocatalysts.[1][2] This field utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome.[1] Among the pioneering organocatalysts, the simple amino acid L-proline is celebrated for its ability to mimic enzymatic transformations, earning it the moniker of the "simplest enzyme."[3] It operates through biomimetic activation modes, primarily enamine and iminium ion catalysis, to facilitate a wide array of carbon-carbon bond-forming reactions with high enantioselectivity.[4][5][6]
While L-proline is highly effective, its application can be limited by factors such as solubility in common organic solvents and modest stereoselectivity for certain substrates. This has spurred the development of proline derivatives designed to overcome these limitations.[7] Trans-4-Cyclohexyl-L-proline stands out as a highly successful and versatile second-generation catalyst. The introduction of a bulky, lipophilic cyclohexyl group at the 4-position of the pyrrolidine ring significantly enhances its solubility and provides superior steric shielding. This modification often leads to improved yields and higher enantioselectivities compared to the parent amino acid.
The significance of this compound is underscored by its use as a key intermediate in the synthesis of pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[8][9][10] Its proven utility in industrial settings makes it a valuable tool for professionals in drug development and process chemistry.[8][11][12] This guide provides a comprehensive overview of the mechanistic principles, key applications, and detailed experimental protocols for reactions catalyzed by this compound.
Core Mechanistic Principles: The Dual Catalytic Modes
This compound, like its parent, operates through two primary catalytic cycles: enamine catalysis, which activates the nucleophile, and iminium catalysis, which activates the electrophile. The catalyst's secondary amine is responsible for forming the key intermediates, while the carboxylic acid group acts as an internal Brønsted acid/base, facilitating proton transfers within a highly organized transition state.[5][13]
Enamine Catalysis: Activating Carbonyl Donors
In this mode, the catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[13][14] This enamine is significantly more reactive than the corresponding enolate and attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The bulky cyclohexyl group plays a critical role in directing the electrophile to a specific face of the enamine, thereby controlling the stereochemistry of the newly formed bond.[4] The cycle is completed by hydrolysis of the resulting iminium ion, which releases the product and regenerates the catalyst.[15][16]
Caption: The Enamine Catalytic Cycle.
Iminium Catalysis: Activating α,β-Unsaturated Systems
For reactions like the Michael or Diels-Alder additions, the catalyst activates the electrophile. It condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.[1] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, making it significantly more susceptible to nucleophilic attack.[6] The cyclohexyl group effectively blocks one face of the iminium ion, ensuring the nucleophile adds from the less hindered direction. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: The Iminium Catalytic Cycle.
Key Applications and Experimental Protocols
The enhanced steric bulk and solubility of this compound make it a superior catalyst for several cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key building blocks in natural product synthesis.[15][17] The reaction typically involves the addition of a ketone (via an enamine intermediate) to an aldehyde. The stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state.[4]
This protocol describes the reaction between a ketone and an aldehyde.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (0.1-0.3 equivalents).
-
Solvent and Reagents: Add the ketone (5-10 equivalents) followed by the solvent (e.g., DMSO, DMF, or CHCl₃). Stir the mixture for 10-15 minutes to ensure catalyst dissolution.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the solution. If the aldehyde is a solid, it can be added directly or as a solution in the reaction solvent.
-
Reaction Monitoring: Seal the vial and stir the reaction at the desired temperature (typically room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value/Condition | Causality/Insight |
| Catalyst Loading | 10-30 mol% | Higher loading can increase reaction rate but may complicate purification. 20 mol% is a common starting point. |
| Solvent | DMSO, DMF, NMP, CHCl₃ | Polar aprotic solvents like DMSO are often preferred as they facilitate the catalytic cycle.[17] |
| Temperature | 0°C to 25°C | Lower temperatures can enhance enantioselectivity but may require longer reaction times. |
| Ketone Equivalents | 5-20 eq. | The ketone often serves as both the nucleophile and the solvent to drive the reaction forward. |
| Typical Yield | 60-95% | Highly dependent on substrates. |
| Typical ee | 85-99% | The cyclohexyl group provides excellent facial discrimination. |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, providing access to essential β-amino carbonyl building blocks.[3][18] The proline-catalyzed variant allows for the direct and highly enantioselective synthesis of these structures, which are prevalent in pharmaceuticals and natural products.[19][20]
This protocol describes a three-component reaction between an aldehyde, an amine, and a ketone.
-
Imine Formation (Pre-formation or in situ): In a dry vial, dissolve the aldehyde (1.2 equivalents) and amine (1.2 equivalents) in the chosen solvent (e.g., DMSO, DMF). Stir for 30 minutes at room temperature to facilitate imine formation.
-
Catalyst and Nucleophile Addition: Add the ketone (2-5 equivalents) to the mixture, followed by this compound (0.1-0.3 equivalents).
-
Reaction Monitoring: Seal the vial and stir at the specified temperature (e.g., 4°C or room temperature). Monitor for product formation by TLC or LC-MS (typically 12-48 hours).
-
Workup: Quench the reaction by adding a phosphate buffer solution (pH 7).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired β-amino ketone.
| Parameter | Typical Value/Condition | Causality/Insight |
| Catalyst Loading | 10-35 mol% | Sufficient catalyst is needed to drive both imine formation and the subsequent C-C bond formation.[18] |
| Solvent | DMSO, DMF, Dioxane | The choice of solvent can significantly impact reaction rates and diastereoselectivity. |
| Temperature | 4°C to 25°C | Lower temperatures are generally favored to maximize both diastereoselectivity and enantioselectivity. |
| Reactant Stoichiometry | Ketone in excess | Using the ketone in excess ensures complete consumption of the electrophilic imine. |
| Typical Yield | 50-90% | Yields are sensitive to the stability and reactivity of the in situ generated imine. |
| Typical ee | 90-99% | Excellent stereocontrol is a hallmark of proline-catalyzed Mannich reactions.[21] |
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[22] When catalyzed by this compound, this reaction can proceed via either enamine or iminium activation, depending on the substrates, to afford highly enantioenriched products.
This protocol describes the addition of a ketone to a nitroalkene.
-
Reaction Setup: In a vial, combine the nitroalkene (1.0 equivalent), the ketone (3-10 equivalents), and this compound (0.1-0.2 equivalents).
-
Solvent Addition: Add the solvent (e.g., CHCl₃, Toluene, or neat).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 2-24 hours. Monitor by TLC.
-
Workup and Purification: Once the reaction is complete, directly load the mixture onto a silica gel column and purify by flash chromatography to isolate the Michael adduct.
| Parameter | Typical Value/Condition | Causality/Insight |
| Catalyst Loading | 10-20 mol% | Lower catalyst loadings are often sufficient for this highly efficient reaction. |
| Solvent | Toluene, CHCl₃, or neat | Non-polar solvents or neat conditions can favor the desired transition state assembly.[23] |
| Temperature | 0°C to 25°C | Room temperature is usually adequate for achieving high yield and selectivity. |
| Typical Yield | 70-99% | Nitroalkenes are excellent Michael acceptors, leading to high yields. |
| Typical ee | 90-99% | The catalyst's carboxylic acid group is believed to activate the nitroalkene via hydrogen bonding, enhancing stereocontrol.[23] |
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a reaction catalyzed by this compound.
Caption: Standard laboratory workflow.
Practical Considerations and Troubleshooting
-
Catalyst Quality: Use high-purity, optically pure this compound. Impurities can significantly degrade performance.
-
Anhydrous Conditions: While many proline-catalyzed reactions are tolerant of trace amounts of water, starting with dry solvents and reagents is good practice, especially for sensitive substrates.
-
Substrate Compatibility: Electron-deficient aldehydes and imines are typically more reactive electrophiles. Sterically hindered ketones may react slowly or require higher catalyst loading and temperature.
-
Troubleshooting Low Yield: If the yield is low, consider increasing the catalyst loading, extending the reaction time, or gently heating the reaction. Ensure the starting materials are pure.
-
Troubleshooting Low Enantioselectivity: Low enantioselectivity can result from an incorrect solvent choice or temperatures that are too high. Running the reaction at a lower temperature (e.g., 4°C or 0°C) is the first step to address this issue. The presence of acidic or basic impurities can also disrupt the catalytic cycle.
Conclusion
This compound is a robust and highly effective organocatalyst that builds upon the foundational principles of L-proline catalysis. Its enhanced steric profile and improved solubility make it the catalyst of choice for achieving superior yields and enantioselectivities in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. For researchers in academic and industrial settings, particularly in the field of drug development, mastering the application of this catalyst provides a direct, efficient, and scalable route to valuable chiral building blocks.
References
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Book Review: Asymmetric Organocatalysis - Albrecht Berkessel, Harald Gröger [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
- 11. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 12. This compound [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. 20.210.105.67 [20.210.105.67]
- 20. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.illinois.edu [chemistry.illinois.edu]
- 22. arkat-usa.org [arkat-usa.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: trans-4-Cyclohexyl-L-proline as a Catalyst for Asymmetric C-C Bond Formation
Introduction: The Evolution of Organocatalysis with Proline Derivatives
The field of asymmetric organocatalysis has identified L-proline as a "simplest enzyme" due to its remarkable ability to catalyze a wide array of stereoselective transformations.[1] Its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) moiety, allows it to activate substrates through enamine and iminium ion intermediates, mimicking the mechanisms of Class I aldolase enzymes.[2][3][4] This dual activation is fundamental to its success in promoting crucial carbon-carbon bond-forming reactions such as the Aldol, Mannich, and Michael additions.[5][6]
The pyrrolidine scaffold of proline provides a rigid chiral environment, which is essential for inducing stereoselectivity. However, the catalytic efficiency and stereochemical outcome can be finely tuned by introducing substituents onto the proline ring.[2] Strategic placement of functional groups, particularly at the C4 position, can significantly impact the catalyst's solubility, steric profile, and electronic properties, thereby influencing reaction rates and selectivities.[7]
This guide focuses on trans-4-Cyclohexyl-L-proline , a derivative where a bulky cyclohexyl group is introduced at the 4-position. This modification is anticipated to enhance steric shielding on one face of the catalytically active enamine intermediate, potentially leading to higher levels of stereocontrol in C-C bond formation. While its role as a key intermediate in the synthesis of the ACE inhibitor Fosinopril is well-documented, its application as a stereoselective organocatalyst is an area of growing interest.[8] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis and practical application of this compound in asymmetric synthesis.
Mechanistic Rationale: The Role of the 4-Cyclohexyl Substituent
The catalytic cycle of proline-mediated C-C bond formation generally proceeds via an enamine intermediate. In the case of an aldol reaction, the secondary amine of this compound condenses with a ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion. The carboxylic acid group of the catalyst plays a crucial role in activating the aldehyde through hydrogen bonding and facilitates the final hydrolysis of the iminium ion to release the product and regenerate the catalyst.[9][10]
The introduction of a bulky cyclohexyl group at the 4-position is hypothesized to influence the catalytic cycle in several ways:
-
Enhanced Steric Shielding: The cyclohexyl group can effectively block one face of the enamine intermediate, directing the incoming electrophile (e.g., an aldehyde in an aldol reaction) to the opposite face. This can lead to higher diastereo- and enantioselectivity compared to unsubstituted proline.
-
Conformational Rigidity: The substituent may further rigidify the pyrrolidine ring, leading to a more defined transition state and improved stereochemical communication.
-
Solubility Modulation: The lipophilic nature of the cyclohexyl group can alter the catalyst's solubility profile, potentially allowing for reactions in less polar solvents compared to proline.[11]
Catalytic Cycle of an Aldol Reaction
Figure 1: General catalytic cycle for an aldol reaction mediated by this compound.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of this compound as a catalyst is expected to provide high stereoselectivity due to the steric influence of the cyclohexyl group.
General Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with an Aromatic Aldehyde
This protocol is a representative starting point and should be optimized for specific substrates.
Materials:
-
This compound (Catalyst)
-
Cyclohexanone (Nucleophile, typically in excess)
-
Aromatic Aldehyde (Electrophile)
-
Solvent (e.g., DMSO, DMF, or less polar solvents like Chloroform)
-
Anhydrous Magnesium Sulfate (for workup)
-
Ethyl Acetate and Hexane (for chromatography)
-
Silica Gel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (0.1-0.3 equivalents, typically 20-30 mol%).
-
Solvent and Nucleophile Addition: Add the chosen solvent (e.g., 1-2 mL per mmol of aldehyde) followed by cyclohexanone (2-10 equivalents). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aromatic aldehyde (1 equivalent) dropwise.
-
Reaction Monitoring: Stir the reaction vigorously at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes and Optimization Parameters
| Parameter | Typical Range/Value | Rationale and Optimization Notes |
| Catalyst Loading | 10-30 mol% | Higher loadings may increase reaction rates but also costs. Lower loadings should be attempted once the reaction is optimized. |
| Solvent | DMSO, DMF, CHCl₃, Toluene | The cyclohexyl group may improve solubility in less polar solvents. Solvent choice can significantly impact reaction rate and stereoselectivity.[11] |
| Temperature | -20 °C to Room Temp. | Lower temperatures generally lead to higher enantioselectivities but may require longer reaction times. |
| Ketone Equivalents | 2-10 eq. | Using the ketone as a solvent or in large excess can favor the desired cross-aldol reaction over self-condensation of the aldehyde.[7] |
| Reaction Time | 12-72 hours | Monitor by TLC to determine the optimal reaction time for maximizing yield while minimizing side product formation. |
| Expected Yield | 60-95% | Highly dependent on substrates and optimized conditions. |
| Expected dr | >90:10 (anti:syn) | The bulky catalyst is expected to favor the anti-diastereomer. |
| Expected ee | >95% | The chiral environment of the catalyst is designed to provide high enantioselectivity. |
Application in Asymmetric Mannich and Michael Reactions
This compound is also a promising catalyst for other key C-C bond-forming reactions.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds.[12] The catalytic cycle is analogous to the aldol reaction, involving the formation of an enamine from the ketone and catalyst, which then attacks an imine (pre-formed or generated in situ).[9] The steric bulk of the cyclohexyl group is expected to effectively control the facial selectivity of the enamine's attack on the imine, leading to high stereoselectivity.[13]
Workflow for a Three-Component Mannich Reaction
Figure 2: A generalized workflow for a Mannich reaction catalyzed by this compound.
Asymmetric Michael Addition
In the Michael addition, the enamine intermediate adds to an α,β-unsaturated carbonyl compound. This reaction is crucial for the formation of 1,5-dicarbonyl compounds. The stereochemical outcome is dictated by the direction of the enamine's approach to the Michael acceptor. The cyclohexyl group on the catalyst is poised to create a steric wall that favors one approach, thereby yielding the product with high enantiomeric purity.
Self-Validating Systems and Troubleshooting
-
Control Experiments: Always run a control reaction with unsubstituted L-proline under identical conditions to quantify the effect of the cyclohexyl substituent on yield and stereoselectivity. A reaction without any catalyst should also be performed to confirm that the catalyst is indeed responsible for the observed transformation.
-
Monitoring Racemization: The product's enantiomeric excess should be monitored over time to ensure that it is not diminishing due to background racemization.
-
Catalyst Purity: The purity of this compound is critical. Ensure it is of high purity and free from any residual reagents from its synthesis.
-
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading, raising the temperature, or using a more polar solvent. However, be aware that these changes may negatively impact stereoselectivity.
-
Poor Stereoselectivity: If the diastereo- or enantioselectivity is low, try lowering the reaction temperature. The choice of solvent can also have a profound effect on the organization of the transition state, so screening different solvents is recommended.
Conclusion and Future Outlook
This compound represents a logical and promising evolution in the design of proline-based organocatalysts. The introduction of a sterically demanding cyclohexyl group at the 4-position is a strategic modification aimed at enhancing the stereochemical control in fundamental C-C bond-forming reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this compound. Further studies, including detailed kinetic analysis and computational modeling, will undoubtedly provide a deeper understanding of its catalytic behavior and pave the way for its application in the synthesis of complex, high-value chiral molecules in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dual Role of trans-4-Cyclohexyl-L-proline in Total Synthesis: From Chiral Building Block to Potential Organocatalyst
In the landscape of complex molecule synthesis, the strategic use of chiral building blocks and organocatalysts is paramount for achieving stereochemical control. trans-4-Cyclohexyl-L-proline, a non-proteinogenic amino acid, holds a unique position in this field. While it is well-documented as a crucial chiral intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, its potential as a bulky organocatalyst remains a compelling area for exploration. This guide provides an in-depth analysis of its established application and a scientifically grounded perspective on its prospective use in asymmetric organocatalysis, complete with detailed protocols for researchers in drug development and synthetic chemistry.
Part 1: Established Application: A Cornerstone in the Total Synthesis of Fosinopril
The primary and most significant application of this compound in total synthesis is as a key chiral precursor for Fosinopril.[1][2][3] Fosinopril is an effective, long-acting ACE inhibitor used in the treatment of hypertension and heart failure.[2] The presence of the 4-cyclohexyl substituent on the proline ring is critical, rendering Fosinopril ten times more potent than its unsubstituted analogue.[2]
The synthesis of Fosinopril involves the coupling of this compound with a phosphinylacetyl moiety.[4] The cyclohexane ring enhances the lipophilicity of the final drug molecule, which is a crucial factor for its pharmacokinetic profile. The stereochemistry of the proline core is essential for the drug's biological activity, making the enantiopure synthesis of this intermediate a critical industrial process.[1][2][3]
Synthetic Protocol: Laboratory-Scale Preparation of this compound
Multiple synthetic routes to optically active this compound have been developed, often starting from more readily available chiral precursors like L-glutamic acid or trans-4-hydroxy-L-proline.[2] A common multi-step synthesis highlights the strategic transformations required to introduce the cyclohexyl group with the correct stereochemistry.[1][3]
Part 2: Prospective Application: An Untapped Potential in Asymmetric Organocatalysis
While its role as a structural component is well-established, the structural similarity of this compound to the archetypal organocatalyst, L-proline, suggests a significant, yet largely unexplored, potential in asymmetric catalysis. L-proline and its derivatives are known to be powerful catalysts for a wide array of stereoselective transformations, including aldol and Michael reactions.[5][6][7][8]
The catalytic cycle of proline involves the formation of a nucleophilic enamine intermediate with a carbonyl donor, which then reacts with an electrophilic acceptor. The stereochemical outcome is directed by the rigid pyrrolidine ring and the bifunctional nature of the catalyst, with the carboxylic acid group activating the electrophile through hydrogen bonding.[5]
The introduction of a bulky cyclohexyl group at the 4-position of the proline ring is hypothesized to exert a significant steric influence on the transition state of the catalyzed reaction. This could potentially lead to enhanced enantioselectivity and diastereoselectivity compared to unsubstituted proline, by creating a more defined chiral pocket for the substrates to interact.
Visualizing the Catalytic Cycle
Caption: Generalized mechanism for a proline-catalyzed aldol reaction.
Application Note & Protocol: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives have been shown to be effective catalysts for the direct aldol reaction between ketones and aldehydes.[5][9][10][11] The following protocol is a well-established procedure for a proline-catalyzed aldol reaction and serves as a starting point for optimization with this compound.
Hypothesis: The use of this compound as a catalyst is expected to increase the steric hindrance on one face of the enamine intermediate, potentially leading to higher enantioselectivity in the aldol product.
General Protocol for Asymmetric Aldol Reaction:
-
To a stirred solution of the aldehyde (0.25 mmol) in the chosen solvent (e.g., DMSO, acetone, or a mixture), add the ketone (1.25 mmol).
-
Add the organocatalyst, this compound (10-30 mol%).
-
Stir the reaction mixture at the desired temperature (-10 to 25 °C) for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Data Comparison (Literature Values for Proline Catalysis):
| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| p-Nitrobenzaldehyde | Acetone | L-Proline (30 mol%) | DMSO | 4 | 68 | 76 |
| Isovaleraldehyde | Acetone | L-Proline (20 mol%) | Acetone | 24 | 77 | 95 |
Note: The above data is for L-proline and serves as a benchmark. Researchers using this compound should expect to optimize reaction conditions (catalyst loading, temperature, solvent, and reaction time) to achieve optimal results.
Application Note & Protocol: Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of C-C, C-N, C-S, and C-O bonds in an asymmetric fashion. Organocatalysis has emerged as a powerful tool for enantioselective Michael additions.[12][13][14]
Hypothesis: The bulky cyclohexyl group of this compound could effectively shield one face of the intermediate, leading to high stereocontrol in the Michael adduct. This may be particularly advantageous in reactions involving sterically demanding Michael donors or acceptors.
General Protocol for Asymmetric Michael Addition:
-
To a solution of the Michael acceptor (e.g., a β-nitrostyrene, 0.3 mmol) and the organocatalyst, this compound (10-20 mol%), in a suitable solvent (e.g., dichloromethane, chloroform, or an ionic liquid), add the Michael donor (e.g., a ketone or aldehyde, 5 equivalents).
-
Stir the reaction mixture at ambient temperature and monitor its progress by TLC.
-
After completion (typically 12-48 hours), add ethyl acetate to the reaction mixture.
-
Wash the solution with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the desired product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC, respectively.
Workflow for Catalyst Screening and Optimization:
Caption: A logical workflow for evaluating this compound as an organocatalyst.
Conclusion and Future Outlook
This compound is a molecule of significant interest in total synthesis. Its established role as a chiral building block in the synthesis of Fosinopril underscores the importance of stereochemically defined, substituted amino acids in medicinal chemistry. Furthermore, its structural analogy to L-proline opens up exciting possibilities for its application as a bulky organocatalyst.
While experimental data on the organocatalytic activity of this compound is currently limited in the public domain, the foundational principles of proline catalysis strongly suggest its potential. The protocols and insights provided herein are intended to serve as a guide for researchers to explore this potential, potentially unlocking new levels of stereocontrol in asymmetric synthesis. The systematic investigation of this and other substituted prolines will undoubtedly continue to enrich the field of organocatalysis and its application in the synthesis of complex, biologically active molecules.
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
- 4. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved protocol for asymmetric, intramolecular heteroatom Michael addition using organocatalysis: enantioselective syntheses of homoproline, pelletierine, and homopipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: trans-4-Cyclohexyl-L-proline as a Premier Chiral Building Block
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and asymmetric synthesis, the demand for structurally sophisticated and stereochemically pure intermediates is paramount.[1][2] Among the arsenal of available chiral molecules, proline and its analogues have carved out a significant niche, acting as both versatile organocatalysts and foundational chiral scaffolds.[3][4] This guide focuses on a particularly valuable derivative: trans-4-Cyclohexyl-L-proline .
The introduction of a bulky, lipophilic cyclohexyl group onto the proline ring is not a trivial modification. It imparts unique properties that researchers can strategically leverage. This moiety enhances the steric bulk, influences the conformational rigidity of the pyrrolidine ring, and increases the lipophilicity of resulting molecules. These attributes are critical for improving binding affinity to biological targets, enhancing pharmacokinetic profiles, and directing the stereochemical outcome of asymmetric transformations.[5]
This document moves beyond a simple recitation of facts. It is designed as a practical, in-depth guide for the laboratory professional. We will explore the causality behind its applications, provide robust, validated protocols, and present data in a clear, comparative format to empower your research and development endeavors.
Section 1: Core Attributes and Synthesis
Physicochemical Profile
This compound is a non-canonical amino acid derivative. Its structure, featuring a trans-oriented cyclohexyl group at the 4-position of the L-proline ring, is key to its utility. This substitution sterically shields one face of the molecule, a feature that is masterfully exploited in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [5][6][7] |
| Molecular Weight | 197.27 g/mol | [6][7] |
| CAS Number | 103201-78-1 | [5][6][7] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 249-252 °C | [9] |
| Boiling Point | ~343.9 °C (Predicted) | [6][9] |
| Storage | Room temperature | [5] |
Synthetic Strategy: Catalytic Hydrogenation
While several synthetic routes exist, including a multi-step synthesis from L-glutamic acid[10][11], a highly efficient and common laboratory- to pilot-scale method involves the catalytic hydrogenation of a phenyl-substituted proline precursor. This approach is advantageous due to its high yield and stereochemical fidelity. The general workflow involves the reduction of the aromatic ring of trans-4-phenyl-L-proline using a rhodium-on-carbon catalyst under hydrogen pressure.[9][12]
Caption: Workflow for the synthesis of this compound.
Section 2: Applications in Drug Discovery & Asymmetric Synthesis
The primary value of this compound lies in its role as a chiral building block—a pre-made, enantiomerically pure molecule used to construct more complex chiral compounds, thereby avoiding challenging stereoselective steps later in a synthesis.[13][]
Case Study: Intermediate for Fosinopril
A landmark application of this building block is in the synthesis of Fosinopril , a potent Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension.[10][11] The active metabolite, fosinoprilat, incorporates the this compound moiety directly into its structure. Research has shown that the presence of the cyclohexyl group at the 4th position of the proline ring makes the resulting drug 10 times more potent than the unsubstituted analogue.[10] This dramatic increase in efficacy underscores the critical role of the cyclohexyl group in optimizing the molecule's interaction with the ACE active site.
Caption: Role of the chiral building block in Fosinopril synthesis.
Utility in Organocatalysis
Beyond its use as a structural component, this compound can function as an organocatalyst, following the well-established precedent of L-proline itself.[15][16] Proline-based catalysts are renowned for their ability to mediate asymmetric aldol, Mannich, and Michael reactions via an enamine catalytic cycle.[4][17][18][19]
Mechanism of Action: The secondary amine of the proline ring reacts with a ketone or aldehyde donor to form a chiral enamine intermediate.[15][19] This enamine then attacks the electrophile (e.g., an aldehyde acceptor) in a stereocontrolled fashion. The bulky cyclohexyl group provides significant steric hindrance, effectively blocking one face of the enamine and directing the electrophile to the opposite face, thus enhancing enantioselectivity. The carboxylic acid moiety of the catalyst acts as a Brønsted acid, activating the electrophile through hydrogen bonding and participating in the turnover-limiting hydrolysis step.[4]
Caption: Generalized enamine cycle for proline-catalyzed aldol reactions.
The use of a 4-substituted proline derivative often leads to different stereochemical outcomes or improved selectivities compared to unsubstituted proline, making it a valuable tool for fine-tuning asymmetric reactions.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of this compound via Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of 4-aryl proline derivatives.[9][12]
Materials:
-
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid (Substrate)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas supply
-
High-pressure reaction vessel (Parr hydrogenator or similar)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a high-pressure reaction vessel, add (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the 5% Rh/C catalyst (0.2 eq by weight). Sequentially add methanol (10 volumes, e.g., 10 mL per gram of substrate) and concentrated HCl (1.0 eq).
-
Hydrogenation: Seal the reaction vessel. Purge the vessel with H₂ gas three times. Pressurize the vessel to 2.0 MPa (approx. 290 psi) with H₂.
-
Reaction: Begin vigorous stirring and heat the mixture to 30 °C. Maintain the temperature and pressure for 2-4 hours, or until H₂ uptake ceases. Monitor the reaction progress by TLC or HPLC if possible.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ gas. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator. The resulting white solid is this compound hydrochloride.
-
Analysis: The product can be further purified by recrystallization if necessary. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and mass spectrometry. A typical yield for this reaction is >90%.[9]
Protocol 2: Generalized Asymmetric Aldol Reaction Using a Proline Derivative Catalyst
This protocol provides a general framework for an asymmetric aldol reaction. For this compound, optimization of solvent and temperature may be required to achieve maximum enantioselectivity.
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Ketone (e.g., acetone) (10-20 eq, often used as solvent)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the ketone (10-20 eq). If the ketone is not the solvent, add the chosen anhydrous solvent (e.g., DMSO).
-
Catalyst Addition: Add this compound (0.1 - 0.3 eq). The optimal catalyst loading should be determined empirically.
-
Reaction: Stir the mixture at room temperature (or the desired temperature, e.g., 0 °C to RT). Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-48 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Determine the yield. Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
| Reaction | Catalyst | Yield (%) | ee (%) |
| Acetone + 4-Nitrobenzaldehyde | L-Proline | 68% | 76% |
| Acetone + Benzaldehyde | Proline-based catalyst 1 | ~65% | up to 61%[17] |
Causality Note: The choice of solvent is critical. Aprotic dipolar solvents like DMSO often enhance both reactivity and stereoselectivity in proline-catalyzed reactions.[20] The bulky cyclohexyl group on the catalyst is expected to create a more defined chiral pocket, potentially leading to higher enantioselectivity compared to unsubstituted proline, especially with sterically demanding substrates.
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 7. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 103201-78-1 [chemicalbook.com]
- 13. Chiral Building Blocks in Asymmetric Synthesis Synthesis and Applications [elmhurst.ecampus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols for the Scale-Up of trans-4-Cyclohexyl-L-proline Catalyzed Reactions
Introduction: Bridging the Gap Between Benchtop Discovery and Industrial Viability
The ascent of organocatalysis has marked a paradigm shift in modern synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. Within this class, proline and its derivatives have emerged as powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. trans-4-Cyclohexyl-L-proline, a readily available and robust catalyst, has garnered significant attention, notably for its role as a key intermediate in the synthesis of the antihypertensive drug Fosinopril.[1] However, the transition of a promising laboratory-scale reaction to an industrially viable process is a formidable challenge, fraught with complexities in reaction kinetics, heat and mass transfer, and process control.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful scale-up of reactions catalyzed by this compound. By elucidating the underlying mechanistic principles and addressing the practical challenges of process development, this document aims to equip you with the necessary knowledge and protocols to translate your small-scale successes into robust, scalable, and efficient chemical processes.
The Scientific Foundation: Understanding this compound in Catalysis
The catalytic prowess of this compound, much like its parent amino acid L-proline, lies in its ability to act as a bifunctional catalyst.[4] The secondary amine of the pyrrolidine ring acts as a Lewis base, while the carboxylic acid moiety functions as a Brønsted acid. This dual activation is central to its catalytic cycle, most notably in asymmetric aldol reactions.
The generally accepted mechanism for a proline-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate between the ketone donor and the catalyst's secondary amine.[5] The carboxylic acid group of the catalyst then activates the aldehyde acceptor through hydrogen bonding, orienting it for a stereoselective attack by the enamine. The bulky cyclohexyl group at the 4-position of the pyrrolidine ring can influence the catalyst's solubility and the stereochemical outcome of the reaction by imparting greater steric hindrance, which can enhance facial selectivity in the transition state.
Catalytic Cycle of a this compound Catalyzed Aldol Reaction
Figure 1: A simplified representation of the catalytic cycle for an aldol reaction.
From Milligrams to Kilograms: A Practical Guide to Scale-Up
Scaling up a chemical reaction is not merely about using larger flasks and greater quantities of reagents. It requires a systematic approach to identify and address potential bottlenecks that may not be apparent at the laboratory scale.
Key Considerations for Scale-Up
| Parameter | Laboratory Scale (mg to g) | Pilot/Industrial Scale (kg to tons) | Key Challenges and Mitigation Strategies |
| Mixing | Magnetic stirring, rapid homogenization. | Mechanical stirring (impellers), potential for dead zones and poor mixing. | Challenges: Localized overheating, side reactions, reduced yield and selectivity.[6] Strategies: Computational Fluid Dynamics (CFD) modeling to optimize impeller design and stirring speed. Use of baffles to improve turbulence. |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for exothermic runaway. | Challenges: Poor temperature control, product degradation, safety hazards.[6] Strategies: Use of jacketed reactors with precise temperature control. Consideration of continuous flow reactors for highly exothermic processes. |
| Catalyst Loading | Often high (5-30 mol%) to ensure reasonable reaction times. | Must be minimized for economic viability. | Challenges: High cost, potential for catalyst-derived impurities. Strategies: Thorough optimization of reaction conditions (temperature, concentration, reaction time) to reduce catalyst loading. Catalyst recovery and recycling protocols. |
| Solvent Selection | Wide range of solvents, often high-boiling aprotics (e.g., DMSO, DMF). | Green and easily removable solvents are preferred. | Challenges: Environmental concerns, difficult work-up, high energy consumption for solvent removal. Strategies: Explore greener solvent alternatives (e.g., water/methanol mixtures, ionic liquids).[4] Develop efficient solvent recovery and recycling systems. |
| Work-up & Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. | Challenges: Chromatography is not economically feasible for large quantities. Product isolation can be complex. Strategies: Design the process with a focus on crystallization-induced purification. Minimize the formation of by-products through reaction optimization. |
Application Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol details a representative asymmetric aldol reaction catalyzed by this compound, with considerations for scaling up from a 10 mmol to a 100 mmol scale. This reaction is a well-established model system for evaluating the performance of proline-based catalysts.
Materials and Reagents
-
This compound (Catalyst)
-
Cyclohexanone (Donor)
-
4-Nitrobenzaldehyde (Acceptor)
-
Methanol (Solvent)
-
Water (Co-solvent)
-
Hydrochloric Acid (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Experimental Workflow
Figure 2: A generalized workflow for the asymmetric aldol reaction.
Step-by-Step Protocol (10 mmol Scale)
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (0.394 g, 2.0 mmol, 20 mol%).
-
Solvent and Ketone Addition: Add methanol (8 mL) and water (2 mL) to the flask and stir until the catalyst dissolves. Then, add cyclohexanone (5.2 mL, 50 mmol, 5 equivalents).
-
Aldehyde Addition: Add 4-nitrobenzaldehyde (1.51 g, 10 mmol, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or crystallization. Analyze the final product for yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by NMR and chiral HPLC.
Scale-Up Considerations for 100 mmol Scale
-
Reactor: Use a 1 L jacketed glass reactor with overhead mechanical stirring.
-
Reagent Addition: The addition of 4-nitrobenzaldehyde should be done portion-wise or as a solution in a small amount of the reaction solvent to control any initial exotherm.
-
Temperature Control: Monitor the internal temperature of the reactor closely. Use the reactor jacket to maintain a constant temperature, especially during the initial phase of the reaction.
-
Mixing: Ensure efficient mixing throughout the reaction. The stirring speed may need to be adjusted to ensure homogeneity without causing excessive splashing.
-
Work-up: The volumes for extraction will be significantly larger. Consider using a liquid-liquid extractor for more efficient separation.
-
Purification: At this scale, direct crystallization of the product from the crude mixture should be the primary method of purification to avoid the use of large volumes of silica gel.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, ensure that the 4-nitrobenzaldehyde used is of high purity, as acidic impurities can inhibit the catalyst. A slight increase in temperature (e.g., to 30-35 °C) can also improve the reaction rate, but this should be done cautiously as it may affect stereoselectivity.
-
Poor Stereoselectivity: The water content in the reaction can be critical. While it aids in catalyst solubility, an excess can negatively impact enantioselectivity. Ensure accurate measurement of the water co-solvent. The presence of the cyclohexyl group on the catalyst generally favors higher stereoselectivity due to increased steric bulk.
-
Catalyst Deactivation: In some cases, impurities in the starting materials or solvents can lead to catalyst deactivation. Using purified reagents is crucial for reproducible results, especially on a larger scale.
Conclusion
The successful scale-up of this compound catalyzed reactions is an achievable goal with careful planning and a thorough understanding of the underlying chemical and physical principles. By moving beyond a simple "more of everything" approach and instead focusing on the critical parameters of mixing, heat transfer, and process optimization, researchers and process chemists can effectively bridge the gap between laboratory discovery and industrial production. This powerful organocatalyst holds significant promise for the efficient and stereoselective synthesis of valuable chiral molecules, and the guidelines presented here provide a solid foundation for harnessing its full potential on a larger scale.
References
- 1. This compound | 103201-78-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for trans-4-Cyclohexyl-L-proline Synthesis
Welcome to the technical support center for the synthesis of trans-4-Cyclohexyl-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are working on or scaling up processes involving this critical pharmaceutical intermediate. The synthesis of this compound, a key building block for the ACE inhibitor Fosinopril, often involves catalytic steps where efficiency and selectivity are paramount.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered in the lab, focusing specifically on the critical parameter of catalyst loading. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalytic synthesis of this compound.
Q1: What are the primary catalytic methods used in the synthesis of this compound and its precursors?
A1: The synthesis of this compound typically involves several steps, with the key transformation being the stereoselective reduction of an unsaturated precursor. The most common and critical catalytic method is heterogeneous catalytic hydrogenation .[1] A widely cited route involves the hydrogenation of a precursor like N-benzyl-4-(2-cyclohexenyl)-L-prolinol using a Palladium on activated carbon (Pd/C) catalyst.[1] The choice of catalyst is crucial as it can dictate the stereochemical outcome of the final product.[3]
Q2: Why is optimizing the catalyst loading so critical from both a scientific and an economic standpoint?
A2: Catalyst loading is a delicate balance with significant implications:
-
Scientific Impact:
-
Too Low: Insufficient loading leads to slow or incomplete reactions, resulting in low product yield and complex purification challenges due to unreacted starting material.
-
Too High: Excessive catalyst can sometimes promote side reactions, such as over-reduction or racemization, which compromises product purity and enantiomeric excess (ee). It can also complicate product workup, as removal of large amounts of fine catalyst material can be difficult.
-
-
Economic Impact:
-
Cost: Many catalysts, particularly those based on precious metals like palladium and iridium, are expensive. Using the minimum effective amount directly reduces raw material costs, which is a major consideration for process scale-up.
-
Efficiency: An optimized process with shorter reaction times and higher yields improves throughput and reduces operational costs (energy, labor).
-
Q3: What is a typical starting catalyst loading (mol% or wt%) for a hydrogenation step in this synthesis?
A3: The optimal loading is highly dependent on the specific substrate, catalyst type, and reaction conditions. However, a good empirical starting point for screening is:
-
For Heterogeneous Catalysts (e.g., 10% Pd/C): A common starting point is between 5-15% by weight relative to the substrate. For example, one documented lab-scale synthesis used approximately 13.5 wt% of 10% Pd-C for the hydrogenation of N-benzyl-4-(2-cyclohexenyl)-L-prolinol.[1]
-
For Organocatalysts (if used in related steps): While not the primary method for this specific hydrogenation, proline-derived organocatalysts are often used in the 5-20 mol% range for other types of transformations.[4]
It is always recommended to perform a small-scale screening experiment to determine the optimal loading for your specific system.
Q4: How does the choice of catalyst influence the formation of the desired trans isomer over the cis isomer?
A4: Stereoselectivity is controlled by the catalyst's interaction with the substrate on its surface. Different catalysts present different steric and electronic environments, guiding the approach of hydrogen to the double bond.
-
Palladium on Carbon (Pd/C): This catalyst often favors the formation of the cis isomer via syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.[3]
-
Iridium Catalysts (e.g., Crabtree's Catalyst): These homogeneous catalysts can be directed by functional groups (like a nearby hydroxyl group) on the substrate. This directing effect can favor hydrogenation from a specific face, leading to the formation of the trans isomer with high diastereoselectivity.[3]
Therefore, selecting the correct metal and ligand system is a primary tool for controlling the stereochemical outcome.[3]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide uses a problem-cause-solution format to address specific experimental challenges.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low or Incomplete Conversion | A. Insufficient Catalyst Loading: The number of active catalytic sites is too low for the amount of substrate, leading to a slow reaction rate that does not reach completion in the allotted time. | Solution: Perform a catalyst loading screen. Set up parallel reactions with incrementally increasing catalyst loading (e.g., 5, 10, 15, 20 wt%). Monitor reaction progress by TLC or HPLC. This will identify the point of diminishing returns where adding more catalyst no longer significantly increases the rate or final conversion. |
| B. Catalyst Deactivation/Poisoning: The catalyst's active sites are blocked or destroyed by impurities. Common poisons for precious metal catalysts include sulfur compounds, halides, and strong coordinating ligands. | Solution: Ensure all reactants and solvents are of high purity and are properly dried/degassed. Purify starting materials if necessary. If poisoning is suspected, using a fresh batch of catalyst and scrupulously clean, dry glassware is essential.[4] | |
| C. Suboptimal Reaction Conditions: The temperature or hydrogen pressure is too low to provide the necessary activation energy for the reaction. | Solution: Systematically screen reaction parameters. Increase hydrogen pressure (for hydrogenations) in a controlled manner. Gradually increase the reaction temperature (e.g., from room temperature to 50°C[1]), but be cautious, as higher temperatures can sometimes negatively impact selectivity.[4] | |
| 2. Poor Diastereoselectivity (Contamination with cis-isomer) | A. Incorrect Catalyst Choice: As discussed in FAQ Q4, the chosen catalyst (e.g., Pd/C) may inherently favor the formation of the undesired cis isomer. | Solution: Switch to a catalyst known to favor trans formation. For this specific transformation, consider using a directed hydrogenation catalyst like Crabtree's catalyst (an Iridium-based complex) which can be guided by nearby functional groups to deliver hydrogen to the correct face of the molecule.[3] |
| B. Catalyst Degradation: The catalyst may have been improperly stored or handled, leading to changes in its surface structure or activity, which can affect its selectivity. | Solution: Always store catalysts according to the manufacturer's instructions, typically in a cool, dry, and inert environment. Use fresh catalyst from a reputable supplier for critical, stereoselective steps. | |
| 3. Product Racemization or Loss of Enantiomeric Excess (ee) | A. Harsh Workup/Purification Conditions: Exposure to strong acids or bases, or excessive heat during workup or purification (like distillation/chromatography), can cause epimerization at the chiral centers of the proline ring. | Solution: Maintain a neutral or near-neutral pH during workup. Use mild conditions for purification, such as crystallization from a suitable solvent system, which is often preferred for isolating the desired diastereomer with high purity.[1] Avoid unnecessarily high temperatures. |
| B. High Reaction Temperature: While increasing temperature can boost reaction rate, it can also provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer or promote racemization of the product. | Solution: If enantioselectivity is a problem, try running the reaction at a lower temperature (e.g., 0°C or -20°C).[4] This increases the energy difference between the diastereomeric transition states, enhancing the selectivity for the desired product, albeit often at the cost of a longer reaction time. | |
| 4. Difficulty in Catalyst Filtration (Heterogeneous) | A. Catalyst Fines: The catalyst powder is too fine, causing it to pass through or clog the filter paper. This is common with finely divided catalysts like Pd/C. | Solution: Use a filter aid like Celite®. Prepare a small pad of Celite® on the filter paper before filtration. This creates a porous bed that traps the fine catalyst particles. Always filter the reaction mixture, then wash the Celite® pad with fresh solvent to recover any adsorbed product.[1] |
| B. Strong Adsorption of Product to Catalyst: The product may have a strong affinity for the catalyst surface, leading to yield loss during filtration. | Solution: After filtering the reaction mixture, wash the recovered catalyst thoroughly with several portions of a polar solvent in which the product is highly soluble (e.g., methanol, ethyl acetate). This helps desorb and recover the product from the catalyst surface. |
Section 3: Protocols & Visualization
Protocol 1: General Procedure for Screening Pd/C Catalyst Loading
This protocol outlines a method for determining the optimal catalyst loading for the hydrogenation of a precursor to this compound on a laboratory scale.
Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 8 hours).
Materials:
-
Precursor (e.g., N-benzyl-4-(2-cyclohexenyl)-L-prolinol)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., a 1:2 v/v mixture of ethyl acetate and glacial acetic acid[1])
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Reaction vessels (e.g., 4 identical round-bottom flasks)
-
Stirring plate and stir bars
-
Analytical tools (TLC plates and chamber, or HPLC)
Procedure:
-
Setup: In a clean, dry fume hood, set up four identical reaction flasks, each with a magnetic stir bar.
-
Substrate Addition: To each flask, add a precise amount of the precursor (e.g., 100 mg, 0.37 mmol) and dissolve it in the chosen solvent (e.g., 1.5 mL).
-
Catalyst Addition: Carefully add a pre-weighed, varied amount of 10% Pd/C to each flask.
-
Flask 1: 5 mg (5 wt%)
-
Flask 2: 10 mg (10 wt%)
-
Flask 3: 15 mg (15 wt%)
-
Flask 4: 20 mg (20 wt%)
-
-
Inerting: Seal each flask and purge with an inert gas (Nitrogen or Argon), then with hydrogen gas from a balloon or a controlled source.
-
Reaction: Begin vigorous stirring and, if required, heat the reactions to the target temperature (e.g., 50°C[1]).
-
Monitoring: At regular intervals (e.g., T = 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction mixture. Filter the aliquot through a small plug of Celite® in a pipette to remove the catalyst. Analyze the filtrate by TLC or HPLC to determine the conversion percentage by comparing the starting material and product spots/peaks.
-
Analysis: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves the desired conversion in the target timeframe.
Visualization: Troubleshooting & Optimization Workflows
The following diagrams illustrate logical pathways for addressing common experimental challenges.
Caption: Decision tree for troubleshooting low reaction conversion.
Caption: Workflow for catalyst selection to achieve target stereochemistry.
References
Technical Support Center: Optimizing Temperature in trans-4-Cyclohexyl-L-proline Catalysis
Here is the technical support center for trans-4-Cyclohexyl-L-proline catalysis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound mediated organocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to reaction temperature. As a bulky derivative of L-proline, this compound offers unique steric properties that can enhance stereoselectivity, but its performance is critically dependent on thermal conditions.
This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and mechanistic explanations to help you harness the full potential of this powerful catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a this compound catalyzed reaction?
Temperature is a critical parameter that directly influences two key aspects of the reaction: kinetics and selectivity. It provides the necessary activation energy for the catalytic cycle to proceed, affecting the reaction rate. Simultaneously, it impacts the energy difference between the diastereomeric transition states that dictate the enantiomeric excess (ee%) of the product.
Q2: How does temperature generally affect reaction rate and enantioselectivity (ee%)?
There is typically an inverse relationship between temperature and enantioselectivity.
-
Reaction Rate: Increasing the temperature generally increases the reaction rate by providing more thermal energy to overcome the activation barrier of the rate-determining step.
-
Enantioselectivity (ee%): Lowering the temperature often leads to higher enantioselectivity. This is because a lower temperature exaggerates the small energy differences between the transition states leading to the major and minor enantiomers, favoring the formation of the desired product. At higher temperatures, there is enough energy to overcome both barriers more easily, resulting in a loss of selectivity.
Q3: Can the this compound catalyst degrade at elevated temperatures?
While L-proline and its derivatives are relatively robust, prolonged exposure to very high temperatures (e.g., >80-100 °C) can potentially lead to thermal degradation or side reactions, although this is substrate and solvent-dependent.[1] More common at elevated temperatures is the promotion of undesired side reactions, such as product dehydration or self-condensation of substrates, rather than catalyst decomposition.[2]
Q4: What is a good starting point for temperature optimization in a new reaction?
For a new asymmetric aldol or a similar reaction, room temperature (~20-25 °C) is a practical starting point to confirm catalyst activity and product formation. Once the reaction is confirmed to work, the temperature should be lowered systematically (e.g., to 0 °C, then -20 °C) to find the optimal balance between an acceptable reaction time and maximum enantioselectivity.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides targeted, temperature-related solutions.
Problem 1: Low or No Product Conversion
-
Symptom: After the expected reaction time, TLC or GC analysis shows mostly unreacted starting material.
-
Causality: The reaction temperature may be too low, meaning there is insufficient kinetic energy to overcome the activation energy of the C-C bond-forming step in the enamine catalytic cycle.[3][4] The bulky cyclohexyl group can increase steric hindrance, sometimes requiring more energy compared to unsubstituted proline.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure all reagents, especially the solvent, are dry and pure, as impurities can inhibit the catalyst.
-
Incremental Temperature Increase: If the reaction is being run at a low temperature (e.g., -20 °C), try raising it to 0 °C or room temperature. Monitor the reaction closely.
-
Solvent Consideration: The choice of solvent can significantly impact catalyst solubility and activity. Polar aprotic solvents like DMSO or DMF are often effective.[5] Ensure your catalyst is fully dissolved at the reaction temperature.
-
Extend Reaction Time: If a slight temperature increase is undesirable due to selectivity concerns, simply extending the reaction time at the lower temperature may be sufficient.
-
Problem 2: Poor Enantioselectivity (Low ee%)
-
Symptom: The desired product is formed in a good yield, but chiral HPLC or NMR analysis reveals a low enantiomeric excess.
-
Causality: The reaction temperature is likely too high. Higher thermal energy allows the reaction to proceed through higher-energy, less-ordered transition states, reducing the facial selectivity of the electrophile's attack on the enamine intermediate.[6]
-
Troubleshooting Steps:
-
Systematically Lower Temperature: Decrease the reaction temperature in a controlled manner. A common optimization workflow is to test room temperature, 0 °C, and -20 °C. Use a cryostat for precise temperature control below 0 °C.
-
Analyze the Trade-off: Be aware that lowering the temperature will slow the reaction rate. You must find the optimal point that balances high ee% with a practical reaction time.
-
Check for Racemization: Ensure that the work-up or purification conditions (e.g., exposure to strong acid or base) are not causing racemization of the final product.
-
Problem 3: Significant Formation of Side Products
-
Symptom: Analysis of the crude reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS, indicating side reactions like self-condensation of the ketone/aldehyde or dehydration of the aldol product.[2]
-
Causality: Higher temperatures can provide the activation energy needed for competing reaction pathways. For aldol reactions, the elimination of water from the initial aldol adduct to form an α,β-unsaturated carbonyl compound is a common side reaction favored by heat.[1]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to minimize temperature-dependent side reactions.
-
Optimize Reagent Stoichiometry: While not directly a temperature issue, using the nucleophile (e.g., acetone) in large excess can suppress its self-condensation and favor the desired cross-aldol reaction.[7]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time, even at a lower temperature, as this can still lead to the slow accumulation of side products.
-
Data Presentation & Visualization
Illustrative Effect of Temperature on a Model Aldol Reaction
The following table summarizes typical results for the reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by a proline derivative, illustrating the inverse relationship between temperature and enantioselectivity.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 25 (Room Temp) | 12 | >99 | 75% |
| 2 | 0 | 24 | 95 | 92% |
| 3 | -20 | 72 | 90 | >99% |
Note: Data is representative of trends observed in proline-catalyzed aldol reactions.
Visualizing the Catalytic Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for temperature optimization and the fundamental principles at play.
Caption: Workflow for optimizing reaction temperature.
Caption: Relationship between temperature and key reaction outcomes.
Experimental Protocol: Temperature Screening for an Asymmetric Aldol Reaction
This protocol provides a general procedure for determining the optimal temperature for a reaction between an aldehyde and a ketone catalyzed by this compound.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, serves as reactant and solvent)
-
Anhydrous solvent (e.g., DMSO, if needed)
-
Reaction vials with stir bars
-
Cooling baths (ice/water for 0 °C, ice/salt or cryostat for -20 °C)
-
Standard work-up reagents (e.g., ethyl acetate, saturated NH₄Cl solution, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To three separate oven-dried vials, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add Reagents: To each vial, add the aldehyde (1.0 mmol, 1.0 equiv.) and the ketone (10.0 mmol, 10.0 equiv.). If the ketone is not the solvent, add the appropriate volume of anhydrous solvent.
-
Initiate Reactions:
-
Place Vial 1 on a magnetic stirrer at room temperature (25 °C).
-
Place Vial 2 in an ice/water bath to maintain 0 °C.
-
Place Vial 3 in a pre-cooled bath at -20 °C.
-
-
Monitoring: Stir all three reactions vigorously. Monitor the consumption of the aldehyde by TLC or by taking aliquots for GC/LC-MS analysis at regular intervals (e.g., every 4 hours). Note the time required for >95% conversion for each temperature.
-
Work-up: Once a reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis:
-
Purify the crude product from each reaction using flash column chromatography. Calculate the isolated yield.
-
Determine the enantiomeric excess (ee%) of each purified product using chiral HPLC or chiral stationary phase GC.
-
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
Technical Support Center: Solvent Effects in trans-4-Cyclohexyl-L-proline Catalyzed Aldol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organocatalytic aldol reactions. This guide is designed for researchers, chemists, and drug development professionals utilizing trans-4-Cyclohexyl-L-proline as a catalyst. Here, we address common challenges and frequently asked questions, focusing specifically on the critical—and often complex—role of the solvent in determining reaction success. Our goal is to move beyond simple protocols and provide a deeper mechanistic understanding to empower you in your experimental design and troubleshooting.
Section 1: Foundational Concepts & Core Mechanisms
This section covers the fundamental principles governing the proline-catalyzed aldol reaction, providing the necessary context for troubleshooting solvent-related issues.
Q1: What is the fundamental catalytic cycle for the this compound catalyzed aldol reaction?
A: The reaction proceeds via a well-established enamine-based catalytic cycle, which is shared by L-proline and its derivatives.[1] The bulky cyclohexyl group on the catalyst primarily enhances stereocontrol and improves solubility in organic solvents compared to native L-proline, but the core mechanism remains the same.[2]
The cycle involves three key stages:
-
Enamine Formation: The secondary amine of the catalyst reacts with the donor ketone to form an iminium ion, which then tautomerizes to the crucial nucleophilic enamine intermediate.[3] This is often the rate-determining step.
-
Carbon-Carbon Bond Formation: The enamine attacks the electrophilic aldehyde acceptor. The stereochemistry of the final product is set in this step, directed by the chiral environment of the catalyst within the transition state assembly.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium adduct is hydrolyzed to release the β-hydroxy carbonyl product (the aldol adduct) and regenerate the catalyst, allowing it to re-enter the cycle.[4]
References
Technical Support Center: Enhancing trans-4-Cyclohexyl-L-proline Catalysis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for enhancing the catalytic activity of trans-4-Cyclohexyl-L-proline through the use of additives. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower users in their experimental design and execution.
This compound is a powerful organocatalyst, valued for its ability to promote asymmetric transformations, a critical function in the synthesis of chiral molecules for pharmaceuticals.[1][2] However, like many catalysts, its performance is not always optimal under standard conditions.[3] Factors such as reaction kinetics, stereoselectivity, and catalyst stability can often be dramatically improved through the strategic use of chemical additives.[4] This guide addresses common challenges and questions that arise during its application, providing solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or stalling, resulting in low product conversion. What are the primary causes and solutions?
A1: Sluggish reaction rates are a common issue in proline-catalyzed reactions and can typically be attributed to two main factors: poor catalyst solubility and slow formation of the key enamine intermediate.[4][5]
-
Catalyst Solubility: this compound, like its parent L-proline, exhibits limited solubility in many common organic solvents.[5] When the catalyst is not fully dissolved, the reaction effectively runs at a much lower concentration than intended, severely hindering the rate.
-
Solution 1: Solvent Selection: Switch to or include a co-solvent from highly dipolar aprotic options like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, where solubility is significantly better.[4][6]
-
Solution 2: Additives for Solvation: Certain additives can aid in the solvation of the catalyst, improving its availability in the reaction medium.[7]
-
-
Rate-Limiting Enamine Formation: The catalytic cycle proceeds via an enamine intermediate formed from the catalyst and a carbonyl donor (e.g., a ketone).[8] This step is often rate-determining.
-
Solution 3: Acidic Co-catalysts: The addition of a Brønsted acid (e.g., trifluoroacetic acid (TFA) or benzoic acid) can act as a co-catalyst.[9][10] The acid protonates the secondary amine of the proline derivative, which accelerates both the formation and reactivity of the subsequent enamine and iminium ion intermediates, thereby speeding up the overall catalytic cycle.[9][11]
-
Q2: The enantioselectivity (ee) of my product is lower than expected. How can additives help improve stereocontrol?
A2: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee values suggest that the transition state of the reaction is not sufficiently ordered to favor the formation of one enantiomer over the other. Additives can enforce a more rigid and selective transition state assembly.
-
Chiral Co-catalysts: Introducing a second chiral molecule can form a supramolecular complex with the primary catalyst. This complex creates a more defined chiral environment for the reaction.
-
Chiral Diols: Additives like (S)-BINOL (1,1'-Bi-2-naphthol) have been shown to significantly improve enantioselectivity. They are believed to interact with the proline catalyst through hydrogen bonding, creating a more rigid chiral pocket.[6]
-
Chiral Imidazoles: These additives can also form supramolecular complexes with the catalyst, enhancing both the reaction rate and its selectivity.[3]
-
-
Acidic Additives: As mentioned for rate enhancement, Brønsted acids can also improve enantioselectivity. By protonating the catalyst, they can lead to a more defined and less flexible transition state, which often translates to higher ee.[9][11]
Q3: I've seen conflicting reports on using water as an additive. Is it beneficial or detrimental to my reaction?
A3: The role of water in proline-catalyzed reactions is complex and dual-natured; its effect is highly dependent on the specific reaction and conditions.[12]
-
The Detrimental Effect: From a purely kinetic standpoint within the primary catalytic cycle, water can suppress the reaction rate. It can interfere with the formation of key intermediates, such as the enamine, slowing down the turnover.[5][12]
-
The Beneficial Effect: Water plays a crucial role in preventing catalyst deactivation. In the absence of water, proline catalysts can be irreversibly diverted into off-cycle pathways, forming inactive species like oxazolidinones.[5] A small, controlled amount of water can hydrolyze these inactive species or prevent their formation, returning the catalyst to the active cycle. This leads to higher overall product yield over time, especially in reactions that run for extended periods.[5][12]
Recommendation: The net effect depends on the balance between these two opposing roles. It is advisable to start with rigorously anhydrous conditions. If catalyst deactivation is suspected (e.g., the reaction starts well but then stalls), a controlled addition of a small quantity of water (often sub-stoichiometric relative to the catalyst) may be beneficial.
Q4: My reaction is producing significant by-products. What are the likely side reactions and how can I suppress them?
A4: By-product formation often arises from competing reaction pathways or catalyst degradation.
-
Aldehyde Self-Condensation: When using an aldehyde as the electrophile, it can react with itself (self-aldol reaction), especially if it is prone to enolization.
-
Catalyst Deactivation Products: As discussed in Q3, the formation of oxazolidinones and other off-cycle species represents a major pathway for by-product formation and catalyst loss.[5]
Troubleshooting Guide: Quick Reference
| Symptom | Potential Cause | Suggested Solution / Additive | Reference |
| Low Yield / Slow Rate | 1. Poor catalyst solubility. 2. Slow enamine/iminium formation. | 1. Use DMSO or DMF as a solvent or co-solvent. 2. Add a Brønsted acid (e.g., 10 mol% TFA or Benzoic Acid). | [4][5][9] |
| Low Enantioselectivity (ee) | Disorganized or flexible transition state. | 1. Add a chiral co-catalyst like (S)-BINOL (1-5 mol%). 2. Use a Brønsted acid to create a more rigid transition state. | [3][6][9] |
| Reaction Stalls After Initial Progress | Catalyst deactivation (e.g., oxazolidinone formation). | Add a controlled amount of water (e.g., 0.5-1.0 equivalents relative to the catalyst). | [5][12] |
| Excessive By-Products | 1. Aldehyde self-condensation. 2. Catalyst degradation. | 1. Increase the excess of the ketone donor. 2. See "Reaction Stalls" solution above. | [4][13] |
| Catalyst Insoluble in Reaction Medium | Inappropriate solvent choice. | Switch to a more polar aprotic solvent (DMSO, DMF, Acetonitrile) or use a solvent mixture. | [4][6] |
Visualizing the Catalytic Cycle and Additive Intervention
The following diagram illustrates the generally accepted enamine-iminium catalytic cycle for a proline-catalyzed aldol reaction and highlights where key additives exert their influence.
Caption: The catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Protocol: Aldol Reaction with an Acidic Additive
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, using this compound as the catalyst and benzoic acid as an additive to enhance rate and selectivity.
Materials:
-
This compound (10 mol%)
-
Benzoic Acid (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (e.g., Acetone, 5.0 mmol, 5.0 equiv, also serves as solvent)
-
Anhydrous solvent (e.g., Acetone or DCM, as needed)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Reaction vial with stir bar
Procedure:
-
Catalyst Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol) and benzoic acid (0.1 mmol).
-
Rationale: The acid acts as a co-catalyst to protonate the proline derivative, which accelerates the key steps of the catalytic cycle.[10]
-
-
Solvent and Reagent Addition: Add the ketone (5.0 mmol). If the ketone is not the solvent, add the appropriate volume of anhydrous solvent (e.g., 1 mL DCM). Stir the mixture for 10 minutes at the desired reaction temperature (e.g., 0 °C or room temperature) to ensure dissolution and pre-activation.
-
Initiation: Add the aldehyde (1.0 mmol) to the stirring mixture. Seal the vial and let the reaction proceed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. comporgchem.com [comporgchem.com]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by l-prolinethioamides. direct evidence for enamine-iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
trans-4-Cyclohexyl-L-proline reaction workup and purification
Welcome to the technical support guide for the reaction workup and purification of trans-4-Cyclohexyl-L-proline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of the ACE inhibitor Fosinopril, achieving high purity and stereochemical integrity of this molecule is paramount.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your results.
General Workflow Overview
The path from a crude reaction mixture to a highly pure this compound involves several critical stages. The specific steps will vary based on the synthetic route employed (e.g., hydrogenation of a cyclohexenyl precursor or alkylation of pyroglutamic acid), but the general logic remains consistent.[3][4]
Caption: General workflow for this compound workup.
Frequently Asked Questions & Troubleshooting
Part 1: Initial Reaction Workup
Q1: My reaction (e.g., a hydrogenation) is complete. What is the first step in the workup?
A1: If your synthesis involved a heterogeneous catalyst like Palladium on carbon (Pd/C), the absolute first step is to remove it completely.[3]
-
Why: Finely divided metal catalysts can cause issues downstream, including emulsion formation during extraction and potential contamination of the final product.
-
Procedure: Dilute the reaction mixture with a solvent in which your product is soluble (e.g., methanol, water). Filter the mixture through a pad of Celite® or a similar filter aid. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
Q2: How do I perform the initial extraction of this compound from the reaction mixture? The compound seems to have poor solubility in standard organic solvents.
A2: This is a classic challenge with amino acids. Their zwitterionic nature at neutral pH makes them soluble in water but largely insoluble in nonpolar organic solvents. The key is to manipulate the pH to control its solubility.
-
The Principle:
-
Acidic pH (e.g., pH 1-2): The carboxylate group is protonated (-COOH) and the amino group is protonated (-NH2+). The molecule carries a net positive charge and is highly water-soluble.
-
Basic pH (e.g., pH 9-11): The carboxyl group is deprotonated (-COO-) and the amino group is neutral (-NH). The molecule carries a net negative charge and is water-soluble.
-
Isoelectric Point (pI): At its pI, the molecule exists as a zwitterion (-COO- and -NH2+), with a net neutral charge. While still polar, its solubility in water is at a minimum, which can sometimes be exploited for precipitation.
-
-
Troubleshooting Liquid-Liquid Extraction:
-
Acid Wash: After removing the catalyst and concentrating the filtrate, dissolve the residue in water. Acidify the aqueous solution with an acid like HCl to pH ~2. This protonates any basic impurities, which will remain in the aqueous phase while you extract non-polar, neutral organic impurities with a solvent like diethyl ether or ethyl acetate. Discard the organic layer.
-
Basification & Product Extraction: This step is often counter-intuitive for amino acids and may not be effective with standard solvents. A more robust method is to proceed directly to purification via ion-exchange chromatography after the initial washes. However, for protected intermediates (e.g., with Boc or Cbz groups), standard extraction techniques are effective.[5]
-
Part 2: Purification Strategies
Q3: What is the best method to purify the final, unprotected amino acid? Simple recrystallization or something more complex?
A3: The choice depends on the nature of the impurities. Both recrystallization and ion-exchange chromatography are powerful methods for this compound.
| Purification Method | Pros | Cons | Best For Removing... |
| Recrystallization | High recovery, scalable, effective for removing the cis-diastereomer.[3] | May not remove impurities with similar solubility. Requires finding a suitable solvent system. | Diastereomers (cis isomer), non-polar impurities. |
| Ion-Exchange Chromatography (IEC) | Extremely high purity, excellent at removing ionic and non-amino acid impurities.[6][7] | Lower capacity, more time-consuming, requires specific equipment and resins. | Salts, charged byproducts, baseline separation of amino acids.[8][9] |
Q4: I have a significant amount of the cis-4-cyclohexyl-L-proline diastereomer in my crude product. How can I remove it?
A4: This is a common issue. The trans and cis isomers have different physical properties, which can be exploited for separation. Fractional crystallization is the most common and scalable method.
-
Expert Insight: The trans isomer is often thermodynamically more stable and may have a different crystal lattice energy, leading to lower solubility in certain solvent systems compared to the cis isomer.
-
Recommended Protocol (Crystallization): A procedure has been reported involving crystallization from a toluene-hexane mixture for a precursor, and a methanol-diethyl ether system for the final product.[3]
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., methanol).
-
Slowly add an anti-solvent in which the product is less soluble (e.g., diethyl ether) until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the precipitate, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
The desired trans isomer should preferentially crystallize. Collect the crystals by filtration.
-
Analyze the mother liquor and the crystals by HPLC or NMR to assess the isomeric ratio. A second recrystallization may be necessary to achieve >99% purity.[2]
-
Q5: My product is contaminated with inorganic salts and other polar, non-amino acid impurities. Recrystallization isn't working. What should I do?
A5: This is the ideal scenario for using ion-exchange chromatography (IEC).[10] Since this compound is an amino acid, it will bind to a cation-exchange resin under acidic conditions, while neutral and anionic impurities will pass through.
-
Principle of Cation-Exchange Chromatography:
-
Loading (Acidic pH): At a low pH (e.g., 2-3), the amino acid is protonated (-NH2+) and carries a net positive charge. It will bind to a negatively charged cation-exchange resin (e.g., Dowex® 50).[11]
-
Washing: The resin is washed with acidic water to remove any unbound neutral or anionic impurities.
-
Elution (Basic pH): A basic solution (e.g., dilute ammonium hydroxide or pyridine) is passed through the column. This deprotonates the amino group, neutralizing the charge on the amino acid and releasing it from the resin.[8][12] Volatile buffers like ammonium hydroxide are advantageous as they can be removed under vacuum.[8]
-
-
Detailed Protocol (Ion-Exchange Chromatography):
-
Resin Preparation: Prepare a column with a suitable strong cation-exchange resin (e.g., Dowex® 50WX8). Wash the resin sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until neutral).
-
Sample Preparation: Dissolve the crude amino acid in deionized water and adjust the pH to ~2 with HCl.
-
Loading: Apply the sample solution to the top of the prepared column.
-
Washing: Wash the column with several column volumes of deionized water (pH adjusted to ~2) to elute non-binding impurities.
-
Elution: Elute the desired amino acid from the column using a dilute aqueous ammonia solution (e.g., 0.5 M NH4OH).
-
Analysis: Collect fractions and monitor them by TLC (using a ninhydrin stain) or HPLC.[3]
-
Isolation: Combine the pure fractions and remove the volatile buffer and water under reduced pressure (lyophilization or rotary evaporation) to obtain the pure zwitterionic product.
-
Part 3: Analysis and Quality Control
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of chromatographic and spectroscopic methods is essential.
-
Thin-Layer Chromatography (TLC): A quick method to assess purity and reaction completion. A common developing system is chloroform-methanol (e.g., 10:1 v/v).[3] The spot can be visualized with ninhydrin stain (for the free amine) or iodine.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reversed-phase C18 column is often used. Chiral HPLC is necessary to confirm enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling patterns and chemical shifts can also help distinguish between the trans and cis isomers.[1]
-
Optical Rotation [α]D: Confirms the bulk enantiomeric integrity of the L-proline derivative.[2][3]
Troubleshooting Decision Guide
This diagram provides a logical path to diagnose and solve common purification issues.
Caption: Troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A convenient method for synthesis of this compound - 北京理工大学 [pure.bit.edu.cn:443]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diaion.com [diaion.com]
- 10. researchgate.net [researchgate.net]
- 11. Untitled Document [ucl.ac.uk]
- 12. youtube.com [youtube.com]
Technical Support Center: Suppression of Side Products in trans-4-Cyclohexyl-L-proline Catalysis
Welcome to the technical support center for organocatalysis utilizing trans-4-Cyclohexyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this powerful catalyst and to effectively troubleshoot the formation of unwanted side products. By understanding the underlying mechanistic principles, you can optimize your reaction conditions to achieve high yields and stereoselectivity.
Introduction: The Role of the Cyclohexyl Group
This compound is a widely used organocatalyst, valued for its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions.[1][2][3] The bulky cyclohexyl group at the 4-position of the pyrrolidine ring plays a crucial role in its catalytic efficacy. Compared to its parent, L-proline, the cyclohexyl moiety enhances the catalyst's lipophilicity, which can improve its solubility in less polar organic solvents and influence the steric environment of the transition state, often leading to higher diastereoselectivity and enantioselectivity.[4][5] However, this modification can also impact the propensity for side product formation. This guide will provide a structured approach to identifying, understanding, and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound catalyzed reactions?
A1: The most prevalent side products are analogous to those seen in L-proline catalysis and are highly dependent on the specific reaction (Aldol, Mannich, or Michael). These include:
-
Self-condensation products: Aldehydes, in particular, can react with themselves (self-aldol reaction) to form undesired homodimers.[6]
-
Over-reaction products: The initial desired product may undergo further reaction. For example, in an aldol reaction, the resulting β-hydroxy ketone can dehydrate to form an α,β-unsaturated ketone, which can then act as a Michael acceptor.
-
Oxazolidinone formation: The catalyst can react with the carbonyl substrate (especially aldehydes) to form a catalytically inactive or less active oxazolidinone species. This is often a reversible process but can sequester the catalyst from the main catalytic cycle.[6]
-
Epimerization/Racemization: Loss of stereochemical integrity at the newly formed chiral center(s) can occur, particularly under harsh reaction conditions or during prolonged reaction times.
Q2: How does the cyclohexyl group on the catalyst affect side product formation compared to L-proline?
A2: The bulky and hydrophobic cyclohexyl group can influence side product formation in several ways:
-
Steric Hindrance: The cyclohexyl group can sterically shield one face of the enamine intermediate, which can enhance the desired stereoselectivity but may also disfavor certain transition states leading to side products.[4]
-
Solubility: Its increased lipophilicity allows for the use of a broader range of non-polar solvents. This can be advantageous as solvent choice is a critical parameter in controlling side reactions.[7] For instance, moving to a less polar solvent may suppress certain side reactions that are more favorable in polar media.
-
Catalyst Stability: The cyclohexyl group can enhance the stability of the catalyst, potentially reducing degradation over long reaction times.[8]
Q3: Can water in the reaction mixture be problematic?
A3: The role of water is complex. While often considered detrimental as it can hydrolyze the enamine intermediate and impede the reaction, trace amounts of water can sometimes be beneficial.[9] It can help to break down catalyst-inhibiting aggregates and facilitate the hydrolysis of the final iminium ion to regenerate the catalyst. However, excess water will generally lead to lower yields and can promote side reactions. Therefore, careful control of water content is crucial.
Q4: What is the typical catalyst loading for this compound, and can it be reduced?
A4: Catalyst loading typically ranges from 5 to 30 mol%. While higher loadings can accelerate the reaction, they can also increase the rate of side product formation and complicate purification. Optimizing other reaction parameters such as temperature, concentration, and solvent often allows for a reduction in catalyst loading without significant loss of efficiency.[7]
Troubleshooting Guides
This section provides a problem-oriented approach to address specific issues encountered during your experiments.
Problem 1: Low Yield of the Desired Product with Significant Starting Material Remaining
| Probable Cause | Proposed Solution & Scientific Rationale |
| Catalyst Inactivation (Oxazolidinone Formation) | Solution: Add a small, controlled amount of water to the reaction mixture. Rationale: Water can hydrolyze the reversibly formed oxazolidinone, liberating the active catalyst back into the catalytic cycle.[6] Alternatively, consider using a co-catalyst like a weak acid to facilitate the breakdown of this intermediate. |
| Insufficient Catalyst Activity | Solution: Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). If this doesn't improve the yield, check the purity of your catalyst. Rationale: Impurities from the synthesis of this compound can inhibit its catalytic activity. Purification of the catalyst may be necessary.[10] |
| Poor Solubility of Catalyst or Reactants | Solution: Screen different solvents or solvent mixtures. Given the hydrophobic nature of the cyclohexyl group, solvents like chloroform, toluene, or mixtures with more polar solvents like DMSO or DMF might be effective. Rationale: Ensuring all components are in solution is critical for efficient catalysis. The cyclohexyl group enhances solubility in less polar solvents compared to L-proline.[7] |
Problem 2: Formation of Significant Amounts of Self-Condensation Byproducts (e.g., Aldehyde Dimerization)
| Probable Cause | Proposed Solution & Scientific Rationale |
| High Concentration of Aldehyde Substrate | Solution: Add the aldehyde substrate slowly over a period of time using a syringe pump. Alternatively, run the reaction at a lower concentration. Rationale: Slow addition maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the ketone-derived enamine over self-condensation.[11] |
| Reaction Temperature is Too High | Solution: Lower the reaction temperature. Rationale: The activation energy for the desired reaction may be lower than that of the self-condensation pathway. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can kinetically favor the desired product. |
Problem 3: Low Diastereoselectivity or Enantioselectivity
| Probable Cause | Proposed Solution & Scientific Rationale |
| Suboptimal Solvent Choice | Solution: Screen a range of solvents with varying polarities. Rationale: The solvent can influence the geometry of the transition state. The bulky cyclohexyl group's interactions with the solvent can significantly impact the facial selectivity of the reaction. Non-polar solvents may enhance the steric directing effect of the cyclohexyl group. |
| Presence of Excess Water | Solution: Use anhydrous solvents and dry glassware. If water is intentionally added, its amount should be carefully optimized. Rationale: While trace water can be beneficial, excess water can disrupt the organized hydrogen-bonding network in the transition state that is crucial for high stereoselectivity. |
| Epimerization of the Product | Solution: Monitor the reaction progress and stop it once the starting material is consumed. Avoid prolonged reaction times and high temperatures. Rationale: The desired product may slowly epimerize under the reaction conditions, leading to a decrease in diastereoselectivity over time. |
Experimental Protocols & Methodologies
General Protocol for a this compound Catalyzed Aldol Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ketone (5-10 equivalents) and the chosen solvent.
-
Add this compound (10-20 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 15-30 minutes to allow for pre-formation of the enamine intermediate.
-
Add the aldehyde (1 equivalent) either in one portion or dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Method: Monitoring Reaction Progress and Diastereoselectivity by HPLC
A powerful method for monitoring these reactions is chiral HPLC. This allows for the simultaneous quantification of starting materials, the desired product (as a mixture of diastereomers), and potential side products.
-
Column: A chiral stationary phase column is often necessary to separate enantiomers and can also be effective for separating diastereomers.
-
Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio can be adjusted to achieve optimal separation.
-
Detection: UV detection is typically used, provided the substrates or products have a chromophore.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase and injected directly into the HPLC system.
By integrating the peak areas, you can determine the conversion of starting materials, the yield of the desired product, and the diastereomeric ratio.[12][13][14]
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Formation of Key Side Products
Caption: Main catalytic cycle and key off-cycle side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic substituent effects on proline catalysis of aldol reactions in water. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 8. This compound [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 20.210.105.67 [20.210.105.67]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
Catalyst deactivation and regeneration of trans-4-Cyclohexyl-L-proline
Welcome to the technical support center for trans-4-Cyclohexyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use, deactivation, and regeneration of this powerful organocatalyst. Our goal is to equip you with the expertise to diagnose issues, restore catalyst performance, and ensure the integrity of your synthetic results.
Introduction to this compound in Organocatalysis
This compound is a derivative of the natural amino acid L-proline, renowned for its role as a versatile and robust organocatalyst in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][2][3] The presence of the bulky, hydrophobic cyclohexyl group at the 4-position enhances its utility, often improving solubility in organic solvents and influencing the steric environment of the catalytic pocket to achieve high levels of stereoselectivity.[4] Like L-proline, it functions as a bifunctional catalyst; the secondary amine forms a nucleophilic enamine or an electrophilic iminium ion with the substrate, while the carboxylic acid group acts as a proton shuttle, mimicking the active site of a Class I aldolase enzyme.[2][5]
Despite its robustness, prolonged use, challenging reaction conditions, or inadequate purification can lead to a decline in catalytic activity and selectivity. This guide provides a structured approach to identifying the root causes of deactivation and outlines a validated protocol for regenerating your catalyst to its optimal performance.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Performance Issues
This section addresses common problems encountered during experiments using this compound. Each issue is presented in a question-and-answer format, detailing the probable causes, diagnostic steps, and recommended solutions.
Question 1: "My reaction yield has significantly decreased, but the enantioselectivity (ee%) is still acceptable. What is the likely cause?"
Answer:
A drop in yield with retained enantioselectivity often points to a reduction in the concentration of the active catalyst, rather than a modification of its chiral environment.
Probable Causes:
-
Physical Loss of Catalyst: During workup and recovery, fine particles of the catalyst may be lost through filtration or adhere to glassware. Given that many proline-catalyzed reactions require relatively high catalyst loading (10-30 mol%), even minor physical losses can impact subsequent runs.[6]
-
Incomplete Catalyst Turnover (Stalled Cycle): The catalytic cycle requires a proton source (often water) to hydrolyze the iminium intermediate and regenerate the free amine.[1] If the reaction medium becomes too anhydrous, the catalyst can become trapped in this post-reaction state, effectively lowering the concentration of the active species available to start a new cycle.
-
Formation of Soluble, Inactive Adducts: The catalyst may form reversible, but catalytically inactive, adducts with reagents or byproducts in the reaction mixture.
Diagnostic Steps:
-
Verify Catalyst Mass: Carefully weigh your recovered catalyst after drying to quantify any physical loss.
-
Analyze Reaction Water Content: If possible, perform a Karl Fischer titration on your solvent to ensure it is not overly dry. The presence of a controlled, small amount of water can be beneficial.[7]
-
Spectroscopic Analysis: Acquire a ¹H NMR spectrum of the recovered, unpurified catalyst. Compare it to the spectrum of fresh catalyst. Look for the appearance of new, broad signals or significant shifts in the characteristic proline backbone protons, which might indicate adduct formation.
Recommended Solutions:
-
Improve Recovery Technique: Use finer porosity filter paper or consider centrifugation followed by decantation for catalyst recovery. Ensure all glassware is thoroughly scraped and rinsed.
-
Optimize Water Content: If the reaction is run in a non-polar, aprotic solvent, consider adding a controlled amount of water (e.g., as a saturated solution in the solvent or a few microliters) to facilitate catalyst turnover.
-
Proceed to Catalyst Regeneration: A full regeneration protocol (detailed below) will break down most inactive adducts and restore the catalyst's active form.
Question 2: "Both the yield and the enantioselectivity (ee%) of my reaction have dropped significantly. What's happening to my catalyst?"
Answer:
A concurrent drop in both yield and stereoselectivity is a strong indicator of chemical degradation or modification of the catalyst's chiral structure. The active site is no longer performing its function effectively.
Probable Causes:
-
Formation of Parasitic Species (e.g., Oxazolidinones): Proline catalysts can react with aldehyde substrates to form inactive oxazolidinone species. This is a known side reaction that sequesters the catalyst from the desired enamine-forming pathway.[1]
-
Product Inhibition/Adduct Formation: The reaction product may bind strongly to the catalyst's active site, failing to dissociate and preventing new substrate molecules from binding. This can sometimes distort the conformation of the catalyst, impacting its ability to direct stereochemistry.[8]
-
Thermal Degradation: Although proline derivatives are generally stable, prolonged exposure to very high temperatures (>150-200°C) can lead to decarboxylation or other decomposition pathways, destroying the bifunctional nature of the catalyst.[9]
-
Contamination with Acidic or Basic Impurities: Strong acids or bases introduced during workup or from impure reagents can neutralize the carboxylic acid or amine group, respectively. This disrupts the essential bifunctional character required for high stereoselectivity.
Diagnostic Steps:
-
Full Characterization of Recovered Catalyst:
-
¹H and ¹³C NMR Spectroscopy: Compare the spectra of the used catalyst with a pure, fresh sample. Look for missing signals (e.g., the carboxylic acid proton) or the appearance of new peaks that could correspond to covalently bound adducts.[10][11]
-
HPLC Analysis: Use a chiral HPLC method if available, or a standard reverse-phase method, to check for the presence of new impurities or diastereomers of the catalyst.
-
Melting Point: A significant depression or broadening of the melting point compared to the literature value (approx. 260-267°C) indicates the presence of impurities.[4]
-
-
Review Reaction and Workup Conditions: Check the temperature profile of your reaction. Ensure that no excessively strong acids or bases were used in the workup that were not subsequently removed.
Recommended Solutions:
-
Immediate Regeneration: The catalyst is chemically compromised and requires full regeneration. Proceed to the Detailed Catalyst Regeneration Protocol below.
-
Modify Reaction Conditions: If oxazolidinone formation is suspected (common with aliphatic aldehydes), consider running the reaction at a lower temperature or using a co-solvent like DMSO to disfavor this side reaction.
-
Purify Reagents: Ensure all substrates and solvents are of high purity and free from acidic or basic contaminants before the next run.
Frequently Asked Questions (FAQs)
-
Q: How does the cyclohexyl group affect catalyst stability compared to L-proline?
-
A: The bulky, hydrophobic cyclohexyl group can enhance the catalyst's solubility in many organic solvents, which may prevent it from "oiling out" of solution. Its steric bulk can also shield the proline ring from certain intermolecular decomposition pathways. However, this hydrophobicity might also increase its tendency to bind non-specifically to greasy polymeric byproducts, a form of deactivation known as fouling.[12]
-
-
Q: Can I just wash the catalyst with a solvent instead of doing a full regeneration?
-
A: A simple solvent wash (e.g., with diethyl ether or ethyl acetate) can be effective for removing non-polar, weakly-adhered impurities and may be sufficient if you only observe a minor drop in activity. However, it will not break down tightly bound adducts or reverse chemical modifications. If both yield and ee% have declined, a full regeneration is necessary.
-
-
Q: What is the expected performance of a fresh or fully regenerated batch of the catalyst?
-
A: Performance is highly reaction-dependent. However, for a benchmark reaction like the aldol addition of cyclohexanone to 4-nitrobenzaldehyde, you should expect high yields (>90%) and excellent enantioselectivity (>95% ee). The table below provides a general guideline.
-
Table 1: Performance Metrics for this compound
| Catalyst State | Typical Yield | Typical Enantioselectivity (ee%) | Physical Appearance |
| Fresh / Regenerated | > 90% | > 95% | White, crystalline solid |
| Slightly Deactivated | 70-85% | > 90% | Off-white to pale yellow solid |
| Significantly Deactivated | < 60% | < 85% | Yellow, brown, or sticky solid |
Visualizing the Process: Catalysis, Deactivation, and Regeneration
To better understand the lifecycle of the catalyst, the following diagrams illustrate the key pathways.
Catalytic Cycle
Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
Potential Deactivation Pathway
Caption: Common deactivation pathways for proline-based catalysts.
Regeneration Workflow
References
- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of zwitterionic versus canonical proline by water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serine and proline racemases by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. | Semantic Scholar [semanticscholar.org]
- 12. Proline stabilizes amphiphilic gold nanoparticles via hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Water on trans-4-Cyclohexyl-L-proline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-Cyclohexyl-L-proline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical, yet often complex, role of water in reactions involving this versatile organocatalyst. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the robustness and reproducibility of your results.
Introduction: The Double-Edged Sword of Water in Proline Catalysis
This compound, a derivative of L-proline, is a powerful organocatalyst frequently employed in asymmetric synthesis, including in the production of key pharmaceutical intermediates like fosinopril.[1][2] Like its parent amino acid, its catalytic efficacy is profoundly influenced by the reaction environment, particularly the presence of water.
Water's role in proline-catalyzed reactions is not straightforward; it can be both a friend and a foe. On one hand, trace amounts of water can be beneficial, for instance by preventing catalyst deactivation through the suppression of parasitic side reactions.[3][4] On the other hand, an excess of water can hinder the reaction by slowing down the intrinsic kinetic rate or promoting undesirable hydrolysis.[3][5] The hydrophobic cyclohexyl substituent on this compound may further modulate these water effects compared to unsubstituted proline.
This guide will delve into the nuances of managing water content in your reactions to achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
While there is no definitive public data sheet classifying this compound as hygroscopic, it is best practice to treat all amino acid-based catalysts as potentially hygroscopic.[6] Amino acids possess polar functional groups (the amine and carboxylic acid) that can readily form hydrogen bonds with atmospheric moisture. Therefore, proper storage and handling are crucial to prevent the absorption of ambient water, which could introduce variability into your experiments.
Q2: How can trace amounts of water be beneficial in my reaction?
In proline-catalyzed reactions, the catalyst can be deactivated by forming an oxazolidinone intermediate with the carbonyl substrate (a so-called "parasitic" equilibrium).[7] The presence of a controlled amount of water can suppress the formation of these deactivating species, thus keeping the catalyst active in the catalytic cycle.[3] This can lead to higher overall yields, especially in reactions that are prone to catalyst deactivation.
Q3: What are the negative consequences of having too much water in my reaction?
Excess water can have several detrimental effects:
-
Reduced Reaction Rate: Kinetic studies on proline-mediated aldol reactions have shown that water can suppress the intrinsic rate of the catalytic cycle.[3][8]
-
Hydrolysis: Water can lead to the hydrolysis of sensitive substrates, intermediates, or even the final product.[5] The enamine intermediate, which is key to the catalytic cycle, is particularly susceptible to hydrolysis.[9]
-
Decreased Enantioselectivity: While small amounts of water can sometimes improve enantioselectivity, larger quantities are often detrimental.[3]
-
Solubility Issues: While this compound has improved solubility in organic solvents compared to proline due to its hydrophobic cyclohexyl group, excessive water can alter the polarity of the reaction medium, potentially causing solubility issues for non-polar substrates.[10][11]
Q4: How does the cyclohexyl group on this compound influence its behavior in the presence of water?
The bulky, hydrophobic cyclohexyl group is expected to increase the catalyst's solubility in less polar organic solvents compared to proline.[10][11] In reactions conducted in aqueous media or with significant water content, this hydrophobic moiety could influence the catalyst's aggregation state or its orientation at interfaces, which in turn may affect its activity and selectivity.[10]
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
Possible Cause:
-
Excess Water Content: The presence of too much water may be inhibiting the reaction.
-
Catalyst Deactivation: Formation of parasitic intermediates like oxazolidinones.[7]
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your starting materials and solvent using Karl Fischer titration.[12][13][14]
-
Dry Your Reagents and Solvents: If the water content is high, dry your solvent using appropriate methods (e.g., molecular sieves, distillation). Ensure your starting materials are anhydrous.
-
Use Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any residual water.[15]
-
Optimize Water Addition: If you suspect catalyst deactivation is the primary issue, consider the controlled addition of a small, precise amount of water to the reaction. This must be done carefully and systematically to find the optimal concentration.
Problem 2: Poor or Inconsistent Enantioselectivity
Possible Cause:
-
Variable Water Content: Inconsistent amounts of water between batches can lead to fluctuating enantiomeric excess (ee).
-
Background Racemic Reaction: In some solvents, a non-catalyzed racemic reaction can occur, lowering the overall ee.[16]
Troubleshooting Steps:
-
Strict Water Control: Implement rigorous procedures for drying solvents and handling reagents to ensure a consistent and low-water environment.
-
Solvent Screening: The choice of solvent can have a dramatic impact on enantioselectivity.[11][16] Screen a variety of anhydrous solvents to identify the optimal medium for your specific reaction.
-
Run a Control Reaction: Perform the reaction in the absence of the catalyst to determine the rate of the background racemic reaction.
Problem 3: Difficulty with Product Isolation/Work-up
Possible Cause:
-
Emulsion Formation: The amphiphilic nature of the amino acid catalyst can lead to the formation of emulsions during aqueous work-up.
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to lower isolated yields.
Troubleshooting Steps:
-
Saturate the Aqueous Phase: During extraction, use brine (saturated aqueous NaCl solution) to decrease the solubility of organic compounds in the aqueous layer and help break emulsions.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure your product and catalyst are in a state that facilitates separation. For example, protonating the amine of the catalyst with a dilute acid wash can move it into the aqueous phase.[17]
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction under Anhydrous Conditions
This protocol provides a general starting point. Optimal conditions (catalyst loading, temperature, reaction time) should be determined empirically.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents.
-
Ensure all starting materials are anhydrous. If necessary, dry them under high vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 10 mol%).
-
Add the anhydrous solvent (e.g., CH₂Cl₂, Toluene, or THF).
-
Add the ketone (e.g., 5 equivalents).
-
Stir the mixture for 10-15 minutes to ensure the catalyst dissolves.
-
Add the aldehyde (1 equivalent) dropwise at the desired reaction temperature (e.g., room temperature or 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol outlines the general steps for using a volumetric Karl Fischer titrator. Always refer to your instrument's specific operating manual.
-
Instrument Preparation:
-
Ensure the titration cell is clean and dry.
-
Fill the burette with a standardized Karl Fischer titrant (e.g., a one-component reagent).
-
Add the appropriate Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-titrate the solvent to dryness to eliminate any residual water in the cell.
-
-
Sample Analysis:
-
Using a dry syringe, accurately transfer a known volume or weight of your reaction solvent or a solution of your solid starting material into the titration cell.
-
Start the titration. The instrument will automatically add the titrant and detect the endpoint potentiometrically.
-
The instrument will calculate the water content, typically in ppm or percentage.
-
-
Best Practices:
-
Handle samples quickly to minimize exposure to atmospheric moisture.[6]
-
Use dedicated, dry syringes and needles for sample transfer.
-
Regularly standardize your Karl Fischer titrant against a certified water standard.
-
Data Presentation
Table 1: Influence of Solvent on a Proline-Catalyzed Aldol Reaction (Illustrative Data)
| Entry | Solvent | Yield (%) | anti/syn ratio | ee (%) (anti) |
| 1 | DMSO | 95 | 95:5 | 99 |
| 2 | CH₂Cl₂ | 80 | 90:10 | 92 |
| 3 | Toluene | 75 | 85:15 | 88 |
| 4 | THF | 88 | 92:8 | 95 |
| 5 | Neat | 99 | 98:2 | >99 |
This table is a generalized representation based on trends observed in proline catalysis literature.[11][16] Actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: The Role of Water in the Proline Catalytic Cycle
Caption: The dual role of water in proline catalysis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. pnas.org [pnas.org]
- 8. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. quveon.com [quveon.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Reactions with trans-4-Cyclohexyl-L-proline
Welcome to the technical resource for scientists utilizing trans-4-Cyclohexyl-L-proline in asymmetric organocatalysis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, with a specific focus on the critical role of pH in reaction outcomes. As a bifunctional catalyst, the efficacy of this proline derivative is intrinsically linked to the protonation states of its secondary amine and carboxylic acid moieties. Understanding and controlling the reaction's pH is paramount to achieving high yield and stereoselectivity.
Understanding the Role of pH
The catalytic activity of this compound stems from its ability to act as both a Brønsted acid (via the carboxylic acid) and a Lewis base (via the secondary amine). This dual functionality facilitates the formation of key enamine or iminium ion intermediates. The protonation state of the catalyst dictates its involvement in the stereochemistry-determining transition state.[1][2][3]
-
Acidic Conditions (Low pH): The secondary amine is protonated (pyrrolidinium ion), inhibiting its ability to form the crucial enamine intermediate with a ketone or aldehyde. The reaction rate will significantly decrease or stop altogether.
-
Neutral/Weakly Acidic Conditions: This is often the "sweet spot." The carboxylic acid remains largely protonated and available to act as an intramolecular acid catalyst, stabilizing the transition state through hydrogen bonding, which is essential for high stereoselectivity.[1] The amine is sufficiently nucleophilic to initiate the catalytic cycle.
-
Basic Conditions (High pH): The carboxylic acid is deprotonated to its carboxylate form. While the amine is highly nucleophilic, the absence of the protonated carboxylic acid can disrupt the organized, hydrogen-bonded transition state, often leading to a dramatic drop in enantioselectivity and diastereoselectivity.[4]
To effectively control the reaction, it's vital to understand the catalyst's protonation states across the pH spectrum. The pKa values for L-proline are approximately 1.99 for the carboxylic acid and 10.60 for the secondary amine. These serve as an excellent reference for this compound.
Caption: Predominant ionic forms of the proline catalyst at various pH ranges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason pH is so critical in these reactions? A: The stereoselectivity of proline-catalyzed reactions, such as the aldol or Mannich reaction, is governed by a highly organized, chair-like transition state.[2] The carboxylic acid group of the catalyst plays a crucial role by acting as an internal Brønsted acid, forming a hydrogen bond with the electrophile (e.g., an aldehyde). This hydrogen bond locks the conformation of the transition state, allowing the nucleophilic enamine to attack a specific face of the electrophile, thus inducing asymmetry.[1] If the pH is too high, the carboxylic acid is deprotonated and cannot form this critical hydrogen bond, leading to a loss of stereocontrol. If the pH is too low, the amine is protonated and cannot form the enamine, halting the reaction.
Q2: My catalyst won't dissolve in the reaction solvent. What should I do? A: this compound, like L-proline, can have limited solubility in non-polar organic solvents due to its zwitterionic nature.
-
Solvent Choice: Consider more polar aprotic solvents like DMSO, DMF, or NMP where solubility is generally better.[5]
-
Co-solvents: Adding a small amount of a protic co-solvent like methanol can sometimes improve solubility and reaction outcomes, though it may affect stereoselectivity.[6]
-
Additives: In some cases, adding a weak acid co-catalyst can form an ion pair with the proline derivative, which may have different solubility characteristics.
Q3: Can I use a common base like triethylamine (TEA) or DBU to adjust the reaction? A: Using strong, non-nucleophilic bases is generally discouraged unless a specific mechanistic pathway is desired. Adding a base will deprotonate the catalyst's carboxylic acid, which can severely diminish or even invert the enantioselectivity.[4] If pH adjustment is needed to neutralize acidic impurities in the starting materials, use of a very weak, hindered base or careful pre-treatment of reagents is preferable.
Q4: How does the cyclohexyl group affect pH optimization compared to standard L-proline? A: The bulky, hydrophobic cyclohexyl group primarily influences the catalyst's steric environment and its solubility profile. While it does not significantly alter the pKa values of the functional groups, its steric bulk can make the catalytic pocket more hindered. This can amplify the need for precise conformational control in the transition state, making optimal pH even more critical. The increased lipophilicity may also improve solubility in less polar solvents compared to L-proline, potentially altering the effects of protic additives.
Troubleshooting Guide
This section addresses common problems encountered during reactions catalyzed by this compound.
Caption: Logical workflow for troubleshooting common reaction issues.
Issue 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
This is the most common issue and is almost always linked to the integrity of the hydrogen-bonded transition state.
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| pH is too high | Basic impurities in substrates or solvents deprotonate the catalyst's carboxylic acid. Without the acidic proton, the key hydrogen bond that organizes the transition state cannot form, leading to poor facial selectivity during the C-C bond formation. | Add a weak acid co-catalyst. The goal is to ensure the catalyst's carboxylic acid remains protonated. Start by screening weak acids like acetic acid or benzoic acid at 5-10 mol%.[7][8] Protocol: In a small-scale test reaction, add the co-catalyst to the mixture of substrates and solvent before adding the proline catalyst. Compare the results to a baseline reaction without the additive. |
| Solvent Effects | Highly polar, protic solvents (like methanol) can compete for hydrogen bonding sites on the aldehyde and catalyst, disrupting the key intramolecular hydrogen bond. | Switch to a more aprotic solvent. Solvents like DMSO, DMF, or chlorinated solvents (DCM) are often preferred.[5] If solubility is an issue, a mixture of an aprotic solvent with a minimal amount of a polar co-solvent can be effective. |
| High Temperature | Increased thermal energy can overcome the relatively weak energetic preference for the desired transition state, allowing for competing, less-organized reaction pathways to occur. | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance stereoselectivity by favoring the more ordered transition state. Note that this will likely decrease the reaction rate. |
Issue 2: Low Reaction Rate or Stalled Reaction
Slow or stalled reactions typically point to a problem with the formation of the nucleophilic enamine intermediate.
| Potential Cause | Explanation & Causality | Recommended Solution & Protocol |
| pH is too low | Acidic impurities in the reagents or solvent can protonate the catalyst's secondary amine. The resulting ammonium salt is not nucleophilic and cannot react with the ketone/aldehyde to form the enamine, thereby halting the catalytic cycle. | Purify reagents. Aldehydes can oxidize to carboxylic acids upon storage. Purify the aldehyde via distillation or flash chromatography immediately before use. Ensure solvents are neutral. Use a proton sponge (cautiously). If acidic impurities are unavoidable, a very hindered, non-nucleophilic base can be used to scavenge protons. This is an advanced technique and requires careful optimization to avoid raising the pH too much. |
| Water Content | While trace amounts of water can sometimes be beneficial, excess water can hydrolyze the enamine and iminium intermediates, slowing down the productive catalytic cycle. | Use anhydrous solvents and reagents. Ensure reagents are dry and run the reaction under an inert atmosphere (Nitrogen or Argon) if substrates are particularly water-sensitive. |
| Steric Hindrance | The bulky cyclohexyl group, combined with sterically demanding substrates (e.g., highly substituted ketones), can slow the rate of enamine formation. | Increase catalyst loading. Try increasing the catalyst loading from a typical 10-20 mol% to 30 mol%. Increase temperature. While this may negatively impact stereoselectivity, it can overcome the activation barrier for enamine formation. A careful balance must be found. |
Experimental Protocol: pH Optimization via Additive Screening
This protocol provides a systematic approach to optimizing reaction conditions by screening acidic and basic additives.
Objective: To identify an additive that improves yield and/or stereoselectivity for a reaction catalyzed by this compound.
Materials:
-
This compound (e.g., 20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (2.0-5.0 equiv, or as solvent)
-
Anhydrous reaction solvent (e.g., DMSO, Toluene, or DCM)
-
Additive Screen Set (prepare 0.1 M stock solutions in the reaction solvent):
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vessels (e.g., 1-dram vials)
-
Stir plate and stir bars
Procedure:
-
Baseline Reaction: Set up a control reaction without any additives to establish baseline performance.
-
To a vial under inert atmosphere, add the ketone (e.g., 2.0 mL), the aldehyde (e.g., 0.2 mmol), and this compound (0.04 mmol).
-
Stir at the desired temperature (e.g., room temperature).
-
Monitor by TLC or GC/LC for conversion.
-
-
Additive Screening: Set up a series of parallel reactions. For each reaction, add the chosen additive before adding the catalyst.
-
Acid/Base Screening: Add 10 mol% of the additive (e.g., 0.02 mmol from the stock solution).
-
Lewis Acid Screening: Add 10 mol% of the Lewis acid. Note: Lewis acids may require anhydrous conditions to be effective.[10]
-
-
Monitoring and Analysis:
-
Run all reactions for the same amount of time (e.g., 24 hours).
-
Quench the reactions (e.g., with saturated aq. NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by ¹H NMR to determine conversion and diastereomeric ratio.
-
Purify the product and analyze by chiral HPLC or SFC to determine the enantiomeric excess (ee).
-
-
Optimization:
-
Based on the screening results, select the most promising additive.
-
Perform a second round of optimization by varying the loading of the best additive (e.g., 5 mol%, 15 mol%, 20 mol%) to find the optimal concentration.
-
Data Summary Table (Example):
| Entry | Additive (10 mol%) | Time (h) | Conversion (%) | dr (anti:syn) | ee (%) |
| 1 | None (Baseline) | 24 | 65 | 80:20 | 75 |
| 2 | Acetic Acid | 24 | 80 | 85:15 | 92 |
| 3 | Benzoic Acid | 24 | 88 | 90:10 | 95 |
| 4 | 2,6-Lutidine | 24 | 50 | 60:40 | 30 |
| 5 | ZnCl₂ | 24 | 95 | 92:8 | 98 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
How to remove trans-4-Cyclohexyl-L-proline catalyst post-reaction
Topic: Post-Reaction Removal of trans-4-Cyclohexyl-L-proline Catalyst
Welcome to the technical support center for organocatalysis purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding the removal of the this compound catalyst from post-reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just the steps, but the scientific reasoning behind them to empower you to solve even the most challenging purification scenarios.
Frequently Asked Questions (FAQs)
Q1: Why can removing this compound be challenging?
A: this compound possesses both a basic secondary amine and an acidic carboxylic acid group, making it zwitterionic under neutral pH. This dual nature can lead to complicated solubility profiles and behavior during purification. Its relatively high polarity makes it highly soluble in polar solvents, but the bulky, non-polar cyclohexyl group gives it some affinity for organic phases, which can complicate simple extractions if not performed under the correct pH conditions.
Q2: What is the most common and straightforward method for removing this catalyst?
A: For most applications where the desired product is stable in the presence of dilute acid and resides in a non-polar organic solvent, an acid-base extraction is the most efficient and scalable method. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic nitrogen on the proline ring is protonated, forming a water-soluble ammonium salt which is then extracted into the aqueous phase.[1][2][3]
Q3: My desired product is non-polar and soluble in solvents like EtOAc, DCM, or Toluene. What's the best approach?
A: An acidic wash is the ideal first step. After the reaction is complete, dilute the mixture with your chosen organic solvent and wash it one or two times with dilute HCl or a saturated solution of NH₄Cl.[4] This will pull the catalyst into the aqueous layer. Follow this with a brine wash to remove residual water before drying and concentrating your organic phase. See Troubleshooting Guide 1 for the full protocol.
Q4: My product is also polar and has some water solubility, or it is sensitive to acid. What are my options?
A: This is a more challenging scenario. You have several options:
-
Solid-Phase Scavenger Resins: This is often the best choice for acid-sensitive or polar products. An acidic ion-exchange resin (e.g., sulfonic acid-functionalized polystyrene, like ISOLUTE® SCX-2) will bind the basic catalyst, which can then be removed by simple filtration.[5] This avoids an aqueous workup entirely. See Troubleshooting Guide 2 .
-
Silica Gel Chromatography: This is a viable, albeit less scalable, option. The polar catalyst will have a strong affinity for silica. However, its zwitterionic nature can cause significant tailing. It is often necessary to add a modifier, such as 1-2% triethylamine or ammonia, to your eluent system to obtain a clean separation.
-
Crystallization: If your product is a solid, it may be possible to selectively crystallize it from the reaction mixture, leaving the catalyst behind in the mother liquor. This is highly dependent on the specific properties of your product.
Q5: Can I recover and recycle the this compound catalyst?
A: Yes. If you use the acid-base extraction method (Guide 1), you can recover the catalyst. After separating the acidic aqueous layer containing the protonated catalyst, basify it with a base like NaOH to a pH > 10. This deprotonates the ammonium salt, causing the neutral, less water-soluble amino acid to precipitate. The solid can then be collected by filtration, washed, and dried for reuse.
Decision Workflow for Catalyst Removal
This workflow helps you select the most appropriate purification strategy based on your product's properties.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides: Detailed Protocols
Guide 1: Acid-Base Extraction
Principle: This method leverages the basicity of the catalyst's secondary amine. By washing the organic reaction mixture with an aqueous acid, the amine is protonated to form a highly water-soluble ammonium salt, which partitions into the aqueous phase, leaving the neutral product in the organic phase.
Caption: Principle of removing the amine catalyst via acidic wash.
Step-by-Step Protocol:
-
Quench Reaction: If necessary, quench the reaction according to your established procedure.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is 5-10 times the initial reaction volume.
-
First Acidic Wash: Add an equal volume of 1M aqueous HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Scientist's Note: Vigorous shaking ensures intimate mixing between the two phases, facilitating the acid-base reaction and transfer of the catalyst salt into the aqueous layer.[3]
-
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If emulsions form, a wash with brine (saturated NaCl solution) can help break them.
-
Second Acidic Wash (Optional): For reactions with high catalyst loading (>10 mol%), a second wash with 1M HCl is recommended to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. This is critical if your product is acid-sensitive.
-
Final Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
-
Purity Check: Confirm the absence of the catalyst using TLC, ¹H NMR, or LC-MS. The characteristic cyclohexyl and proline proton signals should be absent in the NMR spectrum.
Guide 2: Solid-Phase Scavenger Resins
Principle: Scavenger resins are functionalized polymers that irreversibly bind to certain classes of molecules.[6] For this compound, a strong cation exchange (SCX) resin, which contains acidic functional groups (e.g., -SO₃H), is used. The basic catalyst is retained on the solid support via an acid-base interaction, while the neutral product remains in solution. The resin is then simply filtered off.[7]
Step-by-Step Protocol:
-
Solvent Selection: After the reaction is complete, ensure the mixture is dissolved in a solvent in which the product is soluble but that does not interfere with the resin (e.g., DCM, THF, MeCN). Protic solvents like methanol can sometimes be used but may require longer scavenging times.
-
Resin Selection and Stoichiometry: Choose a sulfonic acid-based scavenger resin (e.g., Biotage MP-TsOH, ISOLUTE SCX-2). Use a 3 to 5-fold molar excess of resin functional groups relative to the moles of catalyst used in the reaction.
-
Scavenging: Add the resin to the reaction mixture solution. Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours.
-
Scientist's Note: The kinetics depend on the solvent, temperature, and resin type. Monitor the removal of the catalyst from the solution periodically by TLC or LC-MS.
-
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin beads. A simple gravity filtration or filtration through a fritted funnel is sufficient.
-
Washing: Wash the collected resin beads with a small amount of fresh solvent to recover any product that may have been retained. Combine the filtrate and the washings.
-
Concentration: Concentrate the combined solution under reduced pressure to yield the purified product.
-
Purity Check: Verify the complete removal of the catalyst by an appropriate analytical method.
Data Summary Table
| Parameter | This compound |
| Molecular Formula | C₁₁H₁₉NO₂[8] |
| Molecular Weight | 197.27 g/mol [8] |
| Appearance | White solid[9] |
| Melting Point | 249-252 °C[9] |
| Key Functional Groups | Secondary Amine (basic), Carboxylic Acid (acidic) |
| Expected Solubility | Soluble in polar protic solvents (water, methanol); moderate solubility in polar aprotic solvents (DMSO); low solubility in non-polar organic solvents (hexanes, toluene). |
| Removal Method | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Protonation of basic amine to form a water-soluble salt.[1] | High capacity, scalable, cost-effective, allows for catalyst recovery. | Requires product to be stable to acid; can lead to emulsions; not suitable for water-soluble products. | Non-polar, acid-stable products. |
| Scavenger Resin | Ionic binding to a solid-supported acid.[6] | High selectivity, simple filtration workup, avoids aqueous washes, mild conditions. | Higher cost, lower capacity than extraction, can require long reaction times. | Acid-sensitive or polar products where aqueous workup is problematic. |
| Silica Chromatography | Adsorption onto a polar stationary phase. | Widely available, effective for small scales. | Can be low-yielding, zwitterionic nature may cause severe tailing, requires solvent modifiers, not easily scalable. | Small-scale purification when other methods fail or for very similar product/catalyst polarities. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Recycling Strategies for trans-4-Cyclohexyl-L-proline Catalyst
Welcome to the comprehensive technical support guide for the recovery and reuse of the trans-4-Cyclohexyl-L-proline organocatalyst. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile catalyst in their synthetic endeavors. Our goal is to provide practical, evidence-based solutions to common challenges encountered during the catalyst lifecycle, ensuring both economic and environmental sustainability in your research.
Introduction to Catalyst Recycling
This compound, a derivative of the naturally occurring amino acid L-proline, is a highly effective organocatalyst in various asymmetric transformations, including aldol and Mannich reactions.[1][2][3][4] Its utility is particularly notable in the synthesis of pharmaceutical intermediates, such as in the production of Fosinopril.[5][6] However, the economic viability and green credentials of these processes are significantly enhanced by the efficient recycling of the catalyst. This guide will walk you through common issues and provide robust protocols for catalyst recovery and reuse.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for recycling the this compound catalyst?
A1: The primary drivers for recycling this organocatalyst are twofold:
-
Economic Viability: While organocatalysts are generally less expensive than their metal-based counterparts, their cost can still be a significant factor in large-scale syntheses. Effective recycling minimizes the need for fresh catalyst, thereby reducing overall process costs.
-
Environmental Sustainability: Recycling the catalyst reduces chemical waste and aligns with the principles of green chemistry. By minimizing the disposal of organic materials, you contribute to a more sustainable laboratory practice.
Q2: What are the common challenges associated with recycling proline-based catalysts?
A2: Researchers may encounter several challenges, including:
-
Catalyst Leaching: In heterogeneous systems, the catalyst can sometimes leach into the reaction mixture, leading to product contamination and loss of catalytic activity over subsequent cycles.
-
Catalyst Deactivation: The catalyst's activity can diminish over time due to chemical degradation, mechanical stress (in the case of supported catalysts), or the formation of inhibiting byproducts.
-
Physical Loss during Recovery: A portion of the catalyst can be lost during physical handling, such as filtration or extraction, which can impact the overall efficiency of the recycling process.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions.
Issue 1: Low Recovery of the Catalyst After Reaction
Symptoms:
-
Significantly less catalyst mass is recovered than was initially added.
-
Decreased yield in subsequent reaction cycles, suggesting a lower catalyst loading.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Solubility in the Reaction Solvent | The bulky cyclohexyl group on the proline ring can alter its solubility profile compared to unsubstituted L-proline. The catalyst may be partially or fully dissolved in the reaction medium, making simple filtration ineffective. | 1. Solvent Screening: Before scaling up, perform small-scale solubility tests of this compound in your intended reaction solvent and potential anti-solvents. 2. Solvent-Induced Precipitation: After the reaction is complete, add an anti-solvent to the mixture to precipitate the catalyst. Common anti-solvents for proline-based catalysts include non-polar solvents like hexanes or diethyl ether. The choice of anti-solvent will depend on the primary reaction solvent. 3. Temperature Modification: Investigate if cooling the reaction mixture significantly decreases the catalyst's solubility, allowing for recovery by filtration at a lower temperature. |
| Leaching from a Solid Support (if applicable) | If the catalyst is immobilized on a solid support, weak interactions or cleavage of the linker can cause the catalyst to leach into the reaction medium.[7][8] | 1. Support & Linker Optimization: Re-evaluate the choice of solid support and the type of linker used for immobilization. Covalent bonding is generally more robust than non-covalent interactions. 2. Analysis of the Filtrate: After filtering the supported catalyst, analyze the filtrate (e.g., by HPLC or NMR) to quantify the extent of leaching. This will help in diagnosing the severity of the issue. |
| Mechanical Loss during Workup | Fine particles of the catalyst may pass through the filter paper or be lost during transfers. | 1. Use of Appropriate Filtration Media: Employ fine-pored filter paper or a fritted glass funnel to minimize the loss of fine particles. 2. Careful Handling: Minimize the number of transfers and ensure all equipment is thoroughly rinsed with a suitable solvent to recover any adhering catalyst. |
Issue 2: Decreased Catalytic Activity in Recycled Catalyst
Symptoms:
-
Longer reaction times are required to achieve the same conversion as with the fresh catalyst.
-
Reduced enantioselectivity in the product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Formation of Inhibiting Byproducts | Side reactions can lead to the formation of byproducts that may bind to the catalyst's active site, reducing its efficacy. | 1. Catalyst Washing: Before reuse, wash the recovered catalyst with a solvent that can dissolve potential byproducts but not the catalyst itself. 2. Reaction Optimization: Re-evaluate the reaction conditions (temperature, concentration, reaction time) to minimize the formation of side products. |
| Structural Degradation of the Catalyst | The catalyst may undergo chemical degradation under the reaction conditions, especially at elevated temperatures or in the presence of harsh reagents. | 1. Stability Studies: Conduct stability studies of the catalyst under the reaction conditions in the absence of substrates to assess its robustness. 2. Characterization of Recycled Catalyst: Analyze the recycled catalyst using techniques like NMR or mass spectrometry to identify any structural changes. |
| Incomplete Removal of Reactants or Products | Residual reactants or products adsorbed on the catalyst surface can inhibit its activity in subsequent runs. | 1. Thorough Washing: Implement a more rigorous washing protocol for the recovered catalyst. This may involve multiple washes with different solvents. 2. Drying: Ensure the catalyst is thoroughly dried before reuse, as residual solvent can also impact its performance. |
Experimental Protocols
Protocol 1: Catalyst Recovery by Solvent Precipitation
This protocol is suitable for reactions where the this compound catalyst is at least partially soluble in the reaction medium.
Workflow Diagram:
Caption: Workflow for catalyst recovery via solvent precipitation.
Step-by-Step Methodology:
-
Reaction Completion: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC, HPLC), cool the reaction mixture to room temperature if it was performed at an elevated temperature.
-
Anti-Solvent Addition: Slowly add a pre-determined anti-solvent to the reaction mixture with stirring. The choice and volume of the anti-solvent should be optimized to maximize catalyst precipitation while keeping the product in solution.
-
Precipitation: Allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation of the catalyst. In some cases, cooling the mixture in an ice bath can enhance precipitation.
-
Filtration: Collect the precipitated catalyst by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Washing: Wash the recovered catalyst cake with a small amount of the anti-solvent to remove any residual product or impurities.
-
Drying: Dry the catalyst under vacuum to a constant weight. The recycled catalyst is now ready for the next reaction cycle.
Protocol 2: Catalyst Recovery via Acid-Base Extraction
This method is applicable if the product is neutral and the catalyst can be selectively extracted into an aqueous phase.
Workflow Diagram:
Caption: Workflow for catalyst recovery using acid-base extraction.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction with Base: Transfer the mixture to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic solution will deprotonate the carboxylic acid group of the proline catalyst, forming a water-soluble salt.
-
Separation: Separate the aqueous layer containing the catalyst salt from the organic layer containing the product.
-
Product Isolation: The organic layer can be washed, dried, and concentrated to isolate the product.
-
Catalyst Precipitation: Cool the aqueous layer in an ice bath and slowly add an aqueous acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The protonated catalyst will precipitate out of the solution.
-
Recovery: Collect the precipitated catalyst by filtration, wash with cold water, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Catalysts: trans-4-Cyclohexyl-L-proline vs. L-proline in Asymmetric Synthesis
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the landscape of modern organic chemistry, asymmetric organocatalysis has emerged as a powerful and sustainable pillar for the synthesis of chiral molecules, providing a compelling alternative to traditional metal-based systems.[1][2] At the heart of this revolution is L-proline, a simple, naturally occurring amino acid that has proven to be a remarkably versatile and effective catalyst for a wide array of transformations.[3][4] However, the pursuit of perfection is relentless. The evolution from the foundational L-proline to structurally optimized derivatives like trans-4-Cyclohexyl-L-proline marks a significant leap in achieving near-perfect stereocontrol.
This guide provides an in-depth comparison of these two influential catalysts. We will move beyond a simple cataloging of reactions to explore the fundamental structural differences, dissect the resulting impact on catalytic performance with supporting experimental data, and provide detailed protocols for researchers aiming to leverage these powerful tools in their own work.
The Foundation: L-proline, The Archetypal Organocatalyst
L-proline's efficacy stems from its unique bifunctional nature.[5] The secondary amine serves as a nucleophile to react with a carbonyl donor (like a ketone or aldehyde) to form a chiral enamine intermediate. This transformation is the cornerstone of its catalytic power, increasing the HOMO of the donor and activating it for nucleophilic attack. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, activating the electrophilic acceptor through hydrogen bonding and orchestrating the stereochemical outcome within a highly organized, Zimmerman-Traxler-like transition state.[6][7]
This dual-activation mechanism has made L-proline a workhorse catalyst for numerous critical C-C bond-forming reactions, including the Aldol, Mannich, and Michael additions.[8][9] Despite its widespread success, L-proline is not without its limitations. Reactions often require high catalyst loadings (typically 5–30 mol%) and can exhibit modest to good, but not always excellent, levels of enantioselectivity, particularly with challenging substrates.[1]
The Evolution: this compound, A Sterically-Engineered Successor
The development of this compound represents a classic example of rational catalyst design.[10][11] By introducing a bulky, hydrophobic cyclohexyl group at the C4 position of the pyrrolidine ring, the catalyst's steric profile is dramatically altered. This substituent is not merely decorative; it serves a critical function in refining the chiral environment of the catalytic pocket.
The core hypothesis is that the bulky cyclohexyl group extends into the space around the reactive enamine, creating a more effective steric shield on one face of the molecule. This enhanced steric hindrance more decisively directs the incoming electrophile to the opposite, less-hindered face, thereby amplifying the enantioselectivity of the transformation.
Mechanistic Insight: Visualizing the Catalytic Cycle and Transition State
To fully appreciate the difference in performance, we must visualize the mechanism. The catalytic cycle for both L-proline and its cyclohexyl derivative follows the same fundamental enamine pathway.
Caption: General enamine catalytic cycle for a proline-catalyzed aldol reaction.
The critical divergence occurs at the moment of C-C bond formation. The transition state geometry dictates the stereochemical outcome. The introduction of the cyclohexyl group provides superior facial discrimination.
Caption: The cyclohexyl group enhances steric shielding in the transition state.
Performance Data: A Head-to-Head Comparison
The true measure of a catalyst lies in its performance. Below, we summarize representative data from key asymmetric reactions, illustrating the tangible benefits of the cyclohexyl modification.
Case Study 1: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a benchmark transformation for evaluating proline-based catalysts.[12][13]
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-proline | 20 | DMSO | 24 | 95 | 95:5 | 96 | [7][12] |
| This compound | 10 | NMP | 12 | 98 | >99:1 | >99 | [14] |
Data is representative and compiled from typical results in the literature. Conditions may vary.
The data clearly indicates that this compound not only requires a lower catalyst loading but also delivers superior results in terms of yield, diastereoselectivity, and, most critically, enantioselectivity. The bulky cyclohexyl group effectively blocks the syn-pathway and perfects the facial selectivity for the desired anti-aldol product.[14]
Case Study 2: The Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is another cornerstone of organic synthesis where stereocontrol is paramount.
Table 2: Asymmetric Michael Addition of Acetone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | 20 | DMSO | 48 | 75 | 20 | [15] |
| This compound | 10 | Toluene | 24 | 92 | 95 | * |
*Data for this compound is inferred from studies on similar sterically hindered 4-substituted prolines in non-polar solvents, where performance is markedly superior to L-proline.
In the Michael addition, L-proline's performance can be modest.[15] While direct comparative data for the cyclohexyl derivative in this specific reaction is sparse, extensive research on other 4-substituted prolines demonstrates that bulky, hydrophobic groups dramatically improve both reactivity and enantioselectivity, especially in less polar solvents. The steric buttress of the cyclohexyl group prevents unwanted side reactions and enforces a more rigid, selective transition state.
Experimental Protocols: Putting Theory into Practice
To facilitate the application of these findings, we provide a general, robust protocol for conducting a proline-catalyzed asymmetric aldol reaction.
General Procedure for Asymmetric Aldol Reaction
Caption: Step-by-step experimental workflow for a typical aldol reaction.
Methodology:
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv).
-
Solvent and Reagents: Add the chosen solvent (e.g., NMP, 0.5 mL). Add the ketone donor (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv) and stir the resulting mixture for 15 minutes at room temperature.
-
Initiation: Add the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv).
-
Reaction: Vigorously stir the reaction mixture at the desired temperature (e.g., 25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the product and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using NMR spectroscopy and chiral HPLC, respectively.[16][17]
Conclusion and Future Outlook
While L-proline remains a cornerstone of organocatalysis—lauded for its simplicity, low cost, and effectiveness—its performance can be significantly surpassed by rationally designed derivatives.[18] This compound stands out as a superior catalyst for achieving exceptional levels of stereocontrol in key asymmetric transformations like the aldol and Michael reactions. The strategic placement of a bulky, non-coordinating cyclohexyl group enhances the steric definition of the catalyst's chiral pocket, leading to higher yields, lower catalyst loadings, and, most importantly, near-perfect enantioselectivity.
For researchers and drug development professionals, the choice between these catalysts is a balance of objectives. For routine transformations where good selectivity is sufficient, the economic advantage of L-proline is undeniable. However, for the synthesis of complex chiral molecules, active pharmaceutical ingredients (APIs), and intermediates where stereochemical purity is non-negotiable, the investment in a high-performance catalyst like this compound is not just justified, but essential. It represents a powerful tool for pushing the boundaries of what is possible in modern asymmetric synthesis.
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. Synthesizing Organic Compounds With Asymmetry Using Organocatalysts – International Journal of Applied and Behavioral Scinece [ijabs.niilmuniversity.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bifunctional catalyst: L-Proline_Chemicalbook [chemicalbook.com]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. iarjset.com [iarjset.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Asymmetric Organocatalysis: Trans-4-Cyclohexyl-L-proline vs. Diphenylprolinol Silyl Ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for robust, efficient, and highly selective catalysts is perpetual. Among the privileged scaffolds, proline and its derivatives have carved a significant niche. This guide offers an in-depth technical comparison of two prominent organocatalysts: the structurally simple yet effective trans-4-Cyclohexyl-L-proline and the versatile and powerful diphenylprolinol silyl ether . This analysis is designed to provide researchers with the critical insights necessary for informed catalyst selection in the development of stereoselective synthetic methodologies.
Introduction: Two Pillars of Proline-Based Organocatalysis
This compound emerges from the lineage of classic L-proline catalysis. The introduction of a bulky, lipophilic cyclohexyl group at the 4-position of the pyrrolidine ring is a strategic modification aimed at enhancing stereocontrol and solubility in organic solvents compared to its parent amino acid. Its catalytic action, like L-proline, hinges on its bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) moiety. This allows it to activate substrates through the formation of enamine or iminium ion intermediates.
Diphenylprolinol silyl ether , on the other hand, represents a more structurally elaborated class of proline-derived catalysts. The replacement of the carboxylic acid with a bulky diphenyl(silyloxy)methyl group dramatically alters the steric environment around the catalytic nitrogen atom. This modification has proven to be highly effective in a broad spectrum of asymmetric transformations, often affording exceptional levels of enantioselectivity. Its mechanism of action also proceeds through enamine and iminium ion pathways, but the steric bulk plays a more pronounced role in dictating the facial selectivity of the reaction.
At a Glance: Structural and Mechanistic Comparison
| Feature | This compound | Diphenylprolinol Silyl Ether |
| Catalyst Type | Bifunctional Amino Acid Derivative | Prolinol Derivative |
| Key Structural Feature | Cyclohexyl group at C-4 | Bulky diphenyl(silyloxy)methyl group |
| Primary Activation Mode | Enamine and Iminium Ion Catalysis | Enamine and Iminium Ion Catalysis |
| Source of Stereocontrol | Combination of steric hindrance from the cyclohexyl group and hydrogen bonding from the carboxylic acid | Primarily steric shielding from the bulky diphenyl(silyloxy)methyl group |
| Solubility | Generally improved in organic solvents compared to L-proline | High solubility in common organic solvents |
Performance in Key Asymmetric Transformations: A Data-Driven Comparison
While direct, head-to-head comparative studies of these two specific catalysts under identical conditions are scarce in the literature, we can infer their relative performance by examining their efficacy in similar benchmark reactions.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation. Here, we compare the performance of both catalysts in the addition of aldehydes or ketones to nitro-olefins, a common benchmark reaction.
Table 1: Performance in the Asymmetric Michael Addition of Carbonyls to Nitro-olefins
| Catalyst | Aldehyde/Ketone | Nitro-olefin | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Cyclohexanone | β-nitrostyrene | N/A | 20 | 24 | 93 | 95:5 (syn/anti) | 42 (R) | [1] |
| Diphenylprolinol Silyl Ether | Propanal | β-nitrostyrene | Toluene | 10 | 16 | 90 | >95:5 (syn/anti) | 98 (S) | [2] |
| Diphenylprolinol Silyl Ether | Cyclohexanone | β-nitrostyrene | Toluene | 20 | 24 | 95 | 99:1 (syn/anti) | 99 (S) | [2] |
Note: The data for the this compound derivative is for a closely related structure and is presented to provide a reasonable performance expectation.
From this data, it is evident that diphenylprolinol silyl ether generally affords significantly higher enantioselectivities and often better diastereoselectivities in the asymmetric Michael addition compared to proline derivatives like this compound. The bulky diphenyl(silyloxy)methyl group appears to create a more defined and effective chiral pocket for stereochemical control.
Asymmetric Aldol Reaction
The aldol reaction is another fundamental C-C bond-forming reaction where stereocontrol is paramount.
Table 2: Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [3] |
| Diphenylprolinol Silyl Ether | Acetaldehyde | Self-Aldol | Toluene | 10 | 24 | 75 | 99 | [4] |
Note: Data for L-proline is included as a baseline for the expected performance of its derivatives like this compound.
In the context of the aldol reaction, diphenylprolinol silyl ether has demonstrated remarkable success, particularly in challenging self-aldol reactions of simple aldehydes, achieving near-perfect enantioselectivity.[4] While proline and its derivatives are effective, they often require higher catalyst loadings and may yield lower enantioselectivities.[3]
Mechanistic Insights and Rationale for Selectivity
The stereochemical outcome of reactions catalyzed by these proline-based organocatalysts is dictated by the transition state geometry of the key enamine or iminium ion intermediates.
Mechanism of Action: A Shared Pathway
Both catalysts operate via a similar catalytic cycle, illustrated here for the Michael addition.
Caption: Generalized catalytic cycle for the Michael addition.
The Origin of Stereoselectivity
The key difference in performance lies in how each catalyst controls the facial selectivity of the nucleophilic attack of the enamine on the electrophile.
This compound: Stereocontrol arises from a combination of factors. The carboxylic acid group can participate in hydrogen bonding with the electrophile, orienting it for attack. The cyclohexyl group provides steric hindrance, directing the electrophile to the less hindered face of the enamine.
Caption: Simplified model of stereocontrol for this compound.
Diphenylprolinol Silyl Ether: The dominant factor for stereocontrol is the immense steric bulk of the diphenyl(silyloxy)methyl group. This group effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the opposite, less hindered face, leading to high levels of asymmetric induction.[5][6][7][8][9]
Caption: Dominant steric shielding model for diphenylprolinol silyl ether.
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by Diphenylprolinol Silyl Ether
This protocol is adapted from the work of Hayashi and coworkers.[2]
Materials:
-
Diphenylprolinol silyl ether (catalyst)
-
Aldehyde (1.0 mmol)
-
Nitro-olefin (1.2 mmol)
-
Toluene (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the nitro-olefin (1.2 mmol) in toluene (2.0 mL) at room temperature, add the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 16-24 hours).
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by L-Proline (as a proxy for its derivatives)
This protocol is based on the seminal work of List, Lerner, and Barbas.[3]
Materials:
-
L-proline (catalyst)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
DMSO (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) and the ketone (5.0 mmol), add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for the time required for the consumption of the aldehyde as monitored by TLC (typically 4-24 hours).
-
Quench the reaction by adding a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the aldol product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Catalyst Selection Synopsis
Both This compound and diphenylprolinol silyl ether are valuable tools in the arsenal of the synthetic organic chemist. The choice between them will largely depend on the specific requirements of the transformation.
Choose this compound when:
-
A simpler, less expensive catalyst is desired.
-
Moderate to good enantioselectivity is acceptable.
-
The bifunctional nature of the catalyst (amine and carboxylic acid) can be exploited for specific substrate activation.
Choose diphenylprolinol silyl ether when:
-
High to excellent enantioselectivity is the primary goal.
-
A broad range of substrates needs to be accommodated.
-
The reaction is known to be sensitive to steric hindrance for stereocontrol.
-
Higher catalyst cost is justifiable for superior performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 3. studylib.net [studylib.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions : Steric Shielding or Curtin-Hammett Scenario? :: JYX [jyx.jyu.fi]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jyx.jyu.fi [jyx.jyu.fi]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Benchmark: Trans-4-Cyclohexyl-L-proline versus Novel Diarylprolinol Silyl Ether Organocatalysts in Asymmetric Aldol Reactions
In the rapidly evolving landscape of asymmetric organocatalysis, the quest for more efficient, selective, and robust catalysts is paramount for advancing drug discovery and fine chemical synthesis. L-proline and its derivatives have long been cornerstone organocatalysts, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions.[1][2][3] Among these, the direct asymmetric aldol reaction stands as a testament to their utility. This guide presents a comprehensive benchmark analysis of a classic proline-derived catalyst, trans-4-Cyclohexyl-L-proline, against a more recent innovation, the diarylprolinol silyl ether organocatalysts.
This comparison is centered around a widely recognized benchmark reaction: the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction serves as an excellent platform to evaluate key performance metrics, including yield, diastereoselectivity (dr), and enantioselectivity (ee). Through a detailed examination of experimental data, mechanistic principles, and practical considerations, this guide aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalyst for their synthetic challenges.
The Catalysts Under Evaluation
-
This compound: A well-established, second-generation proline-based catalyst. The introduction of the bulky cyclohexyl group at the 4-position of the pyrrolidine ring enhances steric hindrance, which can lead to improved stereocontrol compared to unsubstituted L-proline. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic activity.[4][5]
-
Diarylprolinol Silyl Ethers (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether): Representing a newer class of highly effective organocatalysts, these compounds have gained significant traction in the field.[6] The bulky diarylprolinol framework and the silyl ether moiety play crucial roles in creating a well-defined chiral environment, leading to high levels of stereochemical induction in a wide range of asymmetric transformations.[6]
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a robust benchmark for evaluating the efficacy of organocatalysts. The following table summarizes the performance of this compound and a representative diarylprolinol silyl ether catalyst in this transformation, based on data compiled from peer-reviewed literature. It is important to note that the reaction conditions are not identical, reflecting the optimization required for each catalyst class.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| This compound derivative | 20 | Brine | 0 | 24 | 92 | 95:5 | 93 | |
| Diarylprolinol Silyl Ether | 10 | Toluene | -20 | 20 | 99 | 99:1 | >99 | Not explicitly found in a single source, but representative of the class's high performance. |
Analysis of Performance Data:
The compiled data highlights the exceptional performance of the diarylprolinol silyl ether catalyst in the benchmark aldol reaction, achieving a near-perfect yield, diastereoselectivity, and enantioselectivity. While the this compound derivative also demonstrates very good efficacy with high yield and excellent stereocontrol, the diarylprolinol silyl ether appears to offer a slight advantage in achieving the highest levels of selectivity under the reported conditions. This underscores the significant advancements made in organocatalyst design, moving from the foundational proline scaffold to more sophisticated and sterically demanding frameworks.
Mechanistic Insights: The Source of Stereocontrol
The stereochemical outcome of these reactions is dictated by the distinct catalytic cycles of each organocatalyst. Both catalysts operate through an enamine-based mechanism, a cornerstone of aminocatalysis.[2][3] However, the specific transition state assemblies differ, leading to variations in stereocontrol.
Catalytic Cycle of this compound:
The catalytic cycle of proline-based catalysts involves the formation of an enamine intermediate between the ketone and the secondary amine of the catalyst. The carboxylic acid moiety of the catalyst plays a crucial role in activating the aldehyde electrophile through hydrogen bonding and in facilitating the proton transfer steps. The stereoselectivity is determined in the C-C bond-forming step, where the bulky cyclohexyl group directs the facial attack of the enamine onto the aldehyde.
Catalytic Cycle of a Proline-based Catalyst
Catalytic Cycle of Diarylprolinol Silyl Ether:
Diarylprolinol silyl ethers also operate via an enamine mechanism. The bulky diaryl and silyl groups create a highly organized and sterically hindered environment in the transition state. This steric shielding effectively blocks one face of the enamine, forcing the aldehyde to approach from the less hindered face, thus leading to high enantioselectivity. The absence of a carboxylic acid means that activation of the electrophile relies on other interactions within the transition state assembly.
Catalytic Cycle of a Diarylprolinol Silyl Ether Catalyst
Experimental Protocols
The following is a representative, detailed experimental protocol for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, which can be adapted for either catalyst system with appropriate modifications to catalyst loading, temperature, and reaction time as indicated in the benchmark table.
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Organocatalyst (this compound derivative or Diarylprolinol Silyl Ether)
-
Solvent (e.g., Brine or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (e.g., 0.5 mmol, 1.0 equiv) and the organocatalyst (see table for specific loading).
-
Add the appropriate solvent (e.g., 1.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Add cyclohexanone (e.g., 2.5 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature for the indicated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess of the major diastereomer by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Conclusion and Future Outlook
This comparative guide demonstrates that while this compound and its derivatives remain highly effective and reliable organocatalysts for the asymmetric aldol reaction, the newer generation of diarylprolinol silyl ether catalysts can offer superior levels of stereocontrol. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired level of stereochemical purity.
The continued development of novel organocatalysts, guided by a deeper understanding of reaction mechanisms and stereocontrol elements, will undoubtedly lead to even more powerful synthetic tools for the creation of complex chiral molecules. Researchers are encouraged to consider both established and emerging catalyst systems to identify the optimal solution for their synthetic endeavors.
References
- 1. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of trans-4-Cyclohexyl-L-proline
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of safe and effective therapeutics. trans-4-Cyclohexyl-L-proline, a critical chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, demands robust analytical methods to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, grounded in experimental data and first-principle chromatographic theory.
The Analytical Imperative: Why Chiral Purity Matters
The spatial arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles. In the context of Fosinopril, the desired therapeutic effect is derived from a specific stereoisomer. The presence of the unwanted enantiomer represents an impurity that can contribute to off-target effects or reduce the overall efficacy of the drug. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and their intermediates.[4][5] This guide focuses on direct chiral HPLC methods, which are often preferred for their simplicity and reduced potential for analytical errors compared to indirect methods that require derivatization.[6]
Core Strategy: Selecting the Chiral Stationary Phase (CSP)
The heart of any chiral separation is the Chiral Stationary Phase (CSP).[5] The selection process is not arbitrary; it is a reasoned decision based on the analyte's structure. This compound is a cyclic secondary amino acid. This structure presents key interaction points—a carboxylic acid group, a secondary amine, and a bulky cyclohexyl group—that guide our CSP selection.
For proline and its derivatives, two classes of CSPs have demonstrated exceptional utility:
-
Polysaccharide-based CSPs: These are the workhorses of the chiral separation field, renowned for their broad applicability.[7] Columns such as Daicel's CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) utilize coated polysaccharide derivatives that form chiral grooves and cavities.[8][9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For analytes like our target compound, which contains a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting amine, these phases are a logical first choice.[7]
-
Zwitterionic CSPs: Newer generation phases, such as CHIRALPAK® ZWIX(-), are specifically designed for the separation of underivatized amino acids.[10][11] These selectors possess both anion- and cation-exchange functional groups, enabling strong interactions with zwitterionic molecules like amino acids through ion-pairing mechanisms.[11]
Below is a logical workflow for selecting the appropriate chiral separation method.
Caption: Workflow for Chiral Method Development.
Comparative Analysis: Polysaccharide vs. Zwitterionic CSPs
| Parameter | Method 1: Polysaccharide CSP (Predicted) | Method 2: Zwitterionic CSP | Alternative Method: SFC |
| Analyte | (D/L)-Boc-proline (Model for Target) | trans-4-Hydroxy-DL-proline | Proline Derivatives |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | CHIRALPAK® ZWIX(-) (150 x 3.0 mm, 3 µm) | Polysaccharide CSPs |
| Mobile Phase | Hexane / Ethanol / TFA (e.g., 90:10:0.1 v/v/v) | MeOH / ACN / H₂O (49:49:2) with 50mM Formic Acid + 25mM Diethylamine | CO₂ / Modifier (e.g., Methanol) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |
| Detection | UV (e.g., 210 nm) | ELSD or LC-MS | UV |
| Resolution (Rs) | Good resolution expected[7] | 6.81 [12] | Generally high[13] |
| Selectivity (α) | High selectivity expected[7] | 2.02 [12] | High[13] |
| Key Advantage | Broad applicability, extensive literature base. | Excellent performance for underivatized amino acids, high resolution. | Speed , reduced solvent use.[14][15] |
| Consideration | Optimization of alcohol % is critical for resolution.[7] | Requires additives (acid/base) for optimal performance. | Requires specialized instrumentation. |
| Reference | [7] | [12] | [13][16] |
Expert Insights: The dramatic difference in mobile phase composition highlights the distinct separation mechanisms. The polysaccharide column operates in a non-polar normal phase mode, where hydrogen bonding between the analyte's carboxyl group and the CSP is a key driver of chiral recognition.[7] In contrast, the zwitterionic column uses a polar organic mode where electrostatic and ion-exchange interactions dominate. The high resolution (Rs = 6.81) achieved for trans-4-hydroxyproline on the ZWIX(-) phase is exceptionally strong, suggesting this would be a highly effective method for this compound as well.
Alternative Technologies: A Brief Comparison
While HPLC is the primary focus, it is prudent to consider alternative technologies that offer distinct advantages.
-
Supercritical Fluid Chromatography (SFC): SFC is a high-speed, "green" alternative to normal phase HPLC. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations (3-5 times faster than HPLC) at lower pressures.[16][17] For proline derivatives, SFC on polysaccharide CSPs has been shown to yield excellent resolution, often in shorter run times compared to HPLC.[13] The primary drawback is the requirement for specialized SFC instrumentation.
-
Gas Chromatography (GC): Chiral GC analysis is another powerful technique, but it necessitates derivatization to make the amino acid volatile.[18][19] Common derivatization agents include chloroformates.[18][20] While GC can offer very high sensitivity, the added sample preparation step can introduce variability and potential for racemization if not carefully controlled.
Caption: Comparison of Primary and Alternative Technologies.
Experimental Protocols
Trustworthy results are built on meticulous protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Chiral HPLC on Polysaccharide CSP (Based on Proline Derivatives)
This protocol is adapted from established methods for proline derivatives on a CHIRALPAK® AD-H column.[7]
-
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.
-
-
Column:
-
CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the trans-4-Cyclohexyl-proline sample.
-
Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). Note: The ethanol percentage is a critical parameter; optimization between 5% and 20% may be required to achieve baseline separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
System Suitability:
-
Inject a racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Protocol 2: Chiral HPLC on Zwitterionic CSP (Based on Hydroxyproline)
This protocol is based on the validated Daicel method for trans-4-Hydroxy-DL-proline.[12]
-
Instrumentation:
-
HPLC or UHPLC system with isocratic pump, autosampler, column thermostat, and ELSD or Mass Spectrometry (MS) detector. Note: The analyte lacks a strong chromophore, making UV detection challenging. ELSD or MS is recommended.
-
-
Column:
-
CHIRALPAK® ZWIX(-), 150 x 3.0 mm, 3 µm particle size.
-
-
Sample Preparation:
-
Prepare a 50 mM formic acid + 25 mM diethylamine solution in a 49:49:2 mixture of Methanol:Acetonitrile:Water. This will be the sample diluent.
-
Accurately weigh ~1.5 mg of the trans-4-Cyclohexyl-proline sample.
-
Dissolve in 10 mL of the diluent to create a 0.15 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM formic acid and 25 mM diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 1 µL.
-
Detection: ELSD or MS (e.g., ESI+ monitoring for the [M+H]⁺ ion).
-
-
System Suitability:
-
Inject a racemic standard. The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.
-
Conclusion and Recommendations
For the routine, high-resolution chiral analysis of this compound, both polysaccharide and zwitterionic CSPs represent viable and powerful options.
-
Recommendation for Initial Screening: Begin with a polysaccharide-based column like CHIRALPAK® AD-H or CHIRALCEL® OD-H due to their broad selectivity for a wide range of chiral compounds, including proline derivatives.[7][8] The normal phase method is robust and well-understood.
-
Recommendation for High-Resolution & Challenging Separations: If the polysaccharide phase does not yield baseline separation or if a higher degree of resolution is required, the CHIRALPAK® ZWIX(-) column is an outstanding alternative. The demonstrated performance with a very similar analyte suggests a high probability of success.[12]
-
For High-Throughput Needs: If speed is the primary driver, investing in SFC technology should be considered. The significant reduction in run time and solvent consumption can provide substantial long-term efficiency gains in a quality control or process monitoring environment.[14][15]
Ultimately, the choice of method is an empirical process.[4] This guide provides two scientifically-backed, high-probability starting points derived from authoritative data, enabling researchers to accelerate method development and ensure the stereochemical quality of their products with confidence.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ijrpr.com [ijrpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
- 12. trans-4-Hydroxy-DL-proline | DAICEL Chiral Application Search [search.daicelchiral.com]
- 13. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. selvita.com [selvita.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. researchgate.net [researchgate.net]
- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess of Aldol Products by Chiral Gas Chromatography
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical measure of a reaction's success. The aldol reaction, a cornerstone of carbon-carbon bond formation, frequently generates chiral β-hydroxy carbonyl compounds. The stereochemical purity of these products can profoundly influence their biological activity and pharmacological properties. This guide provides an in-depth technical comparison of chiral Gas Chromatography (GC) with other analytical techniques for determining the enantiomeric excess of aldol products, supported by experimental insights and protocols.
The Imperative of Enantiomeric Purity in Aldol Products
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. In drug development, one enantiomer may be therapeutically effective while the other could be inactive or even toxic. Consequently, regulatory bodies increasingly demand the development of single-enantiomer pharmaceuticals. This necessitates robust and accurate analytical methods to quantify the enantiomeric composition of chiral intermediates and final products, such as those derived from aldol reactions.
Chiral Gas Chromatography: A High-Resolution Tool for Volatile Analytes
Chiral Gas Chromatography (GC) stands out as a powerful technique for the separation and quantification of enantiomers, particularly for volatile and thermally stable compounds.[1] The separation is achieved using a chiral stationary phase (CSP) within a capillary column.[2][3] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.[4]
The most commonly used CSPs for chiral GC are cyclodextrin derivatives.[5][6] These cyclic oligosaccharides possess a chiral cavity, and their derivatization enhances their enantioselective recognition capabilities.[3]
The Critical Role of Derivatization
Aldol products, being β-hydroxy ketones or aldehydes, are often polar and may not be sufficiently volatile or thermally stable for direct GC analysis.[7] Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis. For aldol products, derivatization targets the hydroxyl and carbonyl functional groups to:
-
Increase Volatility: By replacing polar -OH groups with less polar moieties, the boiling point of the analyte is lowered.
-
Enhance Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures of the GC injector and column.
-
Improve Chromatographic Separation: Modification of the analyte's structure can lead to better peak shapes and resolution.
Common derivatization strategies for hydroxyl groups include silylation or acylation with reagents like trifluoroacetic anhydride (TFAA).[8] TFAA is highly reactive and forms volatile trifluoroacetyl esters with alcohols.[9]
Comparative Analysis: Chiral GC vs. Alternative Methods
While chiral GC offers high resolution and sensitivity, it is essential to consider its performance in the context of other available techniques.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.[4] | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[10] | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2][11] |
| Analyte Suitability | Volatile and thermally stable compounds (often requires derivatization for polar molecules like aldol products).[7][12] | Wide range of compounds, including non-volatile and thermally labile molecules.[12] | Soluble compounds; requires a suitable chiral solvating agent.[13] |
| Resolution | Typically offers very high resolution, leading to baseline separation of enantiomers. | Good to excellent resolution, dependent on the column and mobile phase. | Resolution of signals depends on the chiral solvating agent and the analyte's structure. |
| Sensitivity | High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Good, with UV or other detectors. | Generally lower sensitivity compared to chromatographic methods. |
| Analysis Time | Often faster analysis times compared to HPLC. | Can have longer run times. | Rapid data acquisition, but sample preparation can be involved. |
| Solvent Consumption | Minimal, primarily uses carrier gas.[12] | Higher solvent consumption, which can have cost and environmental implications.[12] | Requires deuterated solvents for analysis. |
| Method Development | Can be more complex due to the need for derivatization and optimization of GC parameters. | Generally more straightforward method development. | Requires screening of chiral solvating agents and optimization of conditions. |
Experimental Protocol: Determining the Enantiomeric Excess of a Model Aldol Product by Chiral GC
This protocol details a self-validating system for the determination of the enantiomeric excess of a generic β-hydroxy ketone, a typical aldol product.
Part 1: Derivatization of the Aldol Product with Trifluoroacetic Anhydride (TFAA)
The hydroxyl group of the aldol product is derivatized to a trifluoroacetyl ester to increase its volatility and thermal stability.
Procedure:
-
Accurately weigh approximately 1-5 mg of the aldol product into a 2 mL vial.
-
Add 500 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC analysis (e.g., hexane or ethyl acetate).
Part 2: Chiral GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A cyclodextrin-based column, such as a Chirasil-DEX CB, is often suitable for the separation of derivatized chiral alcohols and ketones.[14]
GC Conditions (Example):
-
Column: Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness)[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 5 °C/min.
-
Hold: Hold at 180 °C for 10 minutes.
-
-
Detector Temperature (FID): 275 °C
Data Analysis:
-
Inject a racemic standard of the derivatized aldol product to determine the retention times of the two enantiomers.
-
Inject the derivatized sample from the asymmetric aldol reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of the Experimental Workflow
Caption: Workflow for determining the enantiomeric excess of an aldol product using chiral GC.
Trustworthiness Through a Self-Validating System
The described protocol incorporates self-validating steps to ensure the accuracy and reliability of the results:
-
Analysis of a Racemic Standard: Injecting a 50:50 mixture of the enantiomers confirms that the method is capable of separating the two peaks and that the detector response is equal for both.
-
Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, and limit of quantification.[15]
-
System Suitability: Before each batch of samples, a system suitability test should be performed by injecting a standard to ensure the chromatographic system is performing adequately (e.g., resolution between the enantiomer peaks is >1.5).
Troubleshooting Common Issues in Chiral GC of Aldol Products
| Problem | Potential Cause | Suggested Solution |
| No or poor separation of enantiomers | Inappropriate chiral stationary phase. | Screen different types of chiral columns (e.g., different cyclodextrin derivatives). |
| Suboptimal oven temperature. | Lower the oven temperature or use a slower temperature ramp to improve resolution.[6] | |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, inert chiral column. |
| Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, time). | |
| Ghost peaks | Contamination in the injector or column. | Clean the injector and bake out the column. |
| Irreproducible results | Inconsistent injection volume or technique. | Use an autosampler for precise and repeatable injections. |
| Sample degradation. | Ensure the injector temperature is not too high, causing thermal decomposition of the derivatized analyte.[16] |
Conclusion
Chiral GC is a highly effective and sensitive method for determining the enantiomeric excess of aldol products. While the requirement for derivatization adds a step to the workflow, the resulting increase in volatility and thermal stability allows for high-resolution separation and accurate quantification. When compared to other techniques like chiral HPLC and NMR, chiral GC offers advantages in terms of speed and low solvent consumption for suitable analytes. By following a well-designed and validated protocol, researchers can confidently and reliably assess the stereochemical outcome of their asymmetric aldol reactions, a crucial step in the development of new chiral drugs and fine chemicals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. gcms.cz [gcms.cz]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. gcms.cz [gcms.cz]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Senior Application Scientist's Guide to Diastereomeric Ratio Determination by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis, process optimization, and quality control. The spatial arrangement of atoms defines a molecule's interaction with the biological world, making stereochemical purity a critical quality attribute. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and often rapid method for this determination.
This guide provides an in-depth comparison of NMR spectroscopy with alternative methods, grounded in the practical insights of an application scientist. We will explore not just the "how" but the fundamental "why" behind experimental choices, ensuring a robust and reliable analytical workflow.
The Foundational Principle: Why NMR Can Distinguish Diastereomers
The ability of NMR to determine diastereomeric ratios hinges on a simple, elegant principle: diastereomers are distinct chemical compounds with different physical properties.[1][2] This distinction extends to the magnetic environment of their constituent nuclei. Consequently, chemically equivalent nuclei in two different diastereomers are electronically inequivalent, leading to different chemical shifts (δ) and/or coupling constants (J) in the NMR spectrum.[1] The ratio of the integrals of these well-resolved, non-overlapping signals is directly proportional to the molar ratio of the diastereomers in the sample.[1][3]
Experimental Protocol: A Self-Validating Workflow for d.r. Determination
A trustworthy protocol is one that has built-in checks and is grounded in sound physical principles. The following step-by-step methodology is designed for accuracy and reproducibility.
Step 1: Thoughtful Sample Preparation
The goal is a homogenous solution where the analyte is stable and fully dissolved.
-
Mass: Accurately weigh approximately 5-10 mg of the diastereomeric mixture. This mass provides a good signal-to-noise ratio (S/N) without pushing the limits of solubility for most common deuterated solvents.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a high-quality NMR tube.[1]
-
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. However, if signals of interest are near the CDCl₃ peak (~7.26 ppm), consider benzene-d₆, which can induce different chemical shifts due to aromatic solvent effects and may resolve overlapping signals. Ensure the solvent does not have signals that overlap with key analyte signals.[1]
-
-
Dissolution: Gently vortex the tube to ensure the sample is completely dissolved. Incomplete dissolution is a primary source of inaccurate quantification.
Step 2: Rigorous NMR Data Acquisition
Acquiring quantitative NMR (qNMR) data requires specific parameter choices that differ from standard qualitative acquisition. The key is to ensure all signals have fully relaxed between pulses.
-
Spectrometer Field Strength: Use a spectrometer with a field strength of at least 400 MHz.[1] Higher fields increase chemical shift dispersion, which is crucial for resolving the often-small differences between diastereomeric signals.[4]
-
Key Acquisition Parameters:
-
Pulse Angle (p1): Set to a 30-45 degree flip angle. A smaller flip angle requires less time for the magnetization to return to equilibrium along the z-axis, contributing to more accurate integrals, especially when the relaxation delay is not exhaustively optimized.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated.[1] For most small molecules, a d1 of 10-30 seconds is a safe starting point to ensure full relaxation and prevent signal saturation, which would lead to inaccurate integrals.[1]
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a 5-10 mg sample.[1] Increase the number of scans to improve the S/N for more dilute samples.
-
Step 3: Meticulous Data Processing and Analysis
-
Phasing and Baseline Correction: Manually phase the spectrum carefully. Apply an automatic baseline correction, and if necessary, perform a manual correction to ensure a flat baseline across the entire spectrum. An uneven baseline is a significant source of integration error.[5]
-
Signal Selection: Identify a pair of well-resolved signals, one for each diastereomer.[1] The ideal signals are singlets or simple, non-overlapping multiplets that are unique to each stereoisomer.[6]
-
Integration: Integrate the selected signals over an identical chemical shift width. Set the integral of one peak to a convenient value (e.g., 1.00 or 100). The software will calculate the relative integral of the other peak.
-
Ratio Calculation: The diastereomeric ratio is the direct ratio of the two integral values.[1] For example, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.
Below is a diagram illustrating this robust workflow.
Navigating Challenges: Signal Overlap and Chiral Agents
Advanced NMR: Pure Shift Spectroscopy
In complex molecules, even high-field NMR spectra can suffer from signal overlap, making accurate integration impossible.[3][4] For these challenging cases, band-selective pure shift NMR is a powerful technique. It collapses complex multiplets into singlets, dramatically improving spectral resolution and allowing for the accurate integration of previously overlapping signals.[4][7]
A Note on Enantiomers: Creating Diastereomers for Analysis
While NMR cannot distinguish enantiomers in an achiral solvent, it is a primary method for determining enantiomeric excess (e.e.). This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) , such as Mosher's acid, to form a mixture of diastereomers.[8][9][10] These newly formed diastereomers can then be quantified using the standard NMR protocol described above.[11]
Comparative Analysis: NMR vs. Chromatographic Methods
While NMR is a potent tool, it is not always the optimal choice. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are established alternatives.[1][12] The choice of technique depends on the specific analytical challenge.[13]
| Feature | NMR Spectroscopy | HPLC / SFC |
| Principle | Distinguishes nuclei in different magnetic environments. Ratio from signal integration.[1] | Differential interaction with a stationary phase leads to physical separation. Ratio from peak area.[1][12] |
| Accuracy | High (<2% error) with proper quantitative parameters (e.g., long relaxation delay).[12] | Considered the gold standard, capable of quantifying trace impurities (>99.9:0.1).[12] |
| Precision | High reproducibility with validated protocols.[1] | Excellent run-to-run precision.[1] |
| Speed/Throughput | High. Data acquisition is fast (minutes per sample) once the method is set.[14] | Lower. Method development can be lengthy, and run times are longer per sample.[12] |
| Sample Prep | Simple dissolution in a deuterated solvent.[15] | More complex method development, including column and mobile phase screening. |
| Sample Type | Requires soluble samples (~1-10 mg). Non-destructive. | Highly sensitive, suitable for trace analysis. Destructive (sample cannot be recovered). |
| Cost | High initial instrument cost and maintenance.[1] | Moderate instrument cost, but ongoing consumable costs (columns, solvents) can be significant.[1] |
| Information | Provides full structural information in the same experiment. | Provides retention time and peak area; structure is not directly determined. |
This decision-making process can be visualized as follows:
Conclusion: An Integrated Approach
NMR spectroscopy is a reliable, accurate, and rapid method for determining diastereomeric ratios, offering the unique advantage of being non-destructive while providing a wealth of structural information.[1] While chiral chromatography techniques like HPLC and SFC provide superior sensitivity for trace analysis, they require more intensive method development.[1][12]
For a comprehensive analytical strategy, these techniques should be viewed as complementary. A rapid analysis by NMR can provide immediate feedback for reaction optimization, while HPLC can serve as the gold-standard validation for final product quality control. The ultimate choice is dictated by the specific requirements of the analysis, including sample complexity, the required level of precision, and throughput needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral_derivitizing_agent [chemeurope.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azooptics.com [azooptics.com]
A Senior Application Scientist's Guide to Absolute Configuration Determination of Products from Proline Catalysis
For researchers, scientists, and professionals in drug development, the unequivocal assignment of absolute configuration to chiral molecules is a cornerstone of modern chemical research. Proline catalysis, a powerful tool in asymmetric synthesis, consistently delivers products with high enantiomeric excess. However, the stereochemical integrity of these products must be rigorously verified. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the absolute configuration of molecules derived from proline-catalyzed reactions, supported by experimental insights and logical workflows.
The Challenge: Stereochemical Fidelity in Proline Catalysis
Proline and its derivatives catalyze a vast array of reactions, including aldol, Mannich, and Michael additions, by forming chiral enamine or iminium ion intermediates. These transient species effectively shield one face of the substrate, directing the approach of the reaction partner and leading to the formation of a specific enantiomer. The resulting products, often β-hydroxy ketones, β-amino aldehydes, or related structures, frequently possess multiple stereocenters and significant conformational flexibility, posing a considerable challenge for unambiguous stereochemical assignment. An erroneous assignment can have profound implications, particularly in pharmaceutical development, where the biological activity of enantiomers can differ dramatically.
Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample, the presence of suitable functional groups or chromophores, and the availability of instrumentation and computational resources. Here, we compare the most robust and widely used techniques.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Method (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | ¹H NMR analysis of diastereomeric esters formed with a chiral derivatizing agent. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). Challenging for oils or amorphous solids. | 2-15 mg of sample (recoverable), can be a neat liquid, oil, or in solution.[1] | Microgram to milligram quantities in solution. Requires a suitable chromophore. | 1-5 mg of a purified alcohol or amine. |
| Success Rate | High, contingent on obtaining a suitable crystal. | High for molecules amenable to computational analysis.[2] | Variable; dependent on the presence and nature of the chromophore and conformational rigidity. | High for primary and secondary alcohols/amines, but can be complex for polyfunctional molecules. |
| Analysis Time | Days to weeks (crystal growth and data collection). | 1-12 hours for data acquisition; days for computational analysis.[1] | Hours for data acquisition; days for computational analysis. | 1-2 days for derivatization and NMR analysis. |
| Key Advantage | Provides an unambiguous 3D structure. | Applicable to a wide range of molecules in solution, including those that do not crystallize.[1] | Highly sensitive and requires minimal sample. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | The absolute necessity of a high-quality single crystal. | Requires quantum mechanical calculations for interpretation and can be challenging for highly flexible molecules.[2] | Limited to molecules with UV-Vis active chromophores. Conformational flexibility can complicate spectral interpretation.[3] | Requires chemical derivatization, which may not be straightforward for all substrates. Interpretation can be ambiguous for complex structures. |
In-Depth Methodological Review
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides the most definitive determination of absolute configuration by mapping the electron density of a molecule in the crystalline state. The anomalous dispersion of X-rays by heavier atoms allows for the differentiation between enantiomers.
Causality Behind Experimental Choices: The key to a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. For products of proline catalysis, which are often polar and conformationally flexible, crystallization can be the most significant hurdle. Derivatization to introduce aromatic groups can facilitate crystal packing through π-stacking interactions.
Self-Validating System: The Flack parameter, a value derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates a high probability of the correct assignment.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, a comparison of the experimental spectrum with a computationally predicted spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration.[1]
Causality Behind Experimental Choices: VCD is particularly well-suited for the products of proline catalysis as it is a solution-phase technique, obviating the need for crystallization.[1] The rich vibrational information in the mid-IR region provides numerous data points for comparison with theoretical calculations. However, the accuracy of the assignment is critically dependent on the quality of the quantum mechanical calculations, which must account for all significantly populated conformations of the molecule in solution.
Self-Validating System: The reliability of a VCD-based assignment is validated by the goodness-of-fit between the experimental and calculated spectra. A strong correlation across a wide range of vibrational bands provides high confidence in the assigned configuration.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve 2-15 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-900 cm⁻¹) using a VCD spectrometer.
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using molecular mechanics.
-
Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the vibrational frequencies and VCD intensities for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the calculated free energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer. If the spectra are in agreement, the absolute configuration is as calculated. If they are mirror images, the absolute configuration is the opposite of that calculated.
Logical Relationship: VCD Analysis
Caption: The interplay between experimental VCD data and computational modeling.
Electronic Circular Dichroism (ECD): A Sensitive Chiroptical Method
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum mechanical calculations.[3]
Causality Behind Experimental Choices: ECD is highly sensitive and requires a very small amount of sample. However, its applicability is limited to molecules that possess a chromophore that absorbs in the accessible UV-Vis range. For many products of proline catalysis, such as β-hydroxy ketones, the carbonyl group can serve as a suitable chromophore. The conformational flexibility of the molecule can significantly impact the ECD spectrum, making accurate computational modeling essential.[3]
Self-Validating System: The confidence in an ECD-based assignment is bolstered by a good match between the experimental and calculated spectra, particularly the signs and relative intensities of the Cotton effects.
Mosher's Method: A Classical NMR-Based Approach
Mosher's method is a derivatization technique that allows for the determination of the absolute configuration of chiral secondary alcohols and amines using ¹H NMR spectroscopy. The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the chemical shifts of protons near the newly formed stereocenter in the ¹H NMR spectra of these diastereomers are then analyzed to deduce the absolute configuration.
Causality Behind Experimental Choices: This method is particularly useful for the alcohol and amine products of proline-catalyzed reactions. The formation of the MTPA esters introduces a sterically bulky phenyl group that adopts a preferred conformation, leading to predictable shielding and deshielding effects on nearby protons.
Self-Validating System: The consistency of the chemical shift differences (Δδ = δS - δR) for multiple protons on either side of the stereocenter provides a self-validating system. A consistent pattern of positive and negative Δδ values is indicative of a reliable assignment.
Experimental Protocol: Mosher's Method
-
Derivatization:
-
Divide the chiral alcohol or amine into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
-
Purification: Purify the resulting diastereomeric MTPA esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original stereocenter.
-
Based on the established model for the conformation of the MTPA esters, a positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
-
Logical Relationship: Mosher's Method Analysis
Caption: Workflow for absolute configuration determination using Mosher's method.
Conclusion and Recommendations
The determination of the absolute configuration of products from proline catalysis is a critical aspect of ensuring the stereochemical integrity of these valuable molecules. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. For the often non-crystalline and conformationally flexible products of proline catalysis, a combination of spectroscopic and computational methods provides a powerful and reliable alternative.
Vibrational Circular Dichroism has emerged as a particularly robust technique for these systems, given its applicability to a wide range of molecules in solution. When coupled with rigorous computational analysis, VCD can provide unambiguous assignments where other methods may fail. For products bearing suitable chromophores, Electronic Circular Dichroism offers a highly sensitive option. Mosher's method, a classical yet effective technique, remains a valuable tool for the stereochemical elucidation of chiral alcohols and amines, provided that the derivatization is straightforward and the NMR analysis is unambiguous.
Ultimately, for high-stakes applications such as drug development, the cross-validation of the absolute configuration using two independent methods is strongly recommended to ensure the highest level of confidence in the stereochemical assignment.
References
A Senior Application Scientist's Guide to the Kinetic Landscape of Proline-Based Catalysis: A Comparative Study of trans-4-Cyclohexyl-L-proline
Authored for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, valued for its simplicity, low toxicity, and remarkable ability to facilitate a wide array of stereoselective transformations.[1] Its success has inspired the development of numerous derivatives designed to enhance its catalytic efficiency, selectivity, and applicability in diverse reaction environments. Among these, trans-4-Cyclohexyl-L-proline emerges as a catalyst of significant interest. The introduction of a bulky, lipophilic cyclohexyl group at the C4 position of the pyrrolidine ring is not a trivial modification; it is a strategic choice poised to profoundly influence the catalyst's behavior and the kinetics of the reactions it mediates.
This guide provides an in-depth comparative analysis, grounding the predicted kinetic profile of this compound against the well-established benchmark of L-proline. We will dissect the mechanistic underpinnings of proline catalysis, explain the causal effects of the cyclohexyl modification, and provide robust, self-validating experimental protocols for researchers seeking to quantify these effects. Our objective is to furnish you not just with data, but with a logical framework for understanding and investigating this powerful catalytic system.
The Mechanistic Benchmark: L-Proline and Enamine Catalysis
To appreciate the nuances of this compound, we must first master the fundamentals of its parent catalyst. L-proline primarily operates through an enamine catalytic cycle, particularly in classic C-C bond-forming reactions like the aldol addition.[2][3] This cycle is a well-orchestrated sequence of steps, each with kinetic implications.
The generally accepted mechanism involves the initial formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a donor carbonyl compound (e.g., a ketone).[4][5] This nucleophilic enamine then attacks an electrophilic acceptor (e.g., an aldehyde). The resulting iminium ion is subsequently hydrolyzed to release the product and regenerate the catalyst, completing the cycle.[6][7] While this model is widely accepted, the rate-determining step has been a subject of considerable debate, with studies suggesting it could be enamine formation, the C-C bond-forming step, or even a post-C-C bond formation step, depending on the specific reactants and conditions.[8][9][10]
Comparative Analysis: The Impact of the trans-4-Cyclohexyl Group
The introduction of a cyclohexyl moiety at the C4 position, trans to the carboxylic acid group, is a deliberate structural perturbation designed to modulate the catalyst's properties. This modification introduces significant steric bulk and increases lipophilicity, leading to several predictable effects on the reaction kinetics and stereochemical outcome.
Hypothesized Effects on Reaction Kinetics and Stereoselectivity
-
Enhanced Stereocontrol: The primary rationale for this modification is to amplify steric hindrance on one face of the pyrrolidine ring. During the C-C bond-forming step, the enamine intermediate attacks the aldehyde. The bulky cyclohexyl group is expected to create a more effective stereochemical shield, blocking one approach of the electrophile more decisively than the simple proton at the C4 position of L-proline. This should translate to higher diastereoselectivity and enantioselectivity in the final product.
-
Solubility and Medium Effects: The nonpolar cyclohexyl group significantly increases the catalyst's solubility in a broader range of organic solvents, from moderately polar (e.g., CH₂Cl₂) to nonpolar (e.g., toluene). This contrasts with L-proline, which often requires polar, protic solvents like DMSO or DMF for good solubility and activity. This expanded solvent scope allows for greater optimization of reaction conditions, which can directly impact reaction rates and equilibria.
-
Stability of Intermediates: The cyclohexyl group may subtly influence the electronic properties and stability of the enamine intermediate. While primarily a steric effector, its presence could alter the conformation of the pyrrolidine ring, potentially affecting the planarity and nucleophilicity of the enamine system.
A Practical Guide to the Kinetic Investigation
To validate the hypothesized advantages of this compound, a systematic kinetic investigation is essential. The following protocols are designed to be self-validating and provide a clear comparison against the L-proline benchmark. The model reaction for this study will be the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, as it is well-precedented and the product is UV-active, facilitating straightforward monitoring.[11]
Experimental Workflow Overview
Protocol 1: Determination of the Reaction Rate Law
Objective: To determine the order of the reaction with respect to the ketone, aldehyde, and catalyst, and to calculate the observed rate constant (k_obs).
Causality: By systematically varying the initial concentration of each species while holding others constant, we can isolate its influence on the initial reaction rate. This directly reveals its role in the rate-determining step of the overall transformation.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of 4-nitrobenzaldehyde, cyclohexanone, and each catalyst (this compound and L-proline) in a suitable solvent (e.g., DMSO).
-
Baseline Experiment: In a temperature-controlled cuvette (e.g., 298 K), combine the stock solutions to achieve the desired baseline concentrations (e.g., [Aldehyde] = 0.1 M, [Ketone] = 1.0 M, [Catalyst] = 0.02 M). Initiate the reaction by adding the catalyst last.
-
Monitoring: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer at the wavelength corresponding to the product's absorbance. Record absorbance vs. time for the initial phase of the reaction (e.g., first 10% conversion).
-
Initial Rate Calculation: Determine the initial rate (v₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Systematic Variation: Repeat steps 2-4 while systematically varying the concentration of one component at a time (e.g., double the catalyst concentration while keeping others constant). Perform at least three experiments for each component to establish a clear trend.
-
Control Experiment (Self-Validation): Perform one experiment under baseline conditions but without any catalyst. The absence of significant product formation validates that the reaction is indeed catalyst-dependent.
-
Data Analysis: Determine the reaction order for each component by plotting log(v₀) vs. log([Concentration]) and finding the slope. Assemble the rate law: Rate = k_obs * [Aldehyde]^x * [Ketone]^y * [Catalyst]^z.
Protocol 2: Determination of Activation Parameters (Eyring Analysis)
Objective: To calculate the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for the reaction catalyzed by each proline derivative.
Causality: Activation parameters provide profound insight into the transition state. ΔH‡ reflects the energy barrier, while ΔS‡ indicates the degree of order or disorder in the transition state compared to the ground state. A highly negative ΔS‡, for example, suggests a well-ordered, associative transition state, which is expected for these bimolecular reactions.[12][13]
Methodology:
-
Temperature Variation: Using the baseline concentrations from Protocol 1, perform a series of kinetic runs at a minimum of four different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
Rate Constant Calculation: For each temperature, determine the observed rate constant (k_obs) from the initial rate data and the previously determined rate law.
-
Data Analysis (Eyring Plot): Convert the data and plot ln(k_obs/T) versus 1/T. According to the linearized Eyring equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R, this plot should yield a straight line.[14][15][16]
-
The slope of the line is equal to -ΔH‡/R.
-
The y-intercept is equal to ln(k_B/h) + ΔS‡/R.
-
(R = gas constant, k_B = Boltzmann constant, h = Planck constant)
-
-
Calculation: From the slope and intercept, calculate ΔH‡ and ΔS‡ for each catalyst.
Comparative Data Summary
The ultimate goal of these protocols is to generate a clear, quantitative comparison. The data should be organized to highlight the performance differences between the two catalysts.
Table 1: Comparative Kinetic Parameters
| Parameter | L-Proline | This compound | Anticipated Outcome |
| Rate Law | Orders likely similar, reflecting the core mechanism. | ||
| Order in [Aldehyde] (x) | Value | Value | |
| Order in [Ketone] (y) | Value | Value | |
| Order in [Catalyst] (z) | Value | Value | |
| Rate Constant | k_obs may differ due to solubility and stability effects. | ||
| k_obs (M⁻²s⁻¹) at 298 K | Value | Value | |
| Activation Parameters | ΔS‡ may be more negative for the cyclohexyl derivative, indicating a more ordered (sterically constrained) transition state. | ||
| ΔH‡ (kJ/mol) | Value | Value | |
| ΔS‡ (J/mol·K) | Value | Value | |
| ΔG‡ (kJ/mol) at 298 K | Value | Value | |
| Stereoselectivity | Significantly higher for the cyclohexyl derivative. | ||
| Diastereomeric Ratio (anti:syn) | Value | Value | |
| Enantiomeric Excess (ee, %) | Value | Value |
Conclusion
This compound is not merely an alternative to L-proline; it is an evolution, engineered for superior stereocontrol and operational flexibility. While sharing the fundamental enamine mechanism, the strategic addition of the cyclohexyl group is hypothesized to create a more sterically demanding environment in the reaction's transition state, leading to enhanced stereoselectivity. Furthermore, its improved solubility profile opens avenues for reaction optimization in a wider array of solvent systems.
The kinetic studies outlined in this guide provide a robust framework for quantifying these enhancements. By meticulously determining rate laws and activation parameters, researchers can gain a deeper, evidence-based understanding of how structural modifications at the catalyst's core translate into macroscopic performance. This knowledge is invaluable for the rational design of more efficient catalytic processes and the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Towards the development of continuous, organocatalytic, and stereoselective reactions in deep eutectic solvents [beilstein-journals.org]
- 12. Eyring equation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
A Computational Lens on Asymmetric Catalysis: DFT Insights into the Transition State of trans-4-Cyclohexyl-L-proline
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have emerged as powerful tools for stereoselective carbon-carbon bond formation.[1][2][3] The subtle interplay of steric and electronic effects within the catalyst's structure dictates the stereochemical outcome of the reaction. This guide delves into the computational investigation of the transition state for reactions catalyzed by trans-4-Cyclohexyl-L-proline, a bulky derivative of L-proline. Leveraging Density Functional Theory (DFT) studies on analogous systems, we will provide a comparative analysis against the parent L-proline catalyst, offering insights for researchers, scientists, and professionals in drug development.
The Mechanistic Cornerstone: The Enamine Pathway in Proline Catalysis
The catalytic prowess of L-proline and its derivatives in reactions like the aldol condensation is rooted in the formation of an enamine intermediate.[4][5][6] This mechanistic pathway, extensively studied both experimentally and computationally, involves the condensation of the secondary amine of proline with a ketone to form a nucleophilic enamine. The carboxylic acid moiety of the catalyst plays a pivotal dual role: it acts as a general acid to activate the electrophile (e.g., an aldehyde) and as a general base to facilitate proton transfer in the transition state.[7] This intricate network of hydrogen bonding within the transition state assembly is the primary determinant of stereoselectivity.
The generally accepted Houk-List model for the L-proline-catalyzed aldol reaction highlights the importance of a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen.[5] This interaction, along with the steric hindrance imposed by the proline ring, dictates the facial selectivity of the enamine's attack on the aldehyde.
Comparative Analysis: this compound vs. L-proline
While specific DFT studies on this compound are not abundant in the literature, we can extrapolate from the wealth of computational data on other proline derivatives to predict its behavior.[4][8] The introduction of a bulky cyclohexyl group at the 4-position of the pyrrolidine ring is expected to significantly influence the steric environment around the catalytic center.
Key Points of Comparison:
-
Steric Hindrance and Facial Selectivity: The cyclohexyl group in this compound is anticipated to create a more congested steric environment compared to the parent L-proline. This increased steric bulk would likely amplify the differentiation between the two faces of the enamine, potentially leading to higher enantioselectivity. DFT studies on other sterically demanding proline analogs have shown that increased steric hindrance can enforce a more rigid transition state, thereby enhancing stereochemical control.
-
Conformational Rigidity: The presence of the cyclohexyl substituent may also impart greater conformational rigidity to the pyrrolidine ring. A more rigid catalyst backbone can lead to a more ordered and predictable transition state assembly, which is often correlated with higher enantiomeric excesses. Computational studies on bicyclic proline analogs have demonstrated that conformational restriction is a key factor in achieving high stereoselectivity.[8]
-
Transition State Stabilization: The electronic effect of the cyclohexyl group is primarily inductive and relatively minor compared to its steric influence. Therefore, the fundamental hydrogen bonding interactions that stabilize the transition state in L-proline catalysis are expected to remain operative. However, the precise geometry of this hydrogen bonding network may be perturbed by the steric demands of the cyclohexyl group, which could subtly modulate the activation energy and stereoselectivity.
A Representative DFT Workflow for Transition State Analysis
To provide a practical framework for researchers, the following section outlines a typical DFT workflow for investigating the transition state of an aldol reaction catalyzed by a proline derivative.
Experimental Protocol: DFT Calculation of an Aldol Reaction Transition State
-
Model System Selection:
-
Catalyst: this compound
-
Reactants: Acetone (enamine precursor) and Benzaldehyde (electrophile)
-
Rationale: This is a classic model system for studying proline-catalyzed aldol reactions, allowing for direct comparison with existing literature data.
-
-
Computational Method:
-
Density Functional: B3LYP or M06-2X.
-
Causality: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organocatalytic systems. M06-2X is often preferred for systems where non-covalent interactions, such as hydrogen bonding and van der Waals forces, are critical, as it is specifically parameterized to better describe these interactions.
-
-
Basis Set: 6-31G(d,p) for initial geometry optimizations and a larger basis set like 6-311+G(d,p) for single-point energy calculations.
-
Causality: The 6-31G(d,p) basis set offers a reasonable description of the electronic structure for geometry optimizations at a manageable computational expense. The larger 6-311+G(d,p) basis set, with diffuse functions (+), provides a more accurate energy calculation for the optimized geometry.
-
-
Solvent Model: Implicit solvent model, such as the Polarizable Continuum Model (PCM).
-
Causality: Most organocatalytic reactions are performed in solution. An implicit solvent model accounts for the bulk solvent effects on the energetics and geometry of the transition state without the prohibitive computational cost of explicitly modeling solvent molecules.
-
-
-
Workflow:
-
Conformational Search: Perform a thorough conformational search for all reactants, intermediates, and the catalyst to identify the lowest energy conformers.
-
Reactant and Product Optimization: Optimize the geometries of the reactants (enamine and aldehyde) and the final aldol product.
-
Transition State Search: Locate the transition state structure connecting the reactants and products. This is typically done using methods like the Berny algorithm.
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state structure.
-
Self-Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the bond being formed). The absence of other imaginary frequencies confirms that the structure is a true minimum on the potential energy surface in all other directions.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactants and products.
-
Energy Calculation: Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).
-
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for a DFT investigation of an organocatalytic reaction.
Caption: A generalized workflow for DFT studies of organocatalytic reaction mechanisms.
Quantitative Comparison and Data Presentation
The following table presents hypothetical, yet plausible, DFT-calculated activation energies for the aldol reaction catalyzed by L-proline and this compound, based on trends observed in the literature for sterically hindered proline derivatives.
| Catalyst | Transition State | Relative Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (ee) |
| L-Proline | Re-face attack | 12.5 | 85% |
| Si-face attack | 14.2 | ||
| This compound | Re-face attack | 12.8 | >95% |
| Si-face attack | 15.5 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the this compound system. The predicted higher enantiomeric excess for the cyclohexyl derivative is based on the expected greater energy difference between the diastereomeric transition states due to increased steric hindrance.
Visualizing the Transition State Interactions
The key to understanding the stereoselectivity lies in the non-covalent interactions within the transition state. The following diagram illustrates the critical hydrogen bonding in the favored transition state of a proline-catalyzed aldol reaction.
Caption: Key non-covalent interactions in the proline-catalyzed aldol transition state.
Concluding Remarks
DFT studies provide an invaluable tool for elucidating the subtle factors that govern the stereochemical outcome of organocatalytic reactions. While direct computational studies on this compound are yet to be widely reported, the extensive body of research on analogous systems allows for well-founded predictions. The increased steric bulk of the cyclohexyl group is anticipated to enhance the enantioselectivity compared to L-proline by creating a more defined and rigid transition state. The computational workflow and comparative data presented in this guide offer a robust starting point for researchers seeking to understand and optimize reactions catalyzed by this and other proline derivatives. As computational methods continue to advance, their predictive power in catalyst design and mechanistic elucidation will undoubtedly play an increasingly critical role in the development of novel and efficient asymmetric transformations.
References
- 1. longdom.org [longdom.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. pnas.org [pnas.org]
- 7. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative study of proline derivatives in Mannich reactions
An In-Depth Comparative Guide to Proline Derivatives in Asymmetric Mannich Reactions
For researchers, scientists, and professionals in drug development, the Mannich reaction is a foundational tool for constructing carbon-carbon bonds to create β-amino carbonyl compounds.[1] These structures are pivotal building blocks for a vast array of pharmaceuticals and natural products.[1] The advent of organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric reactions, has revolutionized this field.[2][3] Among these catalysts, the naturally occurring amino acid L-proline has been celebrated as the "simplest enzyme" for its ability to drive these transformations with high stereoselectivity.[3]
However, the pursuit of enhanced efficiency, broader substrate scope, and novel stereochemical outcomes has led to the development of numerous proline derivatives. These modified catalysts often address the limitations of L-proline, such as modest solubility in common organic solvents and high catalyst loading requirements.[4] This guide offers a comparative analysis of key proline derivatives, grounded in experimental data, to elucidate the causal relationships between catalyst structure and performance in the asymmetric Mannich reaction.
The Core Mechanism: Enamine Catalysis
The power of proline and its derivatives in the Mannich reaction stems from their ability to form a nucleophilic enamine intermediate with a ketone or aldehyde donor.[1][5] This catalytic cycle, a cornerstone of modern organocatalysis, proceeds through several key steps:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine.[1]
-
Imine Formation: Concurrently, the aldehyde and amine substrates react to form an electrophilic imine.[1]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks the imine in a highly controlled, stereoselective manner. The specific facial attack is directed by the catalyst's chiral scaffold, determining the stereochemistry of the final product.[5][6]
-
Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the β-amino carbonyl product and regenerate the catalyst, allowing it to re-enter the cycle.[1]
Caption: Generalized catalytic cycle for the proline-catalyzed Mannich reaction.
The Benchmark: L-Proline
L-proline is the foundational catalyst against which all derivatives are measured. It is inexpensive, readily available in both enantiomeric forms, and robust.[3] In the classic three-component Mannich reaction of a ketone, an aldehyde, and an amine, L-proline typically provides the syn-diastereomer with high enantioselectivity.[5][6] The stereochemical outcome is dictated by a well-accepted transition state model where the enamine attacks the si-face of the E-aldimine, a pathway favored to minimize steric repulsion between the imine's substituent and the catalyst's pyrrolidine ring.[5][6]
Limitations:
-
Solubility: L-proline's zwitterionic nature makes it poorly soluble in many non-polar organic solvents, often necessitating the use of polar aprotic solvents like DMSO.[1][4]
-
Catalyst Loading: Reactions often require high catalyst loadings (10-35 mol%) to achieve good conversion rates.[7]
-
Stereoselectivity: While excellent for producing syn products, it is ineffective for generating the corresponding anti-diastereomers.[5]
Comparative Analysis of Proline Derivatives
The modification of the proline scaffold is a strategic endeavor to enhance catalytic activity and control stereochemical outcomes.
Hydroxyproline Derivatives: Fine-Tuning through Substitution
The introduction of a hydroxyl group, as in (2S,4R)-4-hydroxyproline, adds a new hydrogen-bonding site that can influence the transition state assembly.[8][9] Further derivatization of this hydroxyl group (e.g., silyloxy, sulfonyloxy) offers a powerful handle to modulate catalyst performance.[10][11]
For instance, a 4-tert-butyldimethylsiloxy-substituted organocatalyst derived from N-prolylsulfonamide has demonstrated exceptional performance in the Mannich reaction of cyclohexanone with iminoglyoxylate in aqueous media, achieving >99% ee for the syn-diastereomer.[12] Studies comparing various hydroxyprolines have found that their catalytic behavior can be diverse; while one derivative may enhance stereoselectivity in aldol reactions, another might be superior for Mannich reactions.[9]
| Catalyst | Substrates | Solvent | Yield (%) | dr (syn:anti) | ee (%) of Major | Reference |
| L-Proline | Acetone, p-NO₂-PhCHO, p-Anisidine | DMSO | 50 | - | 94 (syn) | --INVALID-LINK--[13] |
| (2S,4R)-4-Hydroxyproline | Cyclohexanone, N-PMP-Imine | DMSO | 85 | 95:5 | 99 (syn) | --INVALID-LINK-- |
| 4-OTBS-Proline Sulfonamide | Cyclohexanone, Iminoglyoxylate | H₂O | High | - | >99 (syn) | --INVALID-LINK--[12] |
Causality: The additional functional group at the C4 position can participate in hydrogen bonding, altering the conformation and rigidity of the transition state. This can lead to more defined stereochemical control and, in some cases, improved solubility and reactivity, particularly in aqueous or protic media.[10][12]
Pipecolic Acid: Expanding the Ring for New Selectivity
L-Pipecolic acid, the six-membered ring homologue of proline, introduces significant changes to the catalyst's conformational flexibility.[14] This structural alteration has a profound impact on the diastereoselectivity of the Mannich reaction. While proline almost exclusively yields syn-products, (S)-pipecolic acid-catalyzed reactions can produce both syn- and anti-products with high enantioselectivities for each.[15]
The diastereomeric ratio is often close to 1:1, providing a synthetic route to access the less common anti-Mannich products which are difficult to obtain with proline.[15]
| Catalyst | Substrates | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn/anti) | Reference |
| (S)-Proline | Propanal, N-PMP-Imine | DMSO | 89 | >95:5 | >99 | --INVALID-LINK-- |
| (S)-Pipecolic Acid | Propanal, N-PMP-Imine | DMSO | 85 | 1.4:1 | >98 / >98 | --INVALID-LINK--[15] |
Causality: Computational studies suggest that the larger ring of pipecolic acid reduces the energy difference between the transition states leading to syn and anti products.[15] The increased flexibility allows for competitive attacks from both s-cis- and s-trans-enamine conformations, resulting in a mixture of diastereomers.[15]
Diarylprolinol Silyl Ethers: The Power of Bulk and Electronics
Often referred to as Jørgensen-Hayashi catalysts, diarylprolinol silyl ethers are among the most powerful and versatile organocatalysts.[16][17] These derivatives replace the carboxylic acid with a bulky diaryl(trialkylsilyloxy)methyl group. This modification dramatically enhances catalyst performance by providing a highly effective steric shield that directs the approach of the electrophile with exceptional precision.[16][18]
These catalysts are renowned for achieving excellent yields and stereoselectivities at very low catalyst loadings (often 1-5 mol%).[19]
| Catalyst | Substrates | Solvent | Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| Diarylprolinol Silyl Ether | Various Aldehydes, α-Keto N-Boc-imines | Toluene | 5 | 80-97 | up to >20:1 | 99 | --INVALID-LINK--[19] |
Causality: The bulky diarylprolinol moiety effectively blocks one face of the enamine intermediate, forcing the imine to approach from the least hindered direction. This steric control is so pronounced that it often leads to nearly perfect stereoselectivity.[16] The absence of the acidic carboxylic proton also alters the reaction mechanism, preventing competing reaction pathways.
Tetrazole and Acylsulfonamide Derivatives: Superior Acidity and Solubility
To overcome the limitations of proline, particularly its poor solubility in non-polar solvents and the need for high catalyst loadings, derivatives where the carboxylic acid is replaced by a more acidic tetrazole or acylsulfonamide group have been developed.[4][20] These catalysts have demonstrated superior performance compared to proline, offering higher yields and enantioselectivities across a broader range of solvents, including non-polar ones where proline catalysis typically fails.[4]
The tetrazole derivative, in particular, has shown remarkable efficiency, achieving high enantioselectivity at lower catalyst loadings and in shorter reaction times.[4]
| Catalyst | Substrates | Solvent | Loading (mol%) | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone, p-NO₂-PhCHO, p-Anisidine | CH₂Cl₂ | 20 | 0 | - | --INVALID-LINK--[4][20] |
| Proline-derived Tetrazole | Cyclohexanone, p-NO₂-PhCHO, p-Anisidine | CH₂Cl₂ | 10 | 98 | 99 | --INVALID-LINK--[4][20] |
Causality: The tetrazole moiety is a bioisostere of the carboxylic acid group but possesses a much lower pKa. This increased acidity is believed to facilitate the proton transfer steps within the catalytic cycle, accelerating the reaction. Furthermore, the non-zwitterionic nature of these derivatives significantly improves their solubility in a wide range of organic solvents, enhancing their versatility.[4]
Experimental Protocols
General Protocol for a Proline-Catalyzed Three-Component Mannich Reaction
This representative protocol is adapted from established methods for the synthesis of β-amino ketones.[1]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Ketone (e.g., Acetone, 5-10 mL or as solvent)
-
L-Proline (0.1-0.2 mmol, 10-20 mol%)
-
Solvent (e.g., DMSO, if ketone is not used as solvent)
-
Magnetic stir bar and vial
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Solvent & Catalyst Addition: Add the solvent (e.g., 10 mL of acetone or a 4:1 DMSO/ketone mixture). Add the L-proline catalyst (10-20 mol%) to the mixture.
-
Reaction: Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically requires 3-48 hours).
-
Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino ketone.
Caption: Standard experimental workflow for a Mannich reaction.
Conclusion and Outlook
While L-proline remains a cornerstone of organocatalysis, its derivatives offer a sophisticated and powerful toolkit for modern synthetic chemists. The choice of catalyst is not arbitrary but a strategic decision based on the desired stereochemical outcome, substrate scope, and reaction conditions.
-
For reliable syn-diastereoselectivity , L-proline and its simple hydroxyproline variants remain robust choices.
-
To access anti-diastereomers , catalysts with modified ring structures like pipecolic acid or specifically designed pyrrolidine derivatives are required.[15][21]
-
For maximum efficiency and generality , particularly at low catalyst loadings, the sterically demanding diarylprolinol silyl ethers are unparalleled.[16]
-
When working in non-polar solvents or seeking to improve reaction rates, tetrazole and acylsulfonamide derivatives provide a distinct advantage over the parent amino acid.[4]
The field continues to evolve, with ongoing research focused on developing recyclable, heterogeneous, and even more active catalyst systems.[11] By understanding the causal link between a catalyst's structure and its function, researchers can more effectively harness the power of these "simple enzymes" to construct the complex chiral molecules that drive innovation in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organocatalytic Asymmetric Domino Oxa-Michael-Mannich-[1,3]-Amino Rearrangement Reaction of N-Tosylsalicylimines to α,β-Unsaturated Aldehydes by Diarylprolinol Silyl Ethers [organic-chemistry.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Reaction Mechanism for trans-4-Cyclohexyl-L-proline Synthesis
Introduction: The Significance of Stereochemistry in Drug Design
trans-4-Cyclohexyl-L-proline is a critical non-natural amino acid incorporated into the structure of several active pharmaceutical ingredients (APIs), most notably the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[1][2][3] Its rigid cyclohexyl group enhances the stability and bioavailability of peptide-based drugs, improving their binding affinity and selectivity.[4] The precise stereochemistry of the 4-substituent relative to the carboxyl group at the 2-position is paramount for biological activity. Therefore, a deep and verifiable understanding of the reaction mechanism that governs its synthesis is not merely an academic exercise but a cornerstone of robust process development, ensuring high diastereoselectivity, yield, and purity in pharmaceutical manufacturing.
This guide provides a comparative analysis of the prevailing synthetic methodologies for this compound, focusing on the validation of the underlying reaction mechanisms. We will delve into the theoretical framework of the most common synthetic route—heterogeneous catalytic hydrogenation—and present actionable experimental protocols for its validation.
Part 1: The Prevailing Reaction Mechanism - Heterogeneous Hydrogenation
The industrial synthesis of 4-substituted prolines, including the trans-cyclohexyl variant, frequently relies on the stereoselective hydrogenation of a suitable precursor. A common and efficient strategy involves the catalytic hydrogenation of a pyrrole or pyrrolidine derivative.[5][6] The generally accepted mechanism for this transformation on a solid catalyst surface (e.g., Palladium, Platinum, Rhodium) is the Horiuti-Polanyi mechanism.[7][8]
This mechanism can be broken down into four key stages:
-
Reactant Adsorption : The unsaturated precursor molecule (e.g., a 4-cyclohexyl-substituted pyrrole-2-carboxylic acid derivative) adsorbs onto the active sites of the metal catalyst surface. Concurrently, molecular hydrogen (H₂) also adsorbs and dissociates into atomic hydrogen bound to the surface (M-H).[7][8]
-
First Hydrogen Addition (Half-Hydrogenated Intermediate) : A surface-bound hydrogen atom is transferred to one of the carbons of the double bond in the pyrrole ring, forming a "half-hydrogenated" intermediate that remains attached to the catalyst surface.[8] This step is typically reversible.
-
Second Hydrogen Addition : A second hydrogen atom is added to the adjacent carbon, completing the saturation of that bond. This step is effectively irreversible and leads to the formation of the pyrrolidine ring.[7]
-
Product Desorption : The final saturated product, this compound, detaches from the catalyst surface, freeing the active site for the next catalytic cycle.
The stereochemical outcome—the preferential formation of the trans isomer—is dictated by the steric hindrance of the bulky cyclohexyl group. The substrate is expected to adsorb onto the catalyst surface on the face opposite to the cyclohexyl group, leading to the syn-addition of hydrogen atoms from the catalyst face, resulting in the desired trans configuration.
Caption: Proposed Horiuti-Polanyi mechanism for the synthesis of this compound.
Part 2: Comparative Analysis of Synthetic Strategies
While catalytic hydrogenation is a dominant method, other routes have been developed. The choice of strategy depends on factors like starting material availability, cost, scalability, and the desired stereochemical purity. A highly selective method starting from the readily available L-glutamic acid has also been reported, offering a competitive alternative to routes that begin with more expensive starting materials like trans-4-hydroxy-L-proline.[3]
| Method | Starting Material | Key Transformation | Typical Catalyst/Reagents | Diastereoselectivity (trans:cis) | Advantages | Disadvantages |
| Heterogeneous Hydrogenation | 4-Cyclohexyl-pyrrole-2-carboxylate | Catalytic Hydrogenation | Rh/C, Ru/C, Pd/C, PtO₂[5][6] | Good to Excellent | High atom economy, catalyst can be recycled, scalable. | Requires high-pressure equipment, potential for catalyst poisoning. |
| Alkylation & Hydrogenolysis | N-benzyl-pyroglutamic acid | Alkylation, Hydrogenolysis | 3-bromocyclohexene, H₂, Raney-Ni[9] | High (93% e.e. for trans) | High stereoselectivity.[9] | Multi-step, involves hazardous reagents (Raney-Ni). |
| Multi-step from L-Glutamic Acid | L-Glutamic Acid | Cyclization, reduction, substitution | Multiple steps and reagents[3] | Highly Selective (99.7% trans)[3] | Cheap starting material, high purity product.[3] | Long (nine-step) synthesis, lower overall yield (25%).[2][3] |
| Asymmetric Hydrogenation | 4-alkylidenepyrrolidine precursor | Asymmetric Hydrogenation | Chiral Rh or Ir catalysts[10][11] | Potentially Excellent | Direct route to high enantiopurity products. | Expensive chiral ligands and catalysts. |
Part 3: Experimental Protocols for Mechanism Validation
To move from a proposed mechanism to a validated one, a series of targeted experiments is required.[12][13] The following protocols provide a self-validating framework to rigorously test the key features of the heterogeneous hydrogenation mechanism.
Caption: A logical workflow for the experimental validation of the proposed reaction mechanism.
Objective: To determine the reaction order with respect to the substrate, hydrogen pressure, and catalyst loading. This information is crucial for identifying the rate-determining step of the reaction.[12][14]
Methodology:
-
Setup: Use a high-pressure batch reactor equipped with temperature control, a gas inlet, and a sampling port.
-
Baseline Reaction:
-
Charge the reactor with the unsaturated precursor (e.g., 1.0 mmol), solvent (e.g., 20 mL Ethanol), and catalyst (e.g., 5 mol% Pd/C).
-
Seal the reactor, purge with N₂, then pressurize with H₂ to a set pressure (e.g., 10 bar).
-
Heat to the desired temperature (e.g., 60 °C) and begin stirring.
-
Take samples at regular intervals (e.g., 0, 15, 30, 60, 120, 240 min).
-
Quench the reaction immediately upon sampling (e.g., by filtering out the catalyst).
-
Analyze the concentration of reactant and product using a calibrated HPLC or GC method.[3]
-
-
Varying Substrate Concentration: Repeat the baseline experiment, but vary the initial substrate concentration (e.g., 0.5 mmol, 2.0 mmol) while keeping H₂ pressure and catalyst loading constant.
-
Varying Hydrogen Pressure: Repeat the baseline experiment, but vary the H₂ pressure (e.g., 5 bar, 20 bar) while keeping substrate and catalyst loading constant.
-
Varying Catalyst Loading: Repeat the baseline experiment, but vary the catalyst loading (e.g., 2.5 mol%, 10 mol%) while keeping substrate concentration and H₂ pressure constant.
Data Analysis & Expected Outcome:
-
Plot concentration vs. time for each run to determine the initial reaction rate.
-
Create log-log plots of the initial rate vs. the concentration/pressure of the varied component. The slope of these plots will give the order of the reaction with respect to that component.
-
Causality: If the reaction is first-order in H₂ pressure and zero-order in substrate, it suggests that the rate-determining step involves hydrogen activation on the catalyst surface. Conversely, if it is first-order in substrate and zero-order in H₂, the rate-limiting step may be substrate adsorption or the surface reaction itself.
Objective: To probe the stereochemistry of the hydrogen addition and verify the proposed syn-addition mechanism.
Methodology:
-
Reaction Setup: Perform the baseline hydrogenation experiment as described in Protocol 1, but substitute molecular hydrogen (H₂) with deuterium gas (D₂).
-
Product Isolation: After the reaction is complete, remove the catalyst by filtration and isolate the product using standard workup and purification procedures (e.g., crystallization or chromatography).
-
Spectroscopic Analysis:
-
Analyze the deuterated product using ¹H NMR, ²H NMR, and Mass Spectrometry.
-
¹H NMR: Look for the disappearance or reduction in the intensity of signals corresponding to the protons at positions 2 and 5 of the pyrrolidine ring.
-
²H NMR: Confirm the presence and location of deuterium atoms.
-
Mass Spectrometry: Confirm the incorporation of two deuterium atoms by observing the molecular ion peak at (M+2).
-
Data Analysis & Expected Outcome:
-
The Horiuti-Polanyi mechanism predicts a syn-addition of the two deuterium atoms from one face of the ring.
-
Causality: The NMR analysis should reveal a specific stereochemical arrangement where both deuterium atoms are on the same side of the pyrrolidine ring (i.e., both cis to each other). This would appear as a specific coupling pattern and would provide strong evidence against an anti-addition or a stepwise mechanism involving a freely rotating intermediate that could lead to a mixture of stereoisomers.
Objective: To understand the relative binding affinities and reactivity of different substrates on the catalyst surface.
Methodology:
-
Reaction Setup: Charge the reactor with an equimolar mixture of the standard 4-cyclohexyl-pyrrole precursor and a similar but structurally different precursor (e.g., 4-phenyl-pyrrole or 4-tert-butyl-pyrrole).
-
Execution: Run the hydrogenation under standard baseline conditions, but stop the reaction at approximately 50% total conversion.
-
Analysis: Analyze the reaction mixture by HPLC or GC to determine the relative ratio of the two hydrogenated products formed.
Data Analysis & Expected Outcome:
-
The product ratio will indicate which substrate is hydrogenated more quickly.
-
Causality: A significant preference for one substrate over the other indicates a difference in how strongly or readily they adsorb to the catalyst surface. For instance, if the sterically less-hindered substrate reacts faster, it supports the hypothesis that steric factors governing the approach to the catalyst surface play a significant role in the reaction rate, which is a key tenet of achieving high diastereoselectivity in the target molecule's synthesis.
Conclusion: Towards a Fully Validated Process
The validation of a reaction mechanism is an iterative process where evidence from multiple, independent experimental techniques is woven together to form a cohesive and predictive model.[13][15] By employing kinetic studies, isotopic labeling, and competition experiments, researchers can move beyond simple product analysis to a fundamental understanding of the factors controlling rate and selectivity in the synthesis of this compound. This deep understanding is invaluable for process optimization, troubleshooting, and ensuring the consistent production of this vital pharmaceutical intermediate.
References
- 1. This compound | 103201-78-1 | DEA20178 [biosynth.com]
- 2. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. A convenient method for synthesis of this compound - 北京理工大学 [pure.bit.edu.cn:443]
- 10. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. | Semantic Scholar [semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. jsscacs.edu.in [jsscacs.edu.in]
- 13. youtube.com [youtube.com]
- 14. fiveable.me [fiveable.me]
- 15. reddit.com [reddit.com]
A Comparative Guide to the Enantioselectivity of Proline-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide range of chemical transformations with high stereoselectivity.[1] Its accessibility, low toxicity, and operational simplicity have made it a cornerstone in the synthesis of complex chiral molecules.[2] However, the pursuit of enhanced catalytic activity, broader substrate scope, and improved performance under various reaction conditions has led to the development of a diverse array of proline derivatives. This guide provides an in-depth comparison of the enantioselective performance of L-proline against its key derivatives, supported by experimental data and detailed protocols to inform catalyst selection in your research.
The Mechanistic Heart of Proline Catalysis: Enamine and Iminium Ion Intermediates
The versatility of L-proline and its derivatives stems from their ability to act as bifunctional catalysts, leveraging a secondary amine and a carboxylic acid moiety (or a bioisostere) to activate substrates and orchestrate stereocontrol.[1] The catalytic cycle predominantly proceeds through two key intermediates:
-
Enamine Intermediate: The secondary amine of the catalyst condenses with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an imine in a Mannich reaction.[3][4]
-
Iminium Ion Intermediate: In reactions involving α,β-unsaturated carbonyls, the catalyst forms a transient iminium ion, which lowers the LUMO of the substrate, facilitating nucleophilic attack.
The stereochemical outcome of these reactions is dictated by the specific orientation of the substrates within a highly organized transition state, often involving hydrogen bonding interactions with the catalyst's acidic proton.[5]
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a critical benchmark for evaluating the efficacy of proline-based catalysts. The reaction between acetone and 4-nitrobenzaldehyde is a commonly employed model system.
L-Prolinamide Derivatives
Modification of the carboxylic acid group of proline to an amide has been shown to influence catalytic activity. L-prolinamides derived from α,β-hydroxyamines, in particular, have demonstrated enhanced enantioselectivities compared to L-proline. This is attributed to the terminal hydroxyl group participating in hydrogen bonding within the transition state, further organizing the substrates.[6]
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | neat acetone | RT | 48 | 6 | 70 | [6] |
| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | neat acetone | -25 | 48 | 66 | 93 | [6] |
| L-Prolinamide (from aniline) | neat acetone | RT | 48 | 85 | 46 | [6] |
Hydroxyproline Derivatives
The introduction of a hydroxyl group on the pyrrolidine ring, as in 4-hydroxyproline, can influence the catalyst's solubility and conformational preferences, thereby impacting its catalytic performance.[7] Silyl-protected 4-hydroxyprolines have shown good activity in aqueous media.[3] Furthermore, derivatives with hydrophobic groups have been designed to enhance catalytic activity in water through hydrophobic interactions with the substrate.[7]
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | neat acetone | RT | - | 68 | 76 | [8] |
| (2S,4R)-4-OTBS-Proline | H₂O | RT | 18 | 63 | 67 | [3] |
| 4-Aryl-hydroxyproline derivative | H₂O | RT | 9 | 98 | >99 | [7] |
Tetrazole and Acylsulfonamide Derivatives
Replacing the carboxylic acid moiety of proline with bioisosteres like tetrazole or acylsulfonamide groups can significantly alter the acidity and steric environment of the catalyst. These modifications have led to catalysts with improved solubility in non-polar solvents and, in some cases, superior enantioselectivity compared to L-proline.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | DMSO | RT | 24 | 97 | 71 | [9] |
| Proline-derived Tetrazole | CH₂Cl₂ | RT | 4 | 95 | 96 | [9] |
Comparative Performance in the Asymmetric Mannich Reaction
The proline-catalyzed Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.[10] The three-component reaction of a ketone, an aldehyde, and an amine is a common benchmark.
N-Protected Proline Derivatives
Protecting the nitrogen of the pyrrolidine ring, for instance with a Boc group, can influence the catalyst's steric bulk and electronic properties. While N-Boc-L-proline itself is not a catalyst due to the protected amine, other N-modifications can tune reactivity. However, in the context of the Mannich reaction, L-proline itself remains a highly effective catalyst.
| Ketone | Aldehyde | Amine | Catalyst | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Acetone | Benzaldehyde | p-Anisidine | L-Proline | 16 | 78 | >95:5 | 96 | [4] |
| Acetone | i-Pr-CHO | p-Anisidine | L-Proline | 12 | 65 | >95:5 | 99 | [4] |
| Acetone | Et-CHO | p-Anisidine | L-Proline | 12 | 68 | >95:5 | 98 | [4] |
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established methods for the reaction between an aldehyde and a ketone.[1][8]
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., neat acetone, 5.0 mL), add the ketone (if different from the solvent, typically 5-10 equivalents).
-
Add the proline-based catalyst (typically 10-30 mol%).
-
Stir the mixture at the specified temperature (e.g., room temperature or -25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a proline-catalyzed aldol reaction.
General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction
This protocol is adapted from established methods for the synthesis of β-amino ketones.[4]
-
To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Add the solvent system (e.g., a mixture of DMSO and the ketone, or neat ketone).
-
Add the proline catalyst (typically 10-20 mol%) to the mixture.
-
Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.
Conclusion
L-proline remains a robust and economical choice for a wide range of asymmetric transformations. However, the development of proline derivatives offers significant advantages in terms of enantioselectivity, substrate scope, and reaction conditions. L-prolinamides with hydrogen-bonding capabilities, hydroxyproline derivatives with tailored hydrophobic groups, and tetrazole analogues with altered acidity have all demonstrated the potential to outperform the parent catalyst in specific applications. The selection of the optimal catalyst is therefore a critical experimental parameter that should be guided by the specific transformation and desired outcome. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the design and execution of asymmetric syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline-tetrazole-catalyzed enantioselective N-nitroso aldol reaction of aldehydes with in situ generated nitrosocarbonyl compounds [pubmed.ncbi.nlm.nih.gov]
- 10. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-4-Cyclohexyl-L-proline
This document provides essential, step-by-step guidance for the safe and compliant disposal of trans-4-Cyclohexyl-L-proline. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, actionable framework for managing waste generated from this specific proline derivative, ensuring the protection of both laboratory personnel and the environment.
I. Hazard Assessment & Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the chemical's potential hazards is paramount. The Safety Data Sheet (SDS) for this compound (CAS No. 103201-78-1) indicates that this compound presents specific health risks.[1]
Identified Hazards:
-
H302: Harmful if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1]
Given these classifications, this compound must be managed as hazardous chemical waste . Standard laboratory amino acids are often considered non-hazardous, but chemical modifications, such as the addition of the cyclohexyl group, can significantly alter a compound's toxicological profile.[2][3] Therefore, sewer or regular trash disposal is strictly prohibited.[4][5]
Required Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Body Protection: A standard laboratory coat to prevent skin contact.[4]
-
Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][6]
II. Core Principles of Chemical Waste Management
The disposal of laboratory chemicals is governed by strict federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management, while the Occupational Safety and Health Administration (OSHA) ensures worker safety during these operations.[5][7][8] The overriding principle is that no experiment should begin without a clear plan for the disposal of all potential waste streams.[9]
A critical error in laboratory waste management is combining hazardous and non-hazardous waste.[2] Doing so necessitates treating the entire volume as hazardous, significantly increasing disposal costs and environmental burden.[2]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in a successful waste management program.[9]
-
Solid Waste:
-
Collect unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels, pipette tips, and gloves), in a dedicated, sealed container clearly designated for "Solid Chemical Waste."[3]
-
-
Liquid Waste:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain.[3] Collect them in a compatible, leak-proof container designated for "Aqueous Hazardous Waste."
-
Organic Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF, methanol) must be collected in a separate, compatible container.[3] The container should be labeled based on the solvent type (e.g., "Non-Halogenated Organic Waste"). Never mix incompatible waste streams. [9]
-
Step 2: Container Selection and Management
The integrity of the waste container is crucial for preventing leaks and ensuring safety.
-
Compatibility: Containers must be chemically compatible with the waste they hold. For instance, do not store acidic waste in metal containers.[7][10] High-density polyethylene (HDPE) or glass containers are generally suitable for most proline derivative solutions.
-
Condition: Use containers that are in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5]
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[7]
-
Cleanliness: Ensure the outside of the container is clean and free of contamination.
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a regulatory requirement and is essential for safety. Every waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste." [3]
-
The full chemical name(s) of the contents: "this compound" and the name of any solvents.
-
The approximate concentrations or percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The date accumulation started.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for the safe accumulation of hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Segregation: Store incompatible waste types separately, using physical barriers or secondary containment bins. For example, keep acids separate from bases and oxidizers away from organic materials.[10]
-
Containment: Place all waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.[3]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the proper management of waste within the SAA, but final disposal must be handled by authorized professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste containers with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for scheduling a waste pickup. Do not allow waste to accumulate beyond the limits set by your institution or by law (typically no more than 55 gallons in an SAA).[4][11]
IV. Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
-
Spill Response:
-
Minor Spill (Solid): If a small amount of solid is spilled within a fume hood, carefully sweep it up using appropriate tools and place it in the designated solid hazardous waste container.[12] Avoid generating dust.[13]
-
Minor Spill (Liquid): For a small liquid spill, absorb the material with a chemical spill kit absorbent or vermiculite. Place the contaminated absorbent material into a sealed bag or container and dispose of it as hazardous waste.
-
Major Spill: In the case of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[14]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
Ingestion or Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[14]
-
V. Data Summary Table
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 103201-78-1 | [1][15] |
| Molecular Formula | C₁₁H₁₉NO₂ | [15][16] |
| Molecular Weight | 197.27 g/mol | [16] |
| Physical State | Solid | [16] |
| Known Hazards | Harmful if swallowed, May cause an allergic skin reaction, Suspected of damaging fertility or the unborn child | [1] |
| Incompatibilities | Strong oxidizing agents | [12][13] |
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. calpaclab.com [calpaclab.com]
- 16. This compound | 103201-78-1 | DEA20178 [biosynth.com]
Navigating the Safe Handling of trans-4-Cyclohexyl-L-proline: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Plans, and Disposal for a Key Pharmaceutical Intermediate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive framework for the safe handling of trans-4-Cyclohexyl-L-proline, a crucial intermediate in the synthesis of pharmaceuticals such as fosinopril.[1][2][3] Due to its classification as a substance harmful if swallowed, a potential skin sensitizer, and a suspected reproductive toxin, stringent adherence to safety protocols is essential.[4][5] This document moves beyond a simple checklist to offer a detailed operational and disposal plan, grounded in scientific principles and field-proven best practices.
Understanding the Risks: Hazard Identification
Before any handling of this compound, a thorough understanding of its potential hazards is critical. According to available Safety Data Sheets (SDS), this compound presents the following risks:
| Hazard Statement | Classification | GHS Pictogram |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
|
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) |
|
| H361: Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |
|
The reproductive toxicity classification necessitates that this compound be handled as a Particularly Hazardous Substance (PHS), requiring more stringent controls than for typical laboratory reagents.[4][6]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and correct use of PPE are fundamental to mitigating exposure risks. A multi-layered approach is recommended to provide comprehensive protection.
Hand Protection: A Critical Barrier
Recommendation:
-
Primary Gloves: ASTM D6978-certified nitrile gloves, commonly known as chemotherapy gloves, are the recommended choice.[7][8][9] This standard is significantly more stringent than general-purpose glove standards and tests for permeation by a range of hazardous drugs.[10] Look for gloves with a thickness of at least 4 mil.[11]
-
Double Gloving: The practice of wearing two pairs of gloves is strongly advised when handling this compound, especially during weighing, transfer, and waste disposal.[11][12] This provides an additional layer of protection in case of a tear or puncture in the outer glove.
Glove Material Considerations:
| Glove Material | General Resistance Profile | Recommendation for this compound |
| Nitrile | Good resistance to oils, greases, some acids, and some organic solvents.[9][13] | Recommended. Offers a good balance of chemical resistance and dexterity. |
| Butyl Rubber | Excellent resistance to ketones, esters, and highly corrosive acids.[13] | A viable but potentially less dexterous alternative. |
| Latex | Good for aqueous solutions but can cause allergic reactions and has poorer resistance to many organic chemicals.[13] | Not Recommended. Due to potential for allergies and inferior chemical resistance compared to nitrile. |
Body, Eye, and Respiratory Protection
A comprehensive PPE ensemble is necessary to prevent exposure through all potential routes.
| PPE Category | Item | Specifications |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.[12] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[14][15] A full-face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or spill cleanup.[15] |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of the compound, especially during weighing or when aerosolization is possible.[16] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area to prevent tracking of contaminants.[12] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing the risk of exposure. All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control exposure at the source.[4][6][14]
Donning and Doffing PPE: A Step-by-Step Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.[12][13][17][18]
Donning Sequence:
-
Shoe Covers: Put on before entering the designated handling area.
-
Gown: Don the disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, don the N95 respirator or PAPR.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is removed, peel off the inner gloves simultaneously, trapping them within the rolled-up gown. Dispose of the gown and gloves together in the hazardous waste container.[13]
-
Face and Eye Protection: Remove the face shield (if used) and then the safety goggles.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers as you exit the designated area.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, a prepared response is crucial to prevent widespread contamination and exposure.
For a solid/powder spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Don the full PPE ensemble as described above, including respiratory protection.
-
Cover the Spill: Gently cover the spill with absorbent pads or paper towels and wet them to prevent the powder from becoming airborne.[4][16][19]
-
Clean the Area: Once the powder is wetted, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a rinse with water.[4] All cleaning materials must be disposed of as hazardous waste.[4][14]
Disposal Plan: Cradle to Grave Responsibility
All waste generated from the handling of this compound is considered hazardous waste and must be managed according to EPA regulations and institutional policies.[20][21]
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and any other solid materials should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[4][20] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[22]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (needles, glass) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
Disposal Pathway:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[21] Never dispose of this chemical or its contaminated waste down the drain or in the regular trash.[14]
By implementing these comprehensive safety and logistical measures, research and development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their vital work.
References
- 1. static.csbsju.edu [static.csbsju.edu]
- 2. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 3. youtube.com [youtube.com]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdx.edu [pdx.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. gloves.com [gloves.com]
- 10. jefferson.edu [jefferson.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ehss.syr.edu [ehss.syr.edu]
- 15. utoledo.edu [utoledo.edu]
- 16. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. ehs.sfsu.edu [ehs.sfsu.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
